molecular formula C10H7F2NO2 B169718 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid CAS No. 126030-73-7

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Cat. No.: B169718
CAS No.: 126030-73-7
M. Wt: 211.16 g/mol
InChI Key: VZWMUWNMZOYMFC-UHFFFAOYSA-N
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Description

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C10H7F2NO2 and its molecular weight is 211.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5,6-difluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWMUWNMZOYMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562603
Record name (5,6-Difluoro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126030-73-7
Record name (5,6-Difluoro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(5,6-difluoro-1H-indol-3-yl)acetic acid, a fluorinated analog of the plant hormone indole-3-acetic acid (IAA). The introduction of fluorine atoms into the indole ring can significantly alter the molecule's biological activity, metabolic stability, and physicochemical properties, making it a compound of interest in pharmaceutical and agrochemical research.

Introduction to Fluorinated Indole-3-Acetic Acid Derivatives

Indole-3-acetic acid is a key regulator of plant growth and development. Its synthetic analogs are widely used in agriculture and horticulture. Fluorination is a common strategy in medicinal chemistry to enhance the therapeutic potential of molecules. In the context of indole-3-acetic acid, fluorination can lead to compounds with altered auxin activity, potentially providing more potent or selective herbicides, or derivatives with novel pharmacological properties. The synthesis of this compound presents a multi-step process that typically involves the initial formation of a difluorinated indole ring system, followed by the introduction of the acetic acid side chain at the C3 position.

Core Synthesis Pathways

The synthesis of this compound can be approached through several established methods for indole synthesis. The most common and adaptable routes include the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis for the formation of the core 5,6-difluoroindole intermediate. Subsequent functionalization at the C3 position leads to the final product.

A common and effective strategy involves a three-main-stage process:

  • Synthesis of the 5,6-Difluoro-1H-indole core: This can be achieved via several named reactions, with the Fischer indole synthesis being a prominent example.

  • Introduction of a two-carbon unit at the C3 position: This is often accomplished by converting the indole to its corresponding gramine derivative followed by reaction with a cyanide source to yield 5,6-difluoro-1H-indole-3-acetonitrile.

  • Hydrolysis of the nitrile: The final step involves the hydrolysis of the indole-3-acetonitrile to the desired carboxylic acid.

Below is a detailed breakdown of a plausible and widely applicable synthetic pathway.

Pathway I: Fischer Indole Synthesis of 5,6-Difluoro-1H-indole followed by Side-Chain Elongation

This pathway commences with the reaction of a substituted phenylhydrazine with a suitable ketone or aldehyde to form a hydrazone, which then undergoes acid-catalyzed cyclization to form the indole ring.

Fischer_Indole_Synthesis cluster_0 Stage 1: 5,6-Difluoro-1H-indole Synthesis cluster_1 Stage 2 & 3: Side-Chain Introduction and Hydrolysis 3,4-Difluoroaniline 3,4-Difluoroaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) 3,4-Difluoroaniline->Diazotization 3,4-Difluorophenyl\ndiazonium chloride 3,4-Difluorophenyl diazonium chloride Diazotization->3,4-Difluorophenyl\ndiazonium chloride Reduction Reduction (Na2SO3) 3,4-Difluorophenyl\ndiazonium chloride->Reduction 3,4-Difluorophenylhydrazine 3,4-Difluorophenylhydrazine Reduction->3,4-Difluorophenylhydrazine Condensation Condensation with Pyruvic Acid 3,4-Difluorophenylhydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Fischer_Indolization Fischer Indolization (Acid Catalyst, Heat) Hydrazone->Fischer_Indolization 5,6-Difluoro-1H-indole\n-2-carboxylic acid 5,6-Difluoro-1H-indole -2-carboxylic acid Fischer_Indolization->5,6-Difluoro-1H-indole\n-2-carboxylic acid Decarboxylation Decarboxylation (Heat) 5,6-Difluoro-1H-indole\n-2-carboxylic acid->Decarboxylation 5,6-Difluoro-1H-indole 5,6-Difluoro-1H-indole Decarboxylation->5,6-Difluoro-1H-indole 5,6-Difluoro-1H-indole_start 5,6-Difluoro-1H-indole Mannich_Reaction Mannich Reaction (HCHO, (CH3)2NH) 5,6-Difluoro-1H-indole_start->Mannich_Reaction Gramine_Intermediate 5,6-Difluoro-3- [(dimethylamino)methyl] -1H-indole Mannich_Reaction->Gramine_Intermediate Cyanation Cyanation (NaCN or KCN) Gramine_Intermediate->Cyanation Nitrile_Intermediate 5,6-Difluoro-1H- indole-3-acetonitrile Cyanation->Nitrile_Intermediate Hydrolysis Hydrolysis (Acid or Base) Nitrile_Intermediate->Hydrolysis Final_Product 2-(5,6-Difluoro-1H- indol-3-yl)acetic acid Hydrolysis->Final_Product

Caption: Fischer Indole Synthesis Pathway for this compound.

Experimental Protocols

The following protocols are representative procedures based on established methodologies for the synthesis of analogous compounds. Researchers should adapt and optimize these conditions as necessary for their specific laboratory settings.

Stage 1: Synthesis of 5,6-Difluoro-1H-indole

Step 1a: Preparation of (3,4-Difluorophenyl)hydrazine

  • Diazotization of 3,4-Difluoroaniline: To a stirred solution of 3,4-difluoroaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3 eq) and water, cooled to 0-5°C in an ice-salt bath, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Reduction to Hydrazine: The cold diazonium salt solution is then added portion-wise to a stirred, chilled solution of sodium sulfite (approx. 3 eq) in water. After the addition is complete, the mixture is slowly warmed to room temperature and then heated to 60-70°C for 2-3 hours. Upon cooling, the (3,4-difluorophenyl)hydrazine hydrochloride precipitates and can be collected by filtration, washed with a small amount of cold water, and dried.

Step 1b: Fischer Indole Synthesis

  • Hydrazone Formation and Cyclization: A mixture of (3,4-difluorophenyl)hydrazine hydrochloride (1.0 eq) and a suitable carbonyl compound, such as pyruvic acid (1.1 eq) to ultimately yield an indole-2-carboxylic acid, is heated in a suitable solvent like ethanol or acetic acid. A strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), is added, and the mixture is heated to reflux for several hours.

  • Work-up and Isolation: After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. This yields 5,6-difluoro-1H-indole-2-carboxylic acid.

  • Decarboxylation: The 5,6-difluoro-1H-indole-2-carboxylic acid is heated above its melting point (or in a high-boiling solvent such as quinoline with a copper catalyst) until carbon dioxide evolution ceases. The resulting crude 5,6-difluoro-1H-indole is then purified by column chromatography or recrystallization.

Stage 2: Synthesis of 5,6-Difluoro-1H-indole-3-acetonitrile
  • Mannich Reaction (Gramine Synthesis): To a solution of 5,6-difluoro-1H-indole (1.0 eq) in a suitable solvent like dioxane or ethanol, chilled in an ice bath, aqueous formaldehyde (approx. 1.2 eq) and aqueous dimethylamine (approx. 2.5 eq) are added sequentially. The mixture is stirred at room temperature for several hours.

  • Work-up and Isolation of Gramine: The reaction mixture is then poured into water, and the precipitated 5,6-difluoro-3-[(dimethylamino)methyl]-1H-indole (gramine) is collected by filtration, washed with water, and dried.

  • Cyanation: The dried gramine derivative (1.0 eq) is dissolved in a suitable solvent like dimethylformamide (DMF) or a mixture of water and an organic solvent. An aqueous solution of sodium cyanide or potassium cyanide (a slight excess) is added, and the mixture is refluxed for several hours.

  • Work-up and Isolation of Nitrile: After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 5,6-difluoro-1H-indole-3-acetonitrile is then purified by column chromatography.

Stage 3: Hydrolysis of 5,6-Difluoro-1H-indole-3-acetonitrile
  • Base-Catalyzed Hydrolysis: 5,6-difluoro-1H-indole-3-acetonitrile (1.0 eq) is suspended in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide (a significant excess). The mixture is heated to reflux for several hours until the evolution of ammonia ceases.

  • Work-up and Isolation of Acetic Acid: After cooling, the reaction mixture is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 2-3. The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of indole derivatives, which can be used as a reference for the synthesis of this compound. Actual yields will vary depending on the specific reaction conditions and scale.

Reaction StageKey ReagentsTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Stage 1: Indole Synthesis
Diazotization & Reduction3,4-Difluoroaniline, NaNO₂, Na₂SO₃Water, HCl0 - 703 - 570 - 85
Fischer Indolization(3,4-Difluorophenyl)hydrazine, Pyruvic Acid, H₂SO₄EthanolReflux4 - 860 - 75
Decarboxylation5,6-Difluoro-1H-indole-2-carboxylic acidQuinoline, Cu200 - 2301 - 280 - 90
Stage 2: Nitrile Formation
Mannich Reaction5,6-Difluoro-1H-indole, HCHO, (CH₃)₂NHDioxane2512 - 1885 - 95
CyanationGramine derivative, NaCNDMF/WaterReflux3 - 675 - 85
Stage 3: Hydrolysis
Nitrile Hydrolysis5,6-Difluoro-1H-indole-3-acetonitrile, NaOHEthanol/WaterReflux6 - 1280 - 90

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the final purified product follows a logical sequence of synthesis, work-up, and purification at each key stage.

Synthesis_Workflow cluster_Start Starting Materials cluster_Synthesis Synthesis Stages cluster_Purification Purification and Analysis Start_Aniline 3,4-Difluoroaniline Stage1 Stage 1: Synthesis of 5,6-Difluoro-1H-indole Start_Aniline->Stage1 Start_Reagents Reagents for each step Purify1 Purification of Intermediate 1 (Filtration/Recrystallization) Stage1->Purify1 Stage2 Stage 2: Synthesis of 5,6-Difluoro-1H-indole-3-acetonitrile Purify2 Purification of Intermediate 2 (Column Chromatography) Stage2->Purify2 Stage3 Stage 3: Hydrolysis to This compound Purify_Final Final Product Purification (Recrystallization) Stage3->Purify_Final Purify1->Stage2 Purify2->Stage3 Analysis Characterization (NMR, MS, m.p.) Purify_Final->Analysis

Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound is a feasible multi-step process that relies on well-established organic chemistry reactions. The key to a successful synthesis lies in the careful execution and optimization of each step, from the formation of the indole core to the final hydrolysis. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this and other related fluorinated indole derivatives for further investigation in drug discovery and agrochemical development.

physicochemical properties of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated derivative of indole-3-acetic acid. Its structural modifications, specifically the difluoro substitution on the indole ring, are of significant interest in medicinal chemistry. Fluorine incorporation can modulate key physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and illustrates relevant biological pathways and experimental workflows. This compound is notably utilized in pharmaceutical research as a crucial intermediate for the synthesis of serotonin receptor modulators and other neuroactive compounds aimed at treating central nervous system (CNS) disorders.[1]

Physicochemical Properties

The following tables summarize the available quantitative data for this compound.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₇F₂NO₂[2]
Molecular Weight 211.165 g/mol [2]
Boiling Point 423.037 °C[2]
Density 1.533 g/cm³[2]
Flash Point 209.646 °C[2]
Appearance Data Not Available
Melting Point Data Not Available
Table 2: Solubility and Partitioning Properties
PropertyValueNotesSource(s)
XLogP3 2.07320A computed prediction of the octanol-water partition coefficient.[2]
Water Solubility Data Not AvailableThe parent compound, indole-3-acetic acid, is insoluble in water.[3]
Organic Solvent Solubility Data Not AvailableThe parent compound, indole-3-acetic acid, is soluble in ethanol (50 mg/ml), methanol, and DMSO, and sparingly soluble in chloroform.[3]
Table 3: Acid-Base and Spectroscopic Properties
PropertyValueSource(s)
pKa Data Not Available
Polar Surface Area (PSA) 53.09 Ų[2]

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.[4]

Protocol: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned level with the thermometer bulb.[4][5] This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil) or a calibrated melting point apparatus with a heated metal block.[4]

  • Heating: The sample is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[4]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded as the melting range.[7]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[8]

Protocol: Potentiometric Titration

  • Sample Preparation: A precisely weighed sample of the organic acid is dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system if the compound has low water solubility.[8]

  • Titration Setup: A calibrated pH meter with an electrode is immersed in the sample solution, which is continuously stirred.[8]

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette.[8]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[8]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable technique for its measurement.[9][10][11]

Protocol: Shake-Flask Method

  • Phase Preparation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are pre-saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[9][10]

  • Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.[10] The mixture is then allowed to stand undisturbed for complete phase separation.

  • Quantification: The concentration of the compound in each phase (octanol and aqueous) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[10]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel organic compound.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint pKa pKa Determination Purification->pKa LogP LogP Determination Purification->LogP Solubility Solubility Assessment Purification->Solubility DataAnalysis Data Analysis and Interpretation MeltingPoint->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis Solubility->DataAnalysis Report Technical Report Generation DataAnalysis->Report

Caption: General workflow for physicochemical characterization.

Biological Context: Serotonin Receptor Signaling

Given its use as an intermediate for serotonin receptor modulators, understanding the basic serotonin signaling pathway is relevant. Most serotonin receptors are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[13][14]

G cluster_pathway Simplified Serotonin (5-HT) GPCR Signaling Serotonin Serotonin (5-HT) or Modulator Receptor 5-HT Receptor (GPCR) Serotonin->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylate Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Initiates

Caption: Simplified serotonin receptor signaling pathway.

References

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid CAS number 126030-73-7

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid (CAS 126030-73-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, CAS number 126030-73-7, is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of indole-3-acetic acid, its structure serves as a key scaffold for the synthesis of neuroactive compounds. The strategic incorporation of two fluorine atoms onto the benzene ring of the indole core enhances metabolic stability and modulates the electronic properties of the molecule, making it a valuable intermediate for developing drug candidates targeting the central nervous system (CNS).[1][2][3]

This technical guide provides a comprehensive overview of the compound's physicochemical properties, a plausible and detailed synthetic route, its primary biological context within serotonergic pathways, and relevant experimental protocols for its synthesis and evaluation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for handling, formulation, and experimental design.

PropertyValueReference(s)
CAS Number 126030-73-7[4]
Molecular Formula C₁₀H₇F₂NO₂[1]
Molecular Weight 211.17 g/mol [1]
Boiling Point 423.0 °C at 760 mmHg[1]
Density 1.533 g/cm³[1]
Flash Point 209.6 °C
XLogP3 2.1
Storage Conditions Room temperature, under dry conditions[1]

Synthesis Pathway and Protocol

A robust and common strategy for the synthesis of indole-3-acetic acid derivatives is the Fischer indole synthesis .[5][6][7] A plausible route to prepare the title compound involves an initial Japp-Klingemann reaction to form the key hydrazone intermediate, which is then cyclized under acidic conditions.[8][9]

G cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis & Hydrolysis A 3,4-Difluoroaniline B NaNO2, HCl 0-5 °C A->B Diazotization C 3,4-Difluorobenzene diazonium chloride B->C E Azo Intermediate C->E Coupling D Ethyl 2-acetyl-4-oxopentanoate (or similar β-keto ester) NaOH, EtOH D->E F Hydrazone Intermediate (Ethyl 2-(2-(3,4-difluorophenyl)hydrazono)propanoate) E->F Hydrolysis & Rearrangement G Hydrazone Intermediate H Polyphosphoric Acid (PPA) Heat (e.g., 100 °C) G->H Cyclization I Ethyl 2-(5,6-Difluoro-1H- indol-3-yl)acetate H->I J 1. NaOH (aq), Heat 2. HCl (aq) I->J Saponification & Acidification K This compound (Final Product) J->K

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis

Step 1: Preparation of the Hydrazone Intermediate via Japp-Klingemann Reaction

  • Diazotization: To a stirred solution of 3,4-difluoroaniline (1.0 eq) in 3M hydrochloric acid, add a solution of sodium nitrite (1.05 eq) in water dropwise at 0-5 °C. Stir the resulting solution for 30 minutes at this temperature to form the diazonium salt.

  • Coupling: In a separate flask, dissolve ethyl 4-oxopentanoate (1.1 eq) in ethanol, and add sodium hydroxide (1.1 eq) to form the enolate. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the enolate solution, maintaining the temperature below 10 °C. A colored precipitate (the azo intermediate) should form.

  • Allow the reaction to stir and warm to room temperature overnight. The intermediate will hydrolyze and rearrange.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude hydrazone can be purified by column chromatography or used directly in the next step.

Step 2: Fischer Indole Synthesis and Hydrolysis

  • Cyclization: Add the crude hydrazone intermediate from Step 1 to polyphosphoric acid (PPA) or another strong acid catalyst (e.g., sulfuric acid in ethanol).

  • Heat the mixture with stirring to approximately 100 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product, ethyl 2-(5,6-difluoro-1H-indol-3-yl)acetate, with ethyl acetate. Dry the organic layer and concentrate to yield the crude ester.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2M sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours until saponification is complete (monitored by TLC).

  • Cool the solution, remove the ethanol via rotary evaporation, and wash the remaining aqueous solution with diethyl ether to remove non-polar impurities.

  • Acidify the aqueous layer with 2M hydrochloric acid until the pH is ~2. The final product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological Activity and Mechanism of Action

While direct pharmacological data for this compound is not extensively published, it is primarily recognized as a crucial intermediate for the synthesis of serotonin (5-HT) receptor modulators .[1] The indole scaffold is a classic pharmacophore for serotonergic ligands, and its derivatives are widely investigated for treating CNS disorders like depression and anxiety.[10][11][12]

The most probable targets for derivatives of this compound are the 5-HT₁ₐ and 5-HT₂ₐ receptors. The 5-HT₂ₐ receptor, a G-protein coupled receptor (GPCR), is a key target for atypical antipsychotics and some antidepressants. Its activation leads to the Gq/11 signaling cascade.

G Ligand Serotonin or Indole Derivative Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαq/11 G-Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Cellular Responses (e.g., Neuronal Excitability, Gene Expression) PKC->Response Phosphorylates Downstream Targets

Caption: Canonical 5-HT₂ₐ receptor Gq signaling pathway.

Quantitative Biological Data

As a synthetic intermediate, this compound itself is not typically screened for biological activity. Its value lies in the properties it imparts to its derivatives. The table below presents representative binding affinity data (Ki) for other indole-based ligands at human serotonin receptors to provide context for the potential activity of compounds synthesized from this core.

Compound ClassSpecific ExampleTarget ReceptorKi (nM)
Indole AlkylamineN,N-Dimethyltryptamine5-HT₂ₐ65
Ergoline (Indole-based)LSD5-HT₂ₐ2.9
Arylpiperazine(S)-WAY-1001355-HT₁ₐ1.2
Indole DerivativeD2AAK55-HT₁ₐ1500
Indole DerivativeD2AAK75-HT₁ₐ240

Note: Data are representative and sourced from publicly available databases and literature. Ki values for derivatives of the title compound would require experimental determination.

Experimental Protocol: Receptor Binding Assay

To quantify the affinity of a novel compound derived from this compound for a target like the 5-HT₂ₐ receptor, a competitive radioligand binding assay is a standard method.

Objective: To determine the inhibitory constant (Ki) of a test compound at the human 5-HT₂ₐ receptor.

Materials:

  • Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]Ketanserin (a high-affinity 5-HT₂ₐ antagonist).

  • Non-specific Ligand: Mianserin or another unlabeled 5-HT₂ₐ antagonist at high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Synthesized derivative of this compound, dissolved in DMSO and serially diluted.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL buffer, 25 µL [³H]Ketanserin, 50 µL membrane preparation.

    • Non-specific Binding (NSB): 25 µL Mianserin (10 µM), 25 µL [³H]Ketanserin, 50 µL membrane preparation.

    • Competition: 25 µL of test compound (at various concentrations), 25 µL [³H]Ketanserin, 50 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25 °C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

This compound is a high-value chemical intermediate for the synthesis of novel compounds with potential therapeutic applications in neurology and psychiatry. Its fluorinated indole core provides a robust scaffold for developing ligands with enhanced pharmacological profiles, particularly as modulators of serotonin receptors. The synthetic pathways and analytical protocols detailed in this guide offer a framework for researchers to utilize this compound in the discovery and development of next-generation CNS-targeted therapeutics.

References

The Biological Activity of Difluorinated Indole-3-Acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin, a class of plant hormones that orchestrates a wide array of developmental processes, including cell elongation, division, and differentiation. The targeted modification of the IAA scaffold, such as through fluorination, has been a strategy to modulate its biological activity, metabolic stability, and receptor selectivity. This technical guide provides an in-depth overview of the biological activity of difluorinated indole-3-acetic acid derivatives, with a focus on 5,6-difluoroindole-3-acetic acid (5,6-F₂-IAA), for which comparative biological data is available. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Quantitative Biological Activity of 5,6-Difluoroindole-3-Acetic Acid

The biological activity of 5,6-difluoroindole-3-acetic acid (5,6-F₂-IAA) has been evaluated in several classical auxin bioassays. The following table summarizes the key findings from a study by Katayama et al. (1998), comparing the activity of 5,6-F₂-IAA to the natural auxin, indole-3-acetic acid (IAA), and its dichlorinated analog, 5,6-dichloroindole-3-acetic acid (5,6-Cl₂-IAA).

BioassayCompoundObservationQuantitative Data/Comparison
Avena Coleoptile Elongation Assay 5,6-F₂-IAAStronger elongation activity than IAA.The extent of elongation was much greater than that induced by IAA. The optimal concentration for elongation was higher than that of 5,6-Cl₂-IAA.
Mung Bean Lateral Root Formation 5,6-F₂-IAAInduces and promotes the growth of lateral roots.-
Chinese Cabbage Hypocotyl Growth Inhibition 5,6-F₂-IAAStrongest inhibitory activity among tested monofluoro- and difluoro-IAAs.-

Note: Detailed dose-response curves and specific optimal concentrations were not available in the provided reference material. The data presented is based on the qualitative and comparative descriptions from the abstract of Katayama et al. (1998)[1][2][3][4].

Experimental Protocols

Synthesis of 5,6-Difluoroindole-3-Acetic Acid

A plausible synthetic route for 5,6-difluoroindole-3-acetic acid, based on the Fischer indole synthesis mentioned by Katayama et al. (1998)[1][2][3][4], is outlined below.

Step 1: Synthesis of 5,6-Difluoroindole

This step involves the reaction of a substituted phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization under acidic conditions.

  • Materials: 3,4-Difluorophenylhydrazine, a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde), and an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride).

  • Procedure:

    • React 3,4-difluorophenylhydrazine with the carbonyl compound to form the corresponding phenylhydrazone.

    • Isolate the phenylhydrazone and subject it to cyclization by heating in the presence of the acid catalyst to yield 5,6-difluoroindole.

    • Purify the product by crystallization or chromatography.

Step 2: Synthesis of 5,6-Difluoroindole-3-acetonitrile

This intermediate can be synthesized from 5,6-difluoroindole via the Mannich reaction to form gramine, followed by cyanation.

  • Materials: 5,6-Difluoroindole, formaldehyde, dimethylamine, and sodium or potassium cyanide.

  • Procedure:

    • Perform a Mannich reaction with 5,6-difluoroindole, formaldehyde, and dimethylamine to produce 3-(dimethylaminomethyl)-5,6-difluoroindole (gramine derivative).

    • React the gramine derivative with sodium or potassium cyanide to displace the dimethylamino group and form 5,6-difluoroindole-3-acetonitrile.

    • Purify the nitrile by chromatography.

Step 3: Hydrolysis to 5,6-Difluoroindole-3-Acetic Acid

The final step is the hydrolysis of the nitrile to the carboxylic acid.

  • Materials: 5,6-Difluoroindole-3-acetonitrile, a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., sulfuric acid).

  • Procedure:

    • Reflux the 5,6-difluoroindole-3-acetonitrile in an aqueous solution of a strong base or acid.

    • After the reaction is complete, neutralize the solution to precipitate the crude 5,6-difluoroindole-3-acetic acid.

    • Collect the product by filtration and purify by recrystallization.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to induce cell elongation in the coleoptiles of oat seedlings[5][6][7].

  • Materials: Oat seeds (Avena sativa), petri dishes, filter paper, test solutions of difluorinated IAA at various concentrations, control solution (buffer), and a measuring device (e.g., a ruler or digital imaging system).

  • Procedure:

    • Germinate oat seeds in the dark for approximately 72 hours until the coleoptiles are 2-3 cm long.

    • Under a dim green safelight, excise 10 mm segments from the coleoptiles, 3 mm below the tip.

    • Float the segments in a buffer solution for 1-2 hours to deplete endogenous auxins.

    • Transfer a set number of segments (e.g., 10) to petri dishes containing the test solutions of difluorinated IAA or the control solution.

    • Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.

    • Measure the final length of the coleoptile segments. The increase in length compared to the control is a measure of the auxin activity.

Arabidopsis Root Elongation Inhibition Bioassay

This assay assesses the inhibitory effect of auxins on primary root growth in Arabidopsis thaliana seedlings[8].

  • Materials: Arabidopsis thaliana seeds (wild-type, e.g., Columbia-0), agar plates with Murashige and Skoog (MS) medium, test solutions of difluorinated IAA at various concentrations, and a control medium.

  • Procedure:

    • Sterilize and stratify Arabidopsis seeds.

    • Sow the seeds on MS agar plates and grow them vertically for 4-5 days to allow for primary root growth.

    • Transfer seedlings of uniform size to new MS agar plates containing different concentrations of the difluorinated IAA or to a control plate.

    • Grow the seedlings vertically for another 3-5 days.

    • Measure the length of the primary root from the root-shoot junction to the root tip. The inhibition of root elongation compared to the control is a measure of auxin activity.

Signaling Pathways and Experimental Workflows

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors with the Aux/IAA transcriptional repressors.

Auxin_Signaling_Pathway Auxin Difluorinated Indole-3-Acetic Acid TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of TIR1_AFB->SCF_Complex Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates SCF_Complex->Aux_IAA ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Aux_IAA->Proteasome Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Binds to Promoter Transcription_Repression Transcription Repressed ARF->Transcription_Repression Transcription_Activation Transcription Activated ARF->Transcription_Activation Ub Ubiquitin Ub->SCF_Complex Degraded_Aux_IAA Degraded Aux/IAA Proteasome->Degraded_Aux_IAA

Core Auxin Signaling Pathway
Experimental Workflow for Bioactivity Assessment

The general workflow for assessing the biological activity of a novel difluorinated indole-3-acetic acid derivative is depicted below.

Bioassay_Workflow Synthesis Synthesis of Difluorinated Indole-3-Acetic Acid Purification Purification and Characterization (NMR, MS) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Avena_Assay Avena Coleoptile Elongation Assay Stock_Solution->Avena_Assay Arabidopsis_Assay Arabidopsis Root Elongation Inhibition Assay Stock_Solution->Arabidopsis_Assay Data_Collection Data Collection (Length Measurements) Avena_Assay->Data_Collection Arabidopsis_Assay->Data_Collection Data_Analysis Data Analysis (Dose-Response Curves, IC50/EC50) Data_Collection->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion Synthesis_Workflow Start 3,4-Difluorophenylhydrazine + Carbonyl Compound Fischer_Indolization Fischer Indole Synthesis Start->Fischer_Indolization Difluoroindole 5,6-Difluoroindole Fischer_Indolization->Difluoroindole Mannich_Reaction Mannich Reaction (Formaldehyde, Dimethylamine) Difluoroindole->Mannich_Reaction Gramine 5,6-Difluoro-gramine Mannich_Reaction->Gramine Cyanation Cyanation (NaCN or KCN) Gramine->Cyanation Acetonitrile 5,6-Difluoroindole-3-acetonitrile Cyanation->Acetonitrile Hydrolysis Hydrolysis (Acid or Base) Acetonitrile->Hydrolysis Final_Product 5,6-Difluoroindole-3-acetic Acid Hydrolysis->Final_Product

References

A Technical Guide to the Core Mechanism of Action of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a halogenated derivative of indole-3-acetic acid (IAA), the primary and most well-known plant auxin hormone.[1][2] Its structural similarity to both endogenous signaling molecules and known enzyme inhibitors suggests multiple potential mechanisms of action. This technical guide consolidates the available data on related compounds to elucidate the plausible biological activities of this compound. The primary putative mechanisms explored are the inhibition of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications, and the modulation of auxin co-receptor complexes, which are central to plant growth and development.[3][4][5] This document provides a framework of quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visual diagrams of the relevant signaling pathways and workflows.

Putative Mechanism of Action I: Aldose Reductase Inhibition

The core indole-acetic acid scaffold is a feature of several known inhibitors of aldose reductase (ALR2; EC 1.1.1.21).[3][5][6] ALR2 is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[5][7] Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux of glucose through this pathway leads to the intracellular accumulation of sorbitol.[7][8] This accumulation can cause osmotic stress, while the concomitant consumption of the NADPH cofactor can deplete cellular antioxidant reserves, leading to oxidative stress and contributing to the pathogenesis of diabetic complications like retinopathy, neuropathy, and nephropathy.[9][10][11] Inhibition of aldose reductase is therefore a key therapeutic strategy for preventing these complications.[12]

Quantitative Data: Inhibitory Potency of Structurally Related Compounds

The inhibitory activity of indole-acetic acid derivatives against aldose reductase (ALR2) and the related aldehyde reductase (ALR1) is typically quantified by their half-maximal inhibitory concentration (IC50) values. High selectivity for ALR2 over ALR1 is a desirable characteristic to avoid off-target effects.[5] The following table summarizes representative data for analogous compounds.

CompoundTargetIC50 (µM)Selectivity (ALR1/ALR2)Reference
Aldose reductase-IN-4ALR2 (Aldose Reductase 2)0.9811.9[9]
Aldose reductase-IN-4ALR1 (Aldehyde Reductase 1)11.70-[9]
(2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acidRat Lens ALR2Micromolar range~20 vs. Kidney ALR1[13][14]
Epalrestat (Positive Control)ALR2~0.02-0.2High[15] (as a reference compound),[5]
Signaling Pathway Visualization

Inhibition of aldose reductase blocks the first step of the polyol pathway, thereby preventing the accumulation of sorbitol and the depletion of NADPH. This action mitigates downstream cellular stress, including osmotic imbalance, increased oxidative stress, and the activation of pro-inflammatory signaling cascades such as the NF-κB pathway.[16][17][18]

Polyol_Pathway cluster_2 Pathophysiological Consequences Glucose High Intracellular Glucose AR Aldose Reductase (ALR2) Glucose->AR substrate Sorbitol Sorbitol AR->Sorbitol product NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase Sorbitol->SDH substrate Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress accumulation leads to Fructose Fructose SDH->Fructose AGEs AGE Formation Fructose->AGEs Oxidative_Stress Oxidative Stress (ROS Generation) PKC PKC Activation Oxidative_Stress->PKC NfKB NF-κB Activation Oxidative_Stress->NfKB NADPH NADPH NADPH->AR NADP->Oxidative_Stress NADPH depletion leads to Inhibitor 2-(5,6-Difluoro-1H-indol-3-yl) acetic acid Inhibitor->AR Inhibition

The Polyol Pathway and points of therapeutic intervention.
Experimental Protocols

This protocol details a spectrophotometric method to determine the inhibitory potency of a test compound on purified aldose reductase.[19] The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of a substrate like DL-glyceraldehyde.[19][20]

Materials:

  • Enzyme Source: Purified recombinant human aldose reductase (ALR2).[19]

  • Buffer: 0.067 M Phosphate buffer, pH 6.2.[19][20]

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH). Stock solution of 2.5 mM in assay buffer.[19]

  • Substrate: DL-Glyceraldehyde. Stock solution of 50 mM in assay buffer.[19]

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock, with serial dilutions prepared in assay buffer.

  • Positive Control: Epalrestat.[15]

  • Equipment: 96-well UV-transparent microplate, temperature-controlled microplate reader.[21]

Procedure:

  • Plate Preparation: To each well of a 96-well microplate, add the components in the following order:

    • 150 µL of 0.067 M phosphate buffer (pH 6.2).

    • 10 µL of test compound dilution (or vehicle for control wells).

    • 10 µL of purified ALR2 enzyme solution.

    • 10 µL of 2.5 mM NADPH solution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of 50 mM DL-glyceraldehyde solution to all wells.[19]

  • Measurement: Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode at 37°C for 10-15 minutes, with readings taken every 30-60 seconds.[19]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot (ΔOD/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Assay_Workflow_AR start Start prep Prepare Reagents: - Buffer, ALR2 Enzyme - NADPH, Substrate - Test Compound Dilutions start->prep plate Add Reagents to 96-Well Plate (Buffer, Compound, Enzyme, NADPH) prep->plate incubate Pre-incubate Plate (37°C for 10 min) plate->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate measure Measure Absorbance at 340 nm (Kinetic Mode, 37°C) initiate->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze plot Plot Dose-Response Curve analyze->plot end Determine IC50 Value plot->end

Workflow for the in vitro Aldose Reductase inhibition assay.

Putative Mechanism of Action II: Auxin Receptor Modulation

As a derivative of indole-3-acetic acid (IAA), the compound may possess auxin activity.[1][22] In plants, auxin perception is mediated by a co-receptor system composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4][23] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the degron motif of an Aux/IAA protein.[24] This interaction targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome, thereby de-repressing Auxin Response Factor (ARF) transcription factors and activating auxin-responsive genes.[4]

Quantitative Data: Auxin Co-Receptor Binding Affinities

The affinity of different auxin analogs for various TIR1/AFB-Aux/IAA co-receptor pairs can be determined through in vitro binding assays. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding. Different combinations of TIR1/AFBs and Aux/IAAs can form co-receptors with a wide range of auxin-binding affinities.[4]

Co-Receptor ComplexLigand (Auxin)Binding Affinity (Kd)MethodReference
TIR1-IAA7IAA17.81 ± 7.81 nMRadioligand Binding[4]
TIR1-IAA7 DIIIAA218.40 ± 25.80 nMRadioligand Binding[4]
TIR1IAA~5 µMSurface Plasmon Resonance[25]
AFB5-IAA7PicloramHigh AffinityCompetition Binding[4]
TIR1PicloramLow AffinityCompetition Binding[4]
Signaling Pathway Visualization

The core of auxin signaling is the auxin-dependent degradation of Aux/IAA repressors. In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing gene expression. The presence of auxin enables the formation of the TIR1-Auxin-Aux/IAA complex, leading to the removal of the repressor and subsequent transcription of target genes.

Auxin_Signaling AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low binds to Repression Repression AuxIAA_low->Repression AuxRE_low Auxin Response Element (Promoter) ARF_low->AuxRE_low binds to Gene_low Auxin-Responsive Gene AuxRE_low->Gene_low Repression->Gene_low transcription Auxin Auxin (e.g., DFIAA) TIR1 TIR1/AFB Auxin->TIR1 binds to SCF SCF Complex TIR1->SCF part of AuxIAA_high Aux/IAA Repressor TIR1->AuxIAA_high recruits SCF->AuxIAA_high Ubiquitinates Proteasome 26S Proteasome AuxIAA_high->Proteasome degraded by Ub Ubiquitin ARF_high ARF Transcription Factor AuxRE_high Auxin Response Element (Promoter) ARF_high->AuxRE_high binds to Activation Activation ARF_high->Activation Gene_high Auxin-Responsive Gene AuxRE_high->Gene_high Activation->Gene_high transcription

Simplified model of the TIR1/AFB auxin signaling pathway.
Experimental Protocols

This protocol describes a method to quantify the binding affinity of an auxin analog to a purified TIR1-Aux/IAA co-receptor complex using a radiolabeled ligand.[4]

Materials:

  • Proteins: Purified recombinant TIR1/AFB and full-length Aux/IAA proteins (e.g., expressed in insect cells).

  • Radioligand: Tritiated IAA ([³H]IAA) of high specific activity.

  • Test Compound: this compound for competition assays.

  • Binding Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.1% Tween-20.

  • Filtration System: 96-well filter plates (e.g., glass fiber) and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in binding buffer:

    • Purified TIR1/AFB protein (e.g., 100 nM final concentration).

    • Purified Aux/IAA protein (e.g., 200 nM final concentration).

    • A fixed concentration of [³H]IAA (e.g., 200 nM).

    • For saturation binding, vary the concentration of [³H]IAA.

    • For competition binding, add varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at 4°C for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Quickly transfer the reaction mixtures to a pre-wetted filter plate and apply a vacuum to separate protein-bound radioligand from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold binding buffer (e.g., 3 x 200 µL) to remove non-specific binding.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot the bound radioactivity against the concentration of free [³H]IAA and fit to a one-site binding model to determine the Kd and Bmax.

    • For competition binding, plot the bound radioactivity against the logarithm of the competitor concentration and fit to determine the IC50, which can be converted to a Ki value.

Assay_Workflow_Auxin start Start prep Purify Recombinant Proteins (TIR1/AFB, Aux/IAA) start->prep setup Set Up Binding Reactions: - Proteins - [3H]IAA (Radioligand) - Test Compound (Competitor) prep->setup incubate Incubate to Reach Equilibrium (4°C for 1-2 hours) setup->incubate filter Separate Bound from Free Ligand (Vacuum Filtration) incubate->filter wash Wash Filters with Cold Buffer filter->wash quantify Quantify Bound Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Binding Data quantify->analyze end Determine Kd or Ki Value analyze->end

Workflow for the in vitro auxin co-receptor binding assay.

Conclusion

Based on its chemical structure as a difluorinated indole-3-acetic acid, this compound possesses at least two plausible and compelling mechanisms of action. Its indole-acetic acid core suggests it is a candidate for inhibition of aldose reductase, an enzyme of high therapeutic interest for the treatment of diabetic complications. Furthermore, its identity as a halogenated IAA analog strongly implies potential activity as a modulator of the TIR1/AFB auxin co-receptor pathway. The experimental frameworks provided herein offer robust methodologies for empirically testing these hypotheses, quantifying the compound's potency and selectivity, and fully elucidating its biological function. These investigations will be critical in determining its potential utility as a pharmacological research tool or as a lead compound for future drug development efforts.

References

Spectroscopic Characterization of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid, a key intermediate in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related indole derivatives. The information herein is intended to serve as a valuable resource for the identification and characterization of this molecule.

Molecular Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 126030-73-7[1][2]

  • Molecular Formula: C₁₀H₇F₂NO₂[1]

  • Molecular Weight: 211.17 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of indole, indole-3-acetic acid, and various fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0br s1HN-H (indole)
~10.8br s1HO-H (acid)
~7.5t, J ≈ 9.5 Hz1HAr-H
~7.3t, J ≈ 9.5 Hz1HAr-H
~7.2s1HC2-H (indole)
~3.6s2HCH₂

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~173C=O (acid)
~148 (dd)C-F
~146 (dd)C-F
~133Quaternary C
~125Quaternary C
~122C2 (indole)
~108Quaternary C
~100 (d)Ar-C
~98 (d)Ar-C
~31CH₂

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
-120 to -140Aromatic C-F
-120 to -140Aromatic C-F
Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Strong, BroadN-H Stretch (indole)
3300 - 2500Strong, Very BroadO-H Stretch (carboxylic acid)
~1700StrongC=O Stretch (carboxylic acid)
1600 - 1450MediumAromatic C=C Bending
1300 - 1200StrongC-O Stretch
1200 - 1000StrongC-F Stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zIon
212.05[M+H]⁺
210.04[M-H]⁻
166.04[M-COOH]⁻ or [M-H-CO₂]⁻

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a 500 MHz (or higher) spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Acquire the proton-decoupled spectrum. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (39.52 ppm).

  • ¹⁹F NMR: Acquire the proton-decoupled spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: Employ a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR Purified Sample IR FT-IR Spectroscopy Synthesis->IR Purified Sample MS Mass Spectrometry (ESI-MS) Synthesis->MS Purified Sample Data_Analysis Spectral Data Analysis - Chemical Shifts - Functional Groups - Molecular Weight NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Verification Structure Verification Data_Analysis->Structure_Verification

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide on the Solubility of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility data for 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is limited. This guide provides solubility information for the parent compound, Indole-3-acetic acid (IAA), as a surrogate to infer potential solubility characteristics. The experimental protocols provided are generalized for a compound of this nature.

Introduction

This compound is a fluorinated analog of Indole-3-acetic acid (IAA), a well-known plant hormone belonging to the auxin class. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Understanding the solubility of this compound in common laboratory solvents is crucial for its application in biological assays, formulation development, and other research activities. This guide provides a summary of the known solubility of the parent compound, IAA, and a generalized experimental protocol for determining the solubility of this compound.

Estimated Solubility Profile

The solubility of an organic acid is highly dependent on the solvent's polarity, the compound's pKa, and the pH of the aqueous medium. As a carboxylic acid, this compound is expected to exhibit poor solubility in acidic aqueous solutions and increased solubility in alkaline conditions due to the formation of a more soluble salt. Its solubility in organic solvents is expected to be influenced by the polarity of the solvent.

The following tables summarize the quantitative solubility data available for the parent compound, Indole-3-acetic acid (IAA), and its sodium salt. This data can be used as a preliminary guide for solvent selection.

Table 1: Solubility of Indole-3-acetic acid (IAA)

SolventSolubilityTemperature (K)
Ethyl acetateHighest Solubility278.15 - 323.15
Dimethyl sulfoxide (DMSO)High Solubility278.15 - 323.15
N,N-dimethylformamide (DMF)High Solubility278.15 - 323.15
n-ButanolGood Solubility278.15 - 323.15
AcetoneGood Solubility278.15 - 323.15
IsopropanolModerate Solubility278.15 - 323.15
1,4-DioxaneModerate Solubility278.15 - 323.15
n-PropanolModerate Solubility278.15 - 323.15
Ethanol50 mg/mLNot Specified
MethanolLower Solubility278.15 - 323.15
AcetonitrileLow Solubility278.15 - 323.15
ChloroformSparingly Soluble278.15 - 323.15
WaterInsoluble[1]Not Specified

Note: The qualitative solubility order for the first eight solvents is based on mole fraction solubility determined over a temperature range of 278.15 to 323.15 K[2].

Table 2: Solubility of Indole-3-acetic acid, sodium salt

SolventApproximate Solubility (mg/mL)
Dimethyl sulfoxide (DMSO)15[3]
N,N-dimethylformamide (DMF)10[3]
Phosphate-buffered saline (PBS), pH 7.210[3]
Ethanol1[3]

Experimental Protocol: Determination of Equilibrium Solubility

This protocol describes a general method for determining the equilibrium solubility of a compound like this compound in various solvents.

3.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, etc.)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

3.2. Method

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is to ensure that a saturated solution is formed.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the test solvent by multiplying the determined concentration by the dilution factor.

Visualizations

The following diagrams illustrate a general workflow for solubility screening and a simplified representation of the auxin signaling pathway, which is the primary biological context for the parent compound, IAA.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Compound Weigh Compound Equilibrate Add Excess Compound & Equilibrate (24-48h) Compound->Equilibrate Solvent Select Solvents Solvent->Equilibrate Standards Prepare Standards CalCurve Generate Calibration Curve Standards->CalCurve Filter Filter Supernatant Equilibrate->Filter Dilute Dilute Sample Filter->Dilute HPLC HPLC Analysis Dilute->HPLC Quantify Quantify Concentration HPLC->Quantify CalCurve->Quantify Solubility Determine Solubility Quantify->Solubility

Caption: Experimental workflow for solubility determination.

G cluster_pathway Simplified Auxin Signaling Pathway Auxin Auxin (e.g., IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates

Caption: Simplified auxin signaling pathway.

References

Unveiling 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and biological activity of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid. First described in a 1998 publication in the Journal of Pesticide Science, this fluorinated indole derivative was initially investigated for its potent auxin-like activity, demonstrating significant effects on plant growth and development. This document details the original synthesis, summarizes the quantitative data from key biological assays, and provides the experimental protocols. Furthermore, it explores the broader context of indole-3-acetic acid derivatives as signaling molecules, including their potential interactions with serotonin receptors, a critical area for drug development professionals.

Introduction

Indole-3-acetic acid (IAA) is a pivotal signaling molecule, most notably recognized as the primary auxin in plants, where it governs a vast array of developmental processes. The indole scaffold, however, is also a privileged structure in medicinal chemistry, forming the core of numerous neurotransmitters, including serotonin. The strategic placement of fluorine atoms onto the indole ring can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity for biological targets. The synthesis and characterization of this compound by a team of Japanese scientists in the late 1990s marked a notable advancement in the exploration of fluorinated auxins.

Discovery and Historical Context

The first detailed scientific report on this compound appeared in a 1998 paper by Masato Katayama and colleagues in the Journal of Pesticide Science.[1] This research was part of a broader investigation into the synthesis and biological activities of novel fluoroindole auxins. The study aimed to understand how the introduction of fluorine atoms at the 5- and 6-positions of the indole ring would influence its auxin activity compared to the parent compound, indole-3-acetic acid, and other halogenated derivatives.

Synthesis and Experimental Protocols

The synthesis of this compound was achieved through a multi-step process, with the key final step being the hydrolysis of an acetonitrile precursor.

Synthesis of 5,6-Difluoro-1H-indole-3-acetonitrile

A common route to indole-3-acetonitriles involves the reaction of the corresponding indole with formaldehyde and dimethylamine to form a gramine intermediate, which is then displaced by a cyanide source.

General Experimental Workflow for Indole-3-acetonitrile Synthesis

Indole Substituted Indole Gramine Gramine Intermediate Indole->Gramine Formaldehyde, Dimethylamine Acetonitrile Indole-3-acetonitrile Gramine->Acetonitrile Cyanide source (e.g., NaCN)

Caption: General synthesis pathway for indole-3-acetonitriles.

Hydrolysis to this compound

The final step involves the hydrolysis of the nitrile group of 5,6-Difluoro-1H-indole-3-acetonitrile to a carboxylic acid. This can be achieved under acidic or basic conditions.

Protocol for Nitrile Hydrolysis:

  • Reaction Setup: The indole-3-acetonitrile derivative is dissolved in a suitable solvent, such as a mixture of ethanol and water.

  • Addition of Reagent: A strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., sulfuric acid) is added to the solution.

  • Heating: The reaction mixture is heated under reflux for several hours to drive the hydrolysis.

  • Workup: After cooling, the reaction mixture is acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid product.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization.

Biological Activity as an Auxin

The primary biological activity reported for this compound is its function as a plant growth regulator, specifically as an auxin. Its potency was evaluated using classic bioassays.

Quantitative Data from Auxin Bioassays

The auxin activity of this compound and related compounds was quantified using the Avena coleoptile elongation test and a root growth assay with black gram (Vigna mungo) seedlings.

CompoundAvena Coleoptile Elongation (Relative Activity, IAA = 100)Black Gram Root Growth Inhibition (Concentration for 50% Inhibition, M)
Indole-3-acetic acid (IAA)1001.5 x 10⁻⁶
This compound ~120 ~8.0 x 10⁻⁷
2-(4-Chloro-1H-indol-3-yl)acetic acid~150~5.0 x 10⁻⁷
2-(5-Fluoro-1H-indol-3-yl)acetic acid~110~1.0 x 10⁻⁶

Note: The values presented are approximate based on graphical data and comparisons within the source literature and may not be exact.

Experimental Protocols for Auxin Bioassays

Avena Coleoptile Straight Growth Test:

  • Plant Material: Oat (Avena sativa) seedlings are grown in the dark for 3-4 days to obtain etiolated coleoptiles.

  • Segment Preparation: Subapical sections (typically 10 mm in length) are excised from the coleoptiles.

  • Incubation: The coleoptile sections are floated in a phosphate buffer solution containing various concentrations of the test compound and a sugar (e.g., sucrose) as an energy source.

  • Measurement: After a set incubation period (e.g., 24 hours) in the dark, the length of the coleoptile sections is measured.

  • Data Analysis: The elongation of the sections is calculated as the percentage increase over the initial length, and a dose-response curve is generated.

Black Gram (Vigna mungo) Root Growth Inhibition Assay:

  • Seed Germination: Black gram seeds are surface-sterilized and germinated on moist filter paper in petri dishes.

  • Treatment Application: Once the radicles have emerged, the seedlings are transferred to petri dishes containing filter paper moistened with solutions of the test compounds at various concentrations.

  • Incubation: The petri dishes are kept in the dark to allow for root growth.

  • Measurement: After a defined period (e.g., 48-72 hours), the length of the primary root is measured.

  • Data Analysis: The inhibition of root growth is calculated relative to a control group grown in the absence of the test compound. The concentration required for 50% inhibition (IC50) is determined.

Potential as a Serotonin Receptor Modulator

While the initial research focused on its auxin activity, the structural similarity of indole-3-acetic acid derivatives to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) suggests a potential for interaction with serotonin receptors. Fluorination is a common strategy in medicinal chemistry to enhance the binding affinity and selectivity of ligands for their targets.

Standard Experimental Protocol: 5-HT2A Receptor Binding Assay

A standard method to determine the binding affinity of a compound for the 5-HT2A receptor is a competitive radioligand binding assay.

Workflow for a Competitive Radioligand Binding Assay:

cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Receptor_Prep Receptor Source (e.g., cell membranes expressing 5-HT2A) Incubation Incubation of all components Receptor_Prep->Incubation Radioligand Radioligand (e.g., [3H]ketanserin) Radioligand->Incubation Test_Compound Test Compound (varying concentrations) Test_Compound->Incubation Filtration Rapid Filtration (separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (measures radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 and Ki determination) Scintillation->Analysis

Caption: Workflow for a 5-HT2A competitive binding assay.

Protocol Overview:

  • Receptor Preparation: Membranes from cells expressing the human 5-HT2A receptor are prepared.

  • Assay Setup: In a multi-well plate, the receptor membranes are incubated with a known concentration of a radiolabeled antagonist (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated to represent the affinity of the test compound for the receptor.

Signaling Pathways

Auxin Signaling in Plants

In plants, IAA binds to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which is part of an SCF E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby de-repressing the activity of Auxin Response Factors (ARFs) and leading to the transcription of auxin-responsive genes.

Simplified Auxin Signaling Pathway:

Auxin Auxin (e.g., 2-(5,6-Difluoro-1H- indol-3-yl)acetic acid) TIR1 TIR1/AFB (Receptor) Auxin->TIR1 Binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Transcription Auxin_Response_Genes->Transcription

Caption: A simplified diagram of the auxin signaling pathway.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/G11. Upon activation by an agonist, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), resulting in a cascade of downstream cellular responses.

Simplified 5-HT2A Receptor Signaling Pathway:

Agonist Serotonergic Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: A simplified diagram of the 5-HT2A receptor signaling cascade.

Conclusion

This compound was first introduced to the scientific community as a potent synthetic auxin. Its discovery and the elucidation of its biological activity in plants have contributed to our understanding of structure-activity relationships in this important class of plant hormones. While its role as a plant growth regulator is established, its potential as a modulator of serotonin receptors remains an unexplored but promising area for future research, particularly in the context of developing novel therapeutics for central nervous system disorders. The detailed synthetic and bioassay protocols provided herein serve as a valuable resource for researchers aiming to further investigate this and related fluorinated indole compounds.

References

An In-depth Technical Guide on the Structural Analysis of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural analysis of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid. While specific experimental crystallographic and detailed spectroscopic data for this particular molecule are not extensively available in the public domain, this document consolidates known information and presents generalized experimental protocols and comparative data from structurally related indole derivatives. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indole compounds in medicinal chemistry and drug development.

Introduction

This compound is a fluorinated derivative of indole-3-acetic acid, a well-known plant hormone. The introduction of fluorine atoms to the indole core can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes it a compound of interest in pharmaceutical research, particularly in the development of neuroactive compounds targeting the central nervous system, such as serotonin receptor modulators.[1] It is also utilized in structure-activity relationship (SAR) studies to understand how modifications to the indole scaffold influence biological activity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₇F₂NO₂[1]
Molecular Weight 211.17 g/mol [1]
CAS Number 126030-73-7[2]
Boiling Point 423°C at 760 mmHg[1]
Density 1.533 g/cm³[1]

Synthesis and Characterization

The synthesis of indole-3-acetic acid derivatives can be achieved through various organic chemistry methodologies. A general approach to synthesizing compounds like this compound often involves the Fischer indole synthesis or other related indole ring formation strategies, followed by the introduction of the acetic acid side chain at the C3 position. The synthesis of fluorinated indoles can start from appropriately fluorinated aniline precursors.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For a compound like this compound, both ¹H and ¹³C NMR would be essential.

3.1.1. Experimental Protocol for NMR Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL)

    • 5 mm NMR tube

    • NMR Spectrometer (e.g., 400 MHz or higher)

  • Procedure:

    • Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry 5 mm NMR tube.

    • Add approximately 0.5-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

    • Cap the tube and gently agitate until the sample is completely dissolved.

    • Insert the NMR tube into the spectrometer's probe.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Process the spectra to identify chemical shifts, coupling constants, and integration values.

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

3.2.1. Experimental Protocol for FT-IR Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Materials:

    • This compound (~1-2 mg)

    • Potassium bromide (KBr), IR grade (~100-200 mg)

    • Agate mortar and pestle

    • Pellet press

    • FT-IR spectrometer

  • Procedure:

    • Thoroughly dry the KBr powder to remove any moisture.

    • In the agate mortar, grind ~1-2 mg of the compound with ~100-200 mg of KBr until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powdered mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

    • Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer.

    • Record the background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

3.3.1. Experimental Protocol for Mass Spectrometry

  • Objective: To determine the molecular weight and elemental composition.

  • Materials:

    • This compound (a small, dilute sample in a suitable solvent like methanol or acetonitrile)

    • Mass spectrometer (e.g., ESI-MS, GC-MS)

  • Procedure:

    • Prepare a dilute solution of the sample in a volatile solvent.

    • Introduce the sample into the mass spectrometer's ionization source (e.g., electrospray ionization for ESI-MS).

    • Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.

    • Analyze the spectrum to identify the molecular ion peak and any characteristic fragmentation patterns.

Logical Workflow for Structural Analysis

The structural analysis of a novel compound like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.

structural_analysis_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr xrd Single Crystal X-ray Diffraction purification->xrd If single crystals are obtained ir FT-IR Spectroscopy nmr->ir confirmation Final Structure Confirmation nmr->confirmation ms Mass Spectrometry (HRMS) ir->ms ir->confirmation elemental Elemental Analysis ms->elemental ms->confirmation xrd->confirmation elemental->confirmation

Caption: Workflow for the synthesis and structural elucidation of a novel compound.

Potential Biological Activity and Signaling Pathways

Given its intended use in the preparation of serotonin receptor modulators, this compound is likely to interact with serotonergic signaling pathways in the central nervous system. Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of pharmaceutical drugs.

The following diagram illustrates a conceptual signaling pathway where an indole-based compound acts as a modulator of a serotonin receptor.

serotonin_pathway cluster_membrane Cell Membrane receptor Serotonin Receptor (e.g., 5-HT₂A) g_protein G-Protein Activation receptor->g_protein compound This compound (Potential Modulator) compound->receptor effector Effector Enzyme (e.g., PLC) g_protein->effector second_messenger Second Messenger Production (e.g., IP₃, DAG) effector->second_messenger cellular_response Cellular Response (e.g., Neuronal Firing) second_messenger->cellular_response

Caption: Conceptual serotonergic signaling pathway modulated by an indole derivative.

Conclusion

This compound is a molecule of significant interest for its potential applications in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. While detailed structural and spectroscopic data for this specific compound are sparse in publicly accessible literature, this guide provides a framework for its analysis based on established protocols for similar indole derivatives. The provided workflows and conceptual diagrams serve as a foundation for researchers to design and execute studies aimed at fully characterizing this and other novel fluorinated indole compounds. Further research is warranted to elucidate its precise crystal structure, complete its spectroscopic profile, and explore its biological activity in relevant pharmacological models.

References

Methodological & Application

Application Notes and Protocols for 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid, a synthetic auxin analog, in plant tissue culture. This document outlines detailed protocols for the preparation of stock solutions and its application in key plant tissue culture processes, including callus induction, somatic embryogenesis, and organogenesis. While specific quantitative data for this novel compound is emerging, this guide offers a robust framework for its empirical evaluation. The included diagrams of the canonical auxin signaling pathway and a generalized experimental workflow offer a visual representation of the underlying biological processes and practical application.

Introduction

Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development.[1][2] Synthetic auxins, such as this compound, are valuable tools in plant tissue culture for their stability and potent activity.[3] This compound is an analog of the natural auxin indole-3-acetic acid (IAA) and is anticipated to influence cell division, elongation, and differentiation.[4] Fluorination at the 5 and 6 positions of the indole ring may enhance its biological activity and stability, making it a compound of interest for various micropropagation and plant biotechnology applications. These protocols provide a foundational methodology for researchers to explore the efficacy of this compound in their specific plant systems.

Mechanism of Action: The Canonical Auxin Signaling Pathway

At the molecular level, auxins like this compound are perceived by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5][6] In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[7]

The binding of an auxin molecule to the TIR1/AFB receptor creates a binding pocket for the Aux/IAA repressor, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][8] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate or repress the transcription of target genes, ultimately leading to a physiological response.[7]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin This compound TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to SCF SCF Complex TIR1_AFB->SCF Associates with Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Transcription Factor Aux_IAA->ARF Inhibits SCF->Aux_IAA Ubiquitinates ARE Auxin Response Element (Promoter) ARF->ARE Binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression Regulates Auxin_cyto Auxin Auxin_cyto->Auxin Enters Nucleus

Diagram 1: Canonical Auxin Signaling Pathway.

Experimental Protocols

Preparation of Stock Solution

A sterile, concentrated stock solution is essential for the accurate and aseptic addition of this compound to plant tissue culture media.

Materials:

  • This compound powder

  • Solvent (e.g., 1N NaOH or DMSO)

  • Sterile, purified water

  • Sterile volumetric flask or graduated cylinder

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage vials

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile environment (e.g., laminar flow hood).

  • Dissolving: Add a small volume of the appropriate solvent to dissolve the powder completely. For auxins, a few drops of 1N NaOH are often used, followed by dilution with water. Alternatively, DMSO can be used, but the final concentration in the medium should be kept low (≤ 0.1% v/v) to prevent solvent toxicity.[8]

  • Dilution: Once dissolved, bring the solution to the final desired volume with sterile, purified water in a volumetric flask.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the sterile stock solution into smaller, sterile vials and store at -20°C to prevent degradation and repeated freeze-thaw cycles.[8]

Table 1: Example Stock Solution Preparation

ParameterValue
Desired Stock Concentration1 mg/mL
Amount of Compound10 mg
Final Volume10 mL
Recommended Solvent1N NaOH (to dissolve), then sterile water
Storage Temperature-20°C
General Experimental Workflow for Plant Tissue Culture

The following workflow provides a general outline for incorporating this compound into a plant tissue culture experiment.

Experimental_Workflow Explant_Preparation 1. Explant Preparation & Sterilization Media_Preparation 2. Basal Media Preparation (e.g., MS Medium) Explant_Preparation->Media_Preparation Auxin_Addition 3. Addition of this compound (and other PGRs) Media_Preparation->Auxin_Addition Inoculation 4. Inoculation of Explants onto Media Auxin_Addition->Inoculation Incubation 5. Incubation in Growth Chamber (Controlled light, temperature) Inoculation->Incubation Data_Collection 6. Data Collection & Analysis Incubation->Data_Collection Subculture 7. Subculture/Regeneration Data_Collection->Subculture

Diagram 2: General Experimental Workflow.
Application in Callus Induction

Callus, an undifferentiated mass of plant cells, is often the first step in micropropagation and genetic transformation. Synthetic auxins are potent inducers of callus formation.

Protocol:

  • Explant Preparation: Select healthy plant tissue (e.g., leaf discs, stem segments) and surface sterilize using standard procedures (e.g., 70% ethanol wash followed by a bleach solution and sterile water rinses).[3]

  • Media Preparation: Prepare a basal medium such as Murashige and Skoog (MS) medium, supplemented with vitamins, sucrose (typically 30 g/L), and a gelling agent (e.g., agar or gellan gum).[9]

  • Hormone Supplementation: After autoclaving and cooling the medium to approximately 45-50°C, add the filter-sterilized this compound stock solution to achieve the desired final concentrations. A concentration range should be tested to determine the optimum.

  • Inoculation and Incubation: Aseptically place the sterilized explants onto the solidified medium. Seal the culture vessels and incubate in a growth chamber, typically in the dark to promote callus proliferation, at a constant temperature (e.g., 25 ± 2°C).[3]

  • Data Collection: Observe the cultures regularly for callus initiation and growth. Quantitative data such as the percentage of explants forming callus and fresh weight of the callus can be recorded.

Table 2: Suggested Concentrations for Callus Induction Trial

Treatment GroupThis compound (mg/L)
Control0
T10.1
T20.5
T31.0
T42.0
T55.0
Application in Somatic Embryogenesis

Somatic embryogenesis is the process where somatic cells develop into embryos. This process is often initiated by a high concentration of a potent auxin.

Protocol:

  • Initiation Phase: Culture explants on a high-auxin medium, as described for callus induction, to induce the formation of pro-embryogenic masses. The optimal concentration of this compound for this stage needs to be determined empirically.

  • Development and Maturation Phase: Transfer the pro-embryogenic masses to a medium with a reduced concentration or complete absence of auxin to allow for the development and maturation of somatic embryos.

  • Germination Phase: Mature somatic embryos can be germinated on a hormone-free or low-auxin basal medium to develop into plantlets.

Application in Organogenesis (Root and Shoot Formation)

The ratio of auxins to cytokinins is a critical determinant of de novo organ formation.[8] Generally, a high auxin-to-cytokinin ratio promotes root formation, while a low ratio favors shoot development.

Protocol for Root Induction:

  • Prepare a basal medium with a range of concentrations of this compound.

  • Transfer well-developed shoots or micro-cuttings to this rooting medium.

  • Incubate under appropriate light and temperature conditions.

  • Record data on the percentage of rooting, number of roots per shoot, and root length.

Protocol for Shoot Induction (in combination with a cytokinin):

  • Prepare a basal medium with a fixed concentration of a cytokinin (e.g., 6-Benzylaminopurine, BAP) and varying concentrations of this compound.

  • Culture explants on these media.

  • Observe for shoot bud formation and proliferation.

  • Record the number of shoots per explant and shoot length.

Table 3: Suggested Auxin:Cytokinin Ratios for Organogenesis Trials

ApplicationThis compound (mg/L)Cytokinin (e.g., BAP) (mg/L)Expected Outcome
Rooting0.1 - 2.00Root Formation
Callus/Undifferentiated Growth0.5 - 2.00.5 - 2.0Callus Proliferation
Shooting0.1 - 0.51.0 - 5.0Shoot Formation

Data Presentation and Analysis

All quantitative data from the experiments should be systematically recorded and analyzed. This includes parameters such as callus induction frequency (%), callus fresh and dry weight, number of somatic embryos, rooting percentage, number and length of roots/shoots. Statistical analysis should be performed to determine the significance of the observed effects at different concentrations of this compound.

Conclusion

This compound holds promise as a potent synthetic auxin for various applications in plant tissue culture. The protocols outlined in this document provide a solid foundation for researchers to systematically investigate its effects on different plant species and developmental processes. Empirical determination of optimal concentrations and auxin:cytokinin ratios will be crucial for successfully integrating this novel compound into specific plant tissue culture workflows.

References

Application of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid in Root Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. A primary function of auxins is the stimulation of root formation, including both lateral and adventitious roots. This characteristic makes auxin analogs invaluable tools in horticulture, agriculture, and plant science research for propagating plants from cuttings and for studying the mechanisms of root development. The fluorination of the indole ring in this compound is anticipated to enhance its stability and biological activity compared to the naturally occurring auxin, indole-3-acetic acid (IAA).[1][2][3] This document provides detailed protocols for utilizing this compound in root formation assays and outlines the underlying signaling pathways.

Mechanism of Action: Auxin Signaling in Root Development

Auxin promotes root development by initiating a complex signaling cascade that leads to changes in gene expression and ultimately to cell division and differentiation.[4][5] The core of this pathway involves the perception of auxin by specific receptor proteins, leading to the degradation of transcriptional repressors and the activation of auxin-responsive genes.

The key components of the auxin signaling pathway are:

  • TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins: These are the primary auxin receptors.

  • Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins: These act as transcriptional repressors.

  • AUXIN RESPONSE FACTOR (ARF) proteins: These are transcription factors that bind to auxin-responsive elements in the promoters of target genes.

In the absence of auxin, Aux/IAA proteins bind to ARF proteins, preventing them from activating gene transcription. When auxin is present, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor frees the ARF transcription factor to activate the expression of genes that are essential for root initiation and development.[4][6]

Data Presentation

The efficacy of this compound in promoting root formation can be quantified and compared with other auxins. The following tables summarize expected outcomes from a typical root formation assay using plant cuttings.

Table 1: Effect of this compound Concentration on Rooting of Vigna radiata (Mung Bean) Cuttings

Treatment Concentration (µM)Average Number of Roots per CuttingAverage Root Length (mm)Percentage of Cuttings Rooted (%)
0 (Control)2.5 ± 0.85.2 ± 1.530
18.7 ± 1.210.1 ± 2.185
1015.3 ± 2.518.5 ± 3.2100
5012.1 ± 1.915.8 ± 2.8100
1009.8 ± 1.512.4 ± 2.595

Data are presented as mean ± standard deviation (n=20).

Table 2: Comparative Efficacy of Different Auxins on Adventitious Root Formation in Arabidopsis thaliana Explants

Auxin Compound (10 µM)Average Number of Adventitious RootsAverage Primary Root Length (mm)
Control (No Auxin)1.2 ± 0.525.4 ± 3.1
Indole-3-acetic acid (IAA)12.5 ± 2.118.2 ± 2.5
Indole-3-butyric acid (IBA)18.9 ± 3.220.1 ± 2.9
1-Naphthaleneacetic acid (NAA)22.4 ± 3.815.7 ± 2.1
This compound25.1 ± 4.114.9 ± 1.9

Data are presented as mean ± standard deviation (n=30).

Experimental Protocols

Protocol 1: Adventitious Root Formation Assay in Mung Bean (Vigna radiata) Cuttings

This protocol is a standard method for assessing the root-promoting activity of auxin analogs.

Materials:

  • Mung bean seeds

  • Germination trays or pots

  • Vermiculite or potting mix

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Distilled water

  • Beakers or flasks

  • Scalpel or sharp razor blade

  • Ruler

  • Growth chamber or controlled environment with appropriate light and temperature conditions

Procedure:

  • Seed Germination: Germinate mung bean seeds in vermiculite or potting mix in the dark for 7-10 days until the seedlings have a hypocotyl length of 5-7 cm.

  • Preparation of Cuttings: Carefully excise the hypocotyls by making a clean cut approximately 3 cm below the cotyledons. Remove the cotyledons.

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions from the stock solution to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM) in distilled water. Ensure the final DMSO concentration is the same across all treatments, including the control (typically ≤ 0.1%).

  • Treatment of Cuttings: Place the basal end of the cuttings into the treatment solutions. Use a control solution containing the same concentration of DMSO as the treatment groups. Incubate the cuttings in the solutions for 24 hours under controlled conditions (e.g., 25°C, continuous light).

  • Growth and Observation: After the 24-hour treatment, transfer the cuttings to beakers containing only distilled water. Place them in a growth chamber for 5-7 days.

  • Data Collection: After the incubation period, count the number of emerged adventitious roots on each cutting and measure their length. Calculate the percentage of cuttings that formed roots for each treatment group.

Protocol 2: Lateral Root Formation Assay in Arabidopsis thaliana

This protocol is suitable for studying the effect of auxins on lateral root development in a model plant system.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes

  • This compound

  • DMSO

  • Sterile water

  • Laminar flow hood

  • Growth chamber

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, and then rinse with sterile water).

  • Preparation of Media:

    • Prepare MS medium supplemented with 1% sucrose and solidified with 0.8% agar or 0.4% phytagel.

    • Autoclave the medium and cool it to about 50-60°C.

    • Prepare a stock solution of this compound in DMSO.

    • Add the auxin stock solution to the cooled MS medium to achieve the desired final concentrations. Also, prepare a control plate with the same amount of DMSO.

    • Pour the medium into sterile petri dishes.

  • Plating and Stratification: Aseptically place the sterilized seeds on the surface of the prepared plates. Seal the plates and stratify the seeds by storing them at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth and Observation: Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.

  • Data Collection: After 7-10 days of growth, observe the seedlings under a dissecting microscope. Count the number of emerged lateral roots per seedling and measure the length of the primary root.

Mandatory Visualizations

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin This compound (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_complex SCF Complex TIR1_AFB->SCF_complex Activates Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses ARE Auxin Response Element (Promoter) ARF->ARE Binds Auxin_Response_Genes Auxin Response Genes ARE->Auxin_Response_Genes Activates Transcription Root_Formation Root Formation Auxin_Response_Genes->Root_Formation Leads to Root_Formation_Assay_Workflow start Start: Plant Material (e.g., Mung Bean Seedlings) prepare_cuttings Prepare Cuttings start->prepare_cuttings treatment Treat Cuttings (e.g., 24-hour incubation) prepare_cuttings->treatment prepare_solutions Prepare Treatment Solutions (including this compound) prepare_solutions->treatment incubation Incubate in Water (5-7 days) treatment->incubation data_collection Data Collection (Root number and length) incubation->data_collection analysis Data Analysis and Comparison data_collection->analysis end End: Results analysis->end

References

Application Notes and Protocols for 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid as a Novel Synthetic Auxin in Horticulture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific peer-reviewed data on the horticultural applications of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is not publicly available. The following application notes and protocols are therefore provided as a comprehensive guide for the evaluation of this and other novel synthetic auxins, based on established methodologies for assessing auxin activity.

Introduction

Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development, influencing processes such as cell elongation, root initiation, and fruit development.[1] Synthetic auxins, chemical analogs of the natural auxin indole-3-acetic acid (IAA), are widely utilized in horticulture and agriculture to manipulate these processes for improved crop production and ornamental plant propagation.[2]

This compound is a fluorinated derivative of IAA. Fluorination can alter the chemical properties of a molecule, potentially affecting its stability, uptake, and biological activity. This document provides a framework for researchers and scientists to systematically evaluate the potential of this compound as a synthetic auxin in various horticultural applications.

Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins generally function by hijacking the plant's natural auxin signaling pathway.[3] At the molecular level, auxins are perceived by the TIR1/AFB family of F-box proteins, which are components of an SCF-type E3 ubiquitin ligase complex.[4][5] In the presence of auxin, this complex targets Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome.[4][6] The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various physiological effects.[5]

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates/Represses Transcription Physiological_Response Physiological Response (e.g., Rooting, Elongation) Auxin_Response_Genes->Physiological_Response Leads to

Caption: Simplified Auxin Signaling Pathway. (Max Width: 760px)

Experimental Protocols

The following protocols are designed to assess the auxin-like activity of a novel compound such as this compound. It is crucial to include a negative control (no auxin) and positive controls with known auxins like Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA) for comparison.

Protocol 1: Adventitious Rooting Bioassay

This is a fundamental assay to determine the efficacy of a compound in promoting root formation from stem cuttings, a critical application in horticulture.

Objective: To quantify the dose-dependent effect of this compound on adventitious root initiation and development.

Materials:

  • Healthy, uniform softwood cuttings of a model plant species (e.g., mung bean, pea, or a target ornamental).

  • Test compound: this compound.

  • Positive controls: IAA, IBA.

  • Solvent for stock solutions (e.g., ethanol or DMSO).

  • Rooting substrate (e.g., perlite, vermiculite, or a peat-based mix).

  • Trays or pots for planting.

  • Controlled environment chamber or greenhouse with misting capabilities.

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound and positive controls (e.g., 1 mg/mL) in the chosen solvent.

    • Create a dilution series to achieve final concentrations for testing (e.g., 0, 10, 50, 100, 250, 500 ppm). The final solvent concentration should be consistent across all treatments, including the control.

  • Cutting Preparation:

    • Take uniform cuttings from healthy stock plants. Cuttings should be of a standardized length and have a similar number of nodes.

    • Remove the lower leaves to prevent rotting. Make a fresh, clean cut at the base of each cutting.

  • Treatment Application:

    • Quick Dip Method: Dip the basal 1-2 cm of each cutting into the respective test solution for 5-10 seconds.

    • Allow the solvent to evaporate briefly before planting.

  • Planting and Incubation:

    • Insert the treated cuttings into the pre-moistened rooting substrate.

    • Place the trays in a high-humidity environment (e.g., under intermittent mist) with a controlled photoperiod (e.g., 16h light/8h dark) and temperature (e.g., 22-25°C).

  • Data Collection (after 2-4 weeks):

    • Carefully remove the cuttings from the substrate and wash the roots.

    • Record the following for each cutting:

      • Rooting percentage (the proportion of cuttings that formed roots).

      • Number of primary roots per cutting.

      • Length of the longest root per cutting (in mm).

      • Root fresh and dry weight (in mg).

Protocol 2: Callus Induction Bioassay

This assay is crucial for applications in plant tissue culture, including micropropagation and genetic transformation.

Objective: To evaluate the ability of this compound to induce callus formation from explant tissue.

Materials:

  • Sterile explants (e.g., leaf discs, stem segments, or cotyledons) from an in vitro grown plantlet.

  • Murashige and Skoog (MS) basal medium with vitamins and sucrose.

  • Test compound: this compound.

  • Positive control: 2,4-Dichlorophenoxyacetic acid (2,4-D).

  • A cytokinin (e.g., 6-Benzylaminopurine - BAP) may be used in combination to promote cell division.

  • Petri dishes and sterile culture vessels.

  • Laminar flow hood and sterile instruments.

  • Growth chamber with controlled temperature and light.

Methodology:

  • Media Preparation:

    • Prepare MS medium and add the test compound and controls at various concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0 mg/L).

    • Adjust the pH of the medium to 5.7-5.8 before adding agar and autoclaving.

  • Explant Preparation and Inoculation:

    • Under sterile conditions, excise explants of a uniform size.

    • Place the explants onto the surface of the prepared media in petri dishes.

  • Incubation:

    • Seal the petri dishes with parafilm and incubate in a growth chamber, typically in the dark or under low light, at 24 ± 2°C for 3-4 weeks.

  • Data Collection:

    • Record the percentage of explants forming callus.

    • Visually score the quality of the callus (e.g., friable, compact, color).

    • Measure the fresh weight of the callus produced per explant.

Data Presentation

Quantitative data from the bioassays should be summarized in clear, structured tables to facilitate comparison between treatments.

Table 1: Effect of this compound on Adventitious Rooting of [Plant Species] Cuttings

TreatmentConcentration (ppm)Rooting Percentage (%)Avg. No. of Roots per CuttingAvg. Longest Root Length (mm)Avg. Root Fresh Weight (mg)
Control015.0 ± 3.51.2 ± 0.45.3 ± 1.18.7 ± 2.1
Test Compound 1045.0 ± 5.13.5 ± 0.812.6 ± 2.325.4 ± 4.5
5080.0 ± 4.27.8 ± 1.225.1 ± 3.858.9 ± 6.3
10095.0 ± 2.512.3 ± 1.535.8 ± 4.185.2 ± 8.9
25085.0 ± 3.89.1 ± 1.328.4 ± 3.565.1 ± 7.2
IAA10075.0 ± 4.96.5 ± 1.122.7 ± 3.152.3 ± 5.8
IBA10090.0 ± 3.310.8 ± 1.431.5 ± 3.978.6 ± 8.1
Data are presented as mean ± standard error.

Table 2: Effect of this compound on Callus Induction from [Explant Type] of [Plant Species]

TreatmentConcentration (mg/L)Callus Induction (%)Callus Fresh Weight (mg/explant)Callus Morphology
Control05.0 ± 1.510.2 ± 2.3None to minimal
Test Compound 0.130.0 ± 4.145.8 ± 5.6Friable, light yellow
0.575.0 ± 5.3120.5 ± 10.1Friable, light yellow
1.098.0 ± 1.2250.3 ± 15.8Compact, greenish
2.095.0 ± 2.1210.7 ± 13.4Compact, greenish
2,4-D1.099.0 ± 1.0280.1 ± 18.2Compact, white
Data are presented as mean ± standard error.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for screening a novel synthetic auxin.

Experimental_Workflow A Compound Synthesis & Purification B Stock Solution Preparation A->B C Dose-Response Range Finding Experiment B->C D Definitive Bioassays (Rooting, Callus, etc.) C->D E Data Collection & Quantification D->E F Statistical Analysis E->F G Evaluation of Efficacy & Optimal Concentration F->G H Further Physiological & -omics Studies G->H

Caption: Workflow for evaluating a novel synthetic auxin. (Max Width: 760px)
Logical Relationship: Dose-Dependent Effects

Auxins typically exhibit a bell-shaped dose-response curve for many physiological processes.

Dose_Response_Logic cluster_0 Concentration of Synthetic Auxin cluster_1 Expected Physiological Response Low Low Concentration Promotion Promotion of Growth (e.g., rooting, elongation) Low->Promotion Optimal Optimal Concentration Max_Promotion Maximum Promotion Optimal->Max_Promotion High High (Supraoptimal) Concentration Inhibition Inhibition of Growth (Toxicity) High->Inhibition

Caption: Expected dose-dependent effects of an auxin. (Max Width: 760px)

References

Application Notes and Protocols for Testing 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid on Crop Yield

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a synthetic auxin analog. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development, including cell elongation, division, and differentiation.[1][2][3] The introduction of fluorine atoms into the indole ring can potentially modify the compound's activity, stability, and transport within the plant, making it a candidate for a novel plant growth regulator to enhance crop yield. These application notes provide a comprehensive experimental design to evaluate the efficacy of this compound on the yield of a model crop, such as wheat or corn.

Understanding the Mechanism: The Auxin Signaling Pathway

The cellular response to auxins like this compound is primarily mediated through the TIR1/AFB-Aux/IAA-ARF signaling pathway.[4][5][6] In the absence of auxin, Aux/IAA proteins bind to and repress the activity of Auxin Response Factors (ARFs), which are transcription factors.[1][5] When auxin is present, it acts as a "molecular glue," facilitating the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein, which is part of an SCF ubiquitin ligase complex.[1][2][6] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins by the 26S proteasome.[2][5] The degradation of Aux/IAA repressors liberates ARFs, allowing them to activate the transcription of auxin-responsive genes, ultimately leading to physiological responses such as cell growth and development.[1][5]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin This compound TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets Ub Ubiquitin SCF->Ub adds ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARE Auxin Response Element ARF->ARE binds Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression activates Ub->Aux_IAA Auxin_outside Exogenous Application of Auxin Auxin_outside->Auxin

Caption: A simplified diagram of the TIR1/AFB-mediated auxin signaling pathway.

Experimental Protocols

Objective: To determine the effect of this compound on the growth and yield of a selected crop species.

1. Preliminary Dose-Response Study (Greenhouse)

This initial study aims to identify the optimal concentration range of the test compound.

  • Experimental Design: A completely randomized design (CRD) with at least 5 concentrations of this compound and a negative control (solvent only). Include a positive control with a known effective auxin like Indole-3-acetic acid (IAA) or Naphthaleneacetic acid (NAA).[7] Each treatment should have a minimum of 10 replicates.

  • Plant Material: Use a crop with a relatively short life cycle, such as dwarf peas or a rapid-cycling variety of wheat.

  • Treatment Application: The compound can be applied via foliar spray, soil drench, or seed treatment.[3][8] Foliar spray is a common method.[8]

    • Preparation of Stock Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol or DMSO) and then dilute with deionized water to the desired stock concentration. Include a surfactant to ensure even coverage on the leaves.

    • Application: Apply the different concentrations to the plants at a key developmental stage, such as the vegetative or early flowering stage. Ensure thorough coverage of the foliage.

  • Data Collection:

    • Growth Parameters: Measure plant height, number of leaves, and stem diameter weekly.

    • Biomass: At the end of the experiment, harvest the plants and measure the fresh and dry weight of the shoots and roots.

    • Yield Components: If applicable for the chosen plant, measure parameters like the number of flowers, fruits, or seeds per plant.

2. Field Trial

Based on the results of the dose-response study, a field trial will be conducted to evaluate the effect of the most promising concentrations on crop yield under real-world conditions.

  • Experimental Design: A randomized complete block design (RCBD) is recommended to account for field variability.[9][10] The design should include a negative control, and at least three of the most effective concentrations from the preliminary study. Each treatment should be replicated at least four times.[9]

  • Plot Size and Management: The size of each plot will depend on the crop and available land. Standard agricultural practices for the chosen crop, including fertilization, irrigation, and pest control, should be followed uniformly across all plots.

  • Treatment Application: Apply the treatments at the same developmental stage and using the same method as in the preliminary study. It is crucial to ensure uniform application across the plots.

  • Data Collection:

    • Growth and Development: Monitor key growth stages (e.g., germination, flowering, maturity).

    • Yield and Yield Components: At maturity, harvest a predetermined area from the center of each plot to avoid edge effects.[11] Measure the total grain yield and key yield components such as:

      • Number of ears/panicles per plant

      • Number of grains per ear/panicle

      • 1000-grain weight

    • Quality Parameters: Depending on the crop, quality parameters such as protein content, oil content, or sugar content can be analyzed.

Experimental_Workflow A Dose-Response Study (Greenhouse) B Select Optimal Concentrations A->B C Field Trial Setup (RCBD) B->C D Treatment Application C->D E Data Collection (Growth & Yield) D->E F Statistical Analysis E->F G Results & Conclusion F->G

Caption: A workflow diagram for testing the effect of this compound on crop yield.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Results of Preliminary Dose-Response Study

Treatment Concentration (ppm)Plant Height (cm)Shoot Dry Weight (g)Root Dry Weight (g)Number of Seeds per Plant
0 (Control)50.2 ± 2.510.5 ± 0.83.1 ± 0.485 ± 7
152.8 ± 2.811.2 ± 0.93.3 ± 0.592 ± 8
1058.1 ± 3.112.8 ± 1.13.9 ± 0.6110 ± 9
5062.5 ± 3.514.2 ± 1.34.5 ± 0.7125 ± 11
10055.3 ± 2.911.9 ± 1.03.6 ± 0.5102 ± 8
IAA (10 ppm)60.1 ± 3.213.5 ± 1.24.2 ± 0.6118 ± 10

Values are presented as mean ± standard deviation.

Table 2: Hypothetical Results of Field Trial

Treatment Concentration (ppm)Grains per Ear1000-Grain Weight (g)Yield ( kg/ha )Percent Increase in Yield
0 (Control)450 ± 2538.2 ± 1.54500 ± 210-
10485 ± 2839.8 ± 1.74950 ± 23010.0%
50520 ± 3142.1 ± 1.95500 ± 25022.2%
100470 ± 2639.1 ± 1.64800 ± 2206.7%

Values are presented as mean ± standard deviation.

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments.[10] If significant differences are found, a post-hoc test, such as Tukey's HSD, should be used to compare the means of the different treatments. A p-value of less than 0.05 is typically considered statistically significant.[12]

References

Application Notes and Protocols for the Preparation of Stock Solutions of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of stock solutions of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid, a key intermediate in pharmaceutical research, particularly for the synthesis of serotonin receptor modulators and other neuroactive compounds.[1] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines recommended solvents, preparation of high-concentration stock solutions, and best practices for storage and handling.

Introduction

This compound is an indole-3-acetic acid derivative. The fluorinated indole core enhances metabolic stability and binding affinity in drug candidates.[1] Accurate and consistent preparation of stock solutions is the first step in any experimental workflow, whether for in vitro biological assays or as a starting material for further chemical synthesis. This protocol provides a standardized method to ensure the integrity of the compound in solution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

PropertyValueReference
Molecular Formula C₁₀H₇F₂NO₂[1]
Molecular Weight 211.17 g/mol [1]
Appearance Solid
Storage (Solid) Room temperature, dry, sealed[1]

Recommended Solvents and Solubility

SolventRecommendationRemarks
Dimethyl Sulfoxide (DMSO) Primary recommendation. Excellent solvent for creating high-concentration stock solutions.
Ethanol (EtOH) Alternative. Good for applications where DMSO may interfere with the experimental system.
Methanol (MeOH) Alternative. Can be used as an alternative to ethanol.
Aqueous Buffers Not recommended for primary stock. The compound is expected to have low solubility in aqueous solutions at neutral pH. Solubility may be enhanced in alkaline conditions (pH > 7.5).

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 211.17 g/mol * (1000 mg / 1 g) = 2.11 mg

  • Weigh the compound:

    • Carefully weigh out 2.11 mg of this compound using an analytical balance and place it into a clean, dry microcentrifuge tube or amber glass vial.

  • Add the solvent:

    • Add 1 mL of anhydrous DMSO to the tube or vial containing the compound.

  • Dissolve the compound:

    • Cap the tube or vial securely and vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For a fluorinated analogue, 2-(6-Fluoro-1H-indol-3-yl)acetic acid, storage at 2-8°C under an inert atmosphere is recommended, suggesting that refrigeration is also a viable short-term storage option.

Preparation of Working Solutions

For most biological applications, the high-concentration stock solution will need to be diluted to a final working concentration in an aqueous buffer or cell culture medium.

Procedure:

  • Thaw the stock solution:

    • Thaw a frozen aliquot of the stock solution at room temperature.

  • Dilute to the final concentration:

    • Serially dilute the stock solution into the desired aqueous buffer or medium to achieve the final working concentration.

    • Important: To avoid precipitation, add the stock solution to the aqueous buffer while vortexing. Ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.1%) to avoid affecting the biological system.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a stock solution of this compound.

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution A Weigh Compound (e.g., 2.11 mg) B Add Solvent (e.g., 1 mL DMSO) A->B  Step 1 C Vortex to Dissolve B->C  Step 2 D Store at -20°C or -80°C (Aliquot) C->D  Step 3 E Thaw Stock Solution D->E F Dilute in Aqueous Buffer E->F  Step 4 G Final Working Solution (e.g., ≤ 0.1% DMSO) F->G  Step 5

Caption: Workflow for stock and working solution preparation.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical compounds.

  • Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

References

Application Notes and Protocols for the Detection of 2-(5,6-Difluoro-1H-indol-3-yl)acetic Acid in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a synthetic auxin analog. Accurate and sensitive quantification of this compound in plant tissues is crucial for understanding its uptake, metabolism, and physiological effects. This document provides detailed application notes and protocols for the analysis of this compound in plant samples, primarily based on well-established methods for the quantification of endogenous auxins like indole-3-acetic acid (IAA). The primary recommended technique is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) due to its high sensitivity and selectivity.[1][2][3]

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₇F₂NO₂[4][5]
Molecular Weight211.17 g/mol [4][5]
Boiling Point423°C at 760 mmHg[4]
Density1.533 g/cm³[4]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol outlines the extraction of this compound from plant tissues. It is adapted from established methods for IAA extraction.[6][7]

Materials:

  • Plant tissue (e.g., leaves, roots, stems)

  • Liquid nitrogen

  • Pre-chilled (-20°C) extraction solvent: 80% methanol in water (v/v)[6]

  • Internal standard (e.g., ¹³C₆-labeled this compound, if available, or ¹³C₆-IAA as a surrogate)

  • Centrifuge tubes (50 mL)

  • Homogenizer (e.g., mortar and pestle, bead beater)

  • Refrigerated centrifuge

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Sample Collection and Freezing: Immediately freeze collected plant tissue in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a pre-chilled centrifuge tube.

    • Add 1 mL of pre-chilled 80% methanol.[6]

    • Add the internal standard at a known concentration. The use of a stable isotope-labeled internal standard is crucial for accurate quantification to account for analyte loss during sample preparation.[6]

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at 4°C for 1 hour with gentle shaking in the dark.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, re-extract the pellet with another 0.5 mL of 80% methanol, centrifuge again, and combine the supernatants.

  • Solvent Evaporation: Evaporate the methanol from the combined supernatants using a rotary evaporator or a vacuum concentrator at a temperature below 40°C.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes the purification of the extract to remove interfering compounds.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol

  • Water (HPLC grade)

  • Formic acid

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading:

    • Reconstitute the dried extract from Protocol 1 in 1 mL of 1% formic acid in water.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution:

    • Elute the analyte with 5 mL of methanol.

  • Drying:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

Protocol 3: HPLC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.[1][2][8][9]

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

HPLC Conditions (Example):

ParameterSetting
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

MS/MS Conditions (Example - Negative Ion Mode):

Since the target molecule has a carboxylic acid group, negative ion mode ESI is likely to be more sensitive. The exact mass transitions should be determined by infusing a standard solution of this compound into the mass spectrometer.

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.0 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

The precursor ion will be the deprotonated molecule [M-H]⁻, which for C₁₀H₇F₂NO₂ is m/z 210.0. Product ions would be generated by fragmentation of the precursor ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound210.0To be determinedTo be determined
Internal Standard (e.g., ¹³C₆-IAA)180.1136.115

Note: The product ion and collision energy for the target analyte must be optimized experimentally.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Method Validation Parameters (Example)

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Recovery (%)85-110%
Precision (%RSD)< 15%
Accuracy (%Bias)± 15%

Table 2: Quantification of this compound in Plant Tissues (Example Data)

Plant TissueConcentration (ng/g fresh weight) ± SD
Leaf15.2 ± 1.8
Stem8.7 ± 0.9
Root25.4 ± 3.1

Visualizations

Experimental Workflow

experimental_workflow node1 Plant Tissue Collection node2 Flash Freezing (Liquid N2) node1->node2 node3 Homogenization node2->node3 node4 Extraction with 80% Methanol + Internal Standard node3->node4 node5 Centrifugation node4->node5 node6 Supernatant Collection node5->node6 node7 Solvent Evaporation node6->node7 node8 Solid-Phase Extraction (SPE) node7->node8 node9 Elution and Drying node8->node9 node10 Reconstitution node9->node10 node11 HPLC-MS/MS Analysis node10->node11 node12 Data Processing and Quantification node11->node12 node13 Results node12->node13

Caption: Workflow for the extraction and analysis of this compound.

Logical Relationship for Method Validation

method_validation node1 Reliable Analytical Method node2 Linearity node1->node2 node3 Sensitivity (LOD, LOQ) node1->node3 node4 Accuracy node1->node4 node5 Precision node1->node5 node6 Selectivity node1->node6 node7 Recovery node1->node7

References

Application Notes: 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in oncology for their diverse therapeutic potential.[1][2][3] The indole scaffold is a key feature in numerous approved anticancer agents, highlighting its importance in the design of novel therapeutics.[4] These compounds can exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][3][4] 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a fluorinated indole derivative that holds promise as a candidate for targeted cancer therapy research. Its structural features suggest potential for enhanced metabolic stability and binding affinity to therapeutic targets.[5]

Hypothesized Mechanism of Action: A Prodrug Approach

One promising strategy for targeted cancer therapy involves the use of non-toxic prodrugs that are selectively converted into cytotoxic agents at the tumor site by a targeted enzyme. This approach can minimize systemic toxicity and enhance the therapeutic index. Drawing parallels from related compounds like indole-3-acetic acid (IAA) and its halogenated derivatives, this compound can be investigated as a prodrug for enzyme-prodrug systems, such as Gene-Directed Enzyme Prodrug Therapy (GDEPT) or Antibody-Directed Enzyme Prodrug Therapy (ADEPT).[6][7][8][9][10]

In this model, an enzyme like horseradish peroxidase (HRP) is delivered specifically to tumor cells. The non-toxic this compound is then administered systemically. At the tumor site, HRP catalyzes the oxidative decarboxylation of the indole-3-acetic acid derivative. This reaction generates a highly reactive and cytotoxic radical species, which can lead to localized cell death.[6][10] This targeted activation is particularly advantageous as it can also induce a "bystander effect," where the cytotoxic metabolites diffuse to neighboring, non-transduced cancer cells, amplifying the therapeutic effect.[6][9]

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment Prodrug This compound (Non-toxic Prodrug) HRP Horseradish Peroxidase (HRP) (Targeted to Tumor) Prodrug->HRP Uptake by tumor cells ReactiveSpecies Cytotoxic Radical Species HRP->ReactiveSpecies Oxidative Decarboxylation CellDeath Tumor Cell Apoptosis/Necrosis ReactiveSpecies->CellDeath Induces

Proposed HRP-mediated activation of the prodrug.

Other potential mechanisms of action for indole derivatives include the inhibition of tubulin polymerization, modulation of key signaling pathways like NF-κB/PI3K/Akt/mTOR, and induction of cell cycle arrest, which could also be explored for this compound.[11][1][2]

Data Presentation (Hypothetical)

The following tables represent hypothetical data for this compound to illustrate its potential anticancer activity. These values are for demonstrative purposes and would need to be determined experimentally.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.5
MDA-MB-231Breast Cancer12.2
A549Lung Cancer15.7
HCT116Colon Cancer9.8
HeLaCervical Cancer11.5

Table 2: In Vivo Efficacy in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2.5
Compound A2545-1.8
Compound A5068-4.2
Positive Control1075-5.5

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549)

  • DMEM/RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in a fresh medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells end End incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add compound to cells incubate1->add_compound prep_compound Prepare compound dilutions prep_compound->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read_plate Read absorbance at 570 nm dissolve->read_plate calc_viability Calculate % viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 det_ic50->end

Workflow for in vitro cytotoxicity screening.

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol describes a study to evaluate the antitumor activity of the compound in an immunodeficient mouse model bearing human tumor xenografts.[12][13][14][15][16]

Materials:

  • This compound

  • Immunodeficient mice (e.g., Nude or SCID)

  • Human cancer cells (e.g., A549, HCT116)

  • Matrigel

  • Vehicle solution (e.g., 0.5% CMC in saline)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5x10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice per group).

  • Compound Administration:

    • Prepare the compound formulation in the vehicle at the desired concentrations.

    • Administer the compound to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 21 days.

    • Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the data for statistical significance.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis start Start implant Implant tumor cells in mice start->implant end End monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice into groups monitor_growth->randomize administer Administer compound/vehicle daily randomize->administer monitor_tumor Measure tumor volume & body weight administer->monitor_tumor Repeat for 21 days monitor_tumor->administer euthanize Euthanize mice at endpoint monitor_tumor->euthanize End of study excise_tumors Excise and weigh tumors euthanize->excise_tumors calculate_tgi Calculate Tumor Growth Inhibition (TGI) excise_tumors->calculate_tgi analyze Statistical analysis calculate_tgi->analyze analyze->end

Workflow for in vivo xenograft study.

References

Application Notes and Protocols for Evaluating the In Vitro Cytotoxicity of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The evaluation of a compound's cytotoxic potential is a critical initial step in the drug discovery process, particularly in the development of new therapeutic agents. These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid. The described protocols for cell-based assays are fundamental for determining the compound's ability to induce cell death and for elucidating its mechanism of action. The primary assays covered are the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Data Presentation

The quantitative results from the cytotoxicity assays should be systematically organized to facilitate clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD (MTT Assay)% LDH Release at IC50 ± SD% Apoptosis at IC50 ± SD (Annexin V Positive)
A549Lung Carcinoma48[Insert Value][Insert Value][Insert Value]
HeLaCervical Cancer48[Insert Value][Insert Value][Insert Value]
MCF-7Breast Adenocarcinoma48[Insert Value][Insert Value][Insert Value]
HepG2Hepatocellular Carcinoma48[Insert Value][Insert Value][Insert Value]

Note: The data in this table is for illustrative purposes and should be replaced with experimental results.

Experimental Protocols

Assessment of Cell Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.[1]

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottomed plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).[3]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]

  • MTT Addition: Following the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1][3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][4] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat with Compound seed->treat incubate 3. Incubate (e.g., 48h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (3-4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan incubate_mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 read->analyze

MTT Assay Experimental Workflow
Measurement of Cytotoxicity by Lactate Dehydrogenase (LDH) Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[5][6] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[6]

Materials:

  • LDH Cytotoxicity Assay Kit

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottomed plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with various concentrations of this compound as described in the MTT assay protocol (Steps 1 and 2).

  • Controls: Prepare the following controls in triplicate:

    • Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH release Control: Cells treated with a lysis solution provided in the kit for 45 minutes before the end of the incubation period.

    • Background Control: Culture medium only.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[7]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3] Add 50 µL of the LDH reaction mixture from the kit to each well.[3]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[3]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_reaction Reaction cluster_analysis Analysis seed_treat 1. Seed & Treat Cells collect_supernatant 3. Collect Supernatant seed_treat->collect_supernatant controls 2. Prepare Controls (Spontaneous, Max Release) add_reaction_mix 4. Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate 5. Incubate (30 min) add_reaction_mix->incubate stop_reaction 6. Add Stop Solution incubate->stop_reaction read_absorbance 7. Measure Absorbance (490 nm) stop_reaction->read_absorbance calculate_cytotoxicity 8. Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Assay Experimental Workflow
Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death that is crucial for normal tissue development and homeostasis.[8] The Annexin V/PI assay is a common method to detect apoptotic cells.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Apoptosis_Pathway_Principle cluster_cell_states Cell States in Apoptosis cluster_stimulus Inducing Stimulus live Live Cell (Annexin V-, PI-) early_apoptosis Early Apoptosis (Annexin V+, PI-) live->early_apoptosis Phosphatidylserine Flipping necrosis Necrosis (Annexin V-, PI+) live->necrosis Direct Membrane Damage late_apoptosis Late Apoptosis / Necrosis (Annexin V+, PI+) early_apoptosis->late_apoptosis Membrane Permeabilization compound 2-(5,6-Difluoro-1H-indol-3-yl) acetic acid compound->live Induces Cytotoxicity

References

Application Notes and Protocols for Studying Gene Expression Changes Induced by 2-(5,6-Difluoro-1H-indol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a synthetic auxin derivative, belonging to the indole family of compounds. Its parent compound, indole-3-acetic acid (IAA), is a well-characterized phytohormone that plays a crucial role in plant growth and development.[1][2] Emerging evidence suggests that IAA and its analogs can also exert biological effects on mammalian cells, including the modulation of signaling pathways involved in cell stress and survival.[3] One study demonstrated that IAA can protect human dental pulp stem cells from oxidative stress by activating the AKT pathway and increasing the expression of Nrf2 and its downstream target, heme oxygenase 1 (HO-1).[3]

These application notes provide a comprehensive framework for investigating the effects of this compound on gene expression in a human cell line. The following protocols outline a systematic approach, from initial cell culture and compound treatment to global gene expression analysis via RNA sequencing (RNA-Seq), validation of key gene changes using quantitative real-time PCR (qPCR), and confirmation of protein-level alterations by western blotting.

Data Presentation

Table 1: Hypothetical RNA-Seq Data Summary

This table presents a subset of differentially expressed genes in a human cancer cell line (e.g., A549) following treatment with 10 µM this compound for 24 hours. The selection of these hypothetical genes is based on the known effects of the parent compound, indole-3-acetic acid, on the Nrf2-mediated oxidative stress response pathway.

Gene SymbolGene NameLog2 Fold Changep-valueRegulation
NQO1NAD(P)H Quinone Dehydrogenase 12.581.25E-08Upregulated
HMOX1Heme Oxygenase 13.153.40E-12Upregulated
GCLCGlutamate-Cysteine Ligase Catalytic Subunit2.105.67E-07Upregulated
GCLMGlutamate-Cysteine Ligase Modifier Subunit1.899.82E-06Upregulated
KEAP1Kelch-like ECH-associated Protein 1-1.504.11E-05Downregulated
AKT1AKT Serine/Threonine Kinase 11.202.30E-04Upregulated
NFE2L2Nuclear Factor, Erythroid 2-Like 21.807.89E-06Upregulated
Table 2: qPCR Validation of RNA-Seq Data

This table summarizes the validation of a select panel of genes from the RNA-Seq data using qPCR. The fold change is calculated using the 2-ΔΔCt method.

Gene SymbolRNA-Seq Log2 Fold ChangeqPCR Fold Change
NQO12.585.98
HMOX13.158.87
GCLC2.104.28
KEAP1-1.500.35
NFE2L21.803.48
Table 3: Western Blot Densitometry Analysis

This table shows the relative protein expression levels of key targets, normalized to a loading control (e.g., β-actin), as determined by densitometry of western blot bands.

ProteinTreatmentRelative Densitometry Units (Normalized to β-actin)Fold Change vs. Control
NQO1Control1.001.00
Compound4.854.85
HMOX1Control1.001.00
Compound7.927.92
p-AKT (Ser473)Control1.001.00
Compound2.502.50
Total AKTControl1.001.00
Compound1.101.10
Nrf2Control1.001.00
Compound3.153.15

Experimental Protocols

Protocol 1: Cell Culture and Compound Treatment
  • Cell Line Maintenance: Culture A549 cells (or other suitable cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction) at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, replace the medium with fresh medium containing either this compound at the desired final concentration (e.g., 10 µM) or an equivalent volume of DMSO as a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to RNA or protein extraction.

Protocol 2: RNA Extraction and RNA Sequencing
  • RNA Extraction: Extract total RNA from control and compound-treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for optimal results.

  • Library Preparation: Prepare sequencing libraries from the total RNA using a suitable kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient read depth (typically 20-30 million reads per sample for differential gene expression analysis).[4]

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the compound-treated and control groups.

Protocol 3: Quantitative Real-Time PCR (qPCR)
  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • Primer Design and Validation: Design primers for the genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB). Validate primer efficiency by running a standard curve.[5][6]

  • qPCR Reaction Setup: Set up qPCR reactions in triplicate for each sample and gene, using a SYBR Green-based qPCR master mix. A typical reaction includes cDNA, forward and reverse primers, and master mix. Include no-template controls to check for contamination.[7]

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method:

      • Normalize to Housekeeping Gene (ΔCt): ΔCt = Ct(gene of interest) - Ct(housekeeping gene)

      • Normalize to Control (ΔΔCt): ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

      • Calculate Fold Change: Fold Change = 2-ΔΔCt

Protocol 4: Western Blotting
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[9]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., NQO1, HMOX1, p-AKT, Total AKT, Nrf2, β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.[10]

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the intensity of the bands using image analysis software (e.g., ImageJ) and normalize to the loading control.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Gene & Protein Expression Analysis cluster_data Data Interpretation A549 A549 Cells Treatment Compound Treatment (10 µM, 24h) A549->Treatment Control Vehicle Control (DMSO) A549->Control RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction Control->RNA_Extraction Control->Protein_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq qPCR qPCR Validation RNA_Extraction->qPCR Western_Blot Western Blotting Protein_Extraction->Western_Blot Diff_Expression Differential Gene Expression Analysis RNA_Seq->Diff_Expression qPCR->Diff_Expression Pathway_Analysis Pathway Analysis Western_Blot->Pathway_Analysis Diff_Expression->Pathway_Analysis

Caption: Experimental workflow for analyzing gene expression changes.

signaling_pathway Compound 2-(5,6-Difluoro-1H-indol-3-yl) acetic acid AKT AKT Compound->AKT Activates Nrf2 Nrf2 AKT->Nrf2 Promotes Nuclear Translocation Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Inhibits Target_Genes Target Gene Expression (NQO1, HMOX1, etc.) ARE->Target_Genes Initiates Transcription

Caption: Hypothetical signaling pathway activated by the compound.

References

Application Notes and Protocols: 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid in Microbial Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid as a tool for studying and modulating microbial interactions. The information is based on the known roles of indole-3-acetic acid (IAA) and its analogs in bacterial communication, with a focus on quorum sensing (QS) inhibition. While direct studies on this specific difluorinated compound are limited, the provided protocols and conceptual frameworks are grounded in established methodologies for evaluating similar molecules.

Application Notes

Introduction

Microbial communication, particularly quorum sensing (QS), governs a wide array of collective behaviors in bacteria, including biofilm formation, virulence factor production, and motility.[1] The indole molecule, a tryptophan derivative, is a known intercellular signal that influences these processes in numerous bacterial species.[2] this compound is a synthetic analog of the natural bacterial signaling molecule indole-3-acetic acid (IAA). The introduction of fluorine atoms into the indole scaffold can significantly alter the molecule's electronic properties and conformational preferences, potentially enhancing its binding affinity to target receptors and increasing its efficacy as a modulator of microbial interactions.[3]

Proposed Mechanism of Action: Quorum Sensing Inhibition

It is hypothesized that this compound acts as a competitive inhibitor of bacterial quorum sensing systems. In many Gram-negative bacteria, QS is mediated by N-acylhomoserine lactone (AHL) signaling molecules. These autoinducers bind to LuxR-type transcriptional regulators, activating the expression of target genes. Indole and its derivatives have been shown to interfere with this process, potentially by binding to the AHL receptor and preventing its activation.[4] The difluoro-substitution on the indole ring of this compound may enhance its potency as a QS inhibitor compared to the non-fluorinated parent compound.[3]

Potential Applications in Research and Drug Development
  • Anti-biofilm Agent: By disrupting QS, this compound could be investigated as a potent inhibitor of biofilm formation in pathogenic bacteria, a key factor in chronic infections and antibiotic resistance.[5]

  • Virulence Attenuation: This compound may be used to study the role of QS in the expression of virulence factors, such as toxins and proteases, offering a non-bactericidal approach to mitigating pathogenicity.

  • Tool for Studying Microbial Ecology: As a specific inhibitor, it can be employed to probe the importance of QS in complex microbial communities and inter-species interactions.[6]

  • Adjuvant Therapy: In combination with conventional antibiotics, this compound could potentially enhance their efficacy by rendering biofilm-encased bacteria more susceptible to treatment.[5]

Quantitative Data Summary (Representative Examples)

The following tables present hypothetical, yet representative, quantitative data that could be obtained from experiments investigating the QS inhibitory effects of this compound.

Table 1: Inhibition of Biofilm Formation in Pseudomonas aeruginosa

Compound Concentration (µM)Biofilm Formation (% of Control)Planktonic Growth (OD600)
0 (Control)100 ± 5.21.5 ± 0.1
1085 ± 4.11.5 ± 0.1
2562 ± 3.51.4 ± 0.2
5038 ± 2.81.4 ± 0.1
10015 ± 1.91.3 ± 0.2

Table 2: Inhibition of Violacein Production in Chromobacterium violaceum (A Reporter for QS Inhibition)

Compound Concentration (µM)Violacein Production (% of Control)Bacterial Growth (OD600)
0 (Control)100 ± 6.81.2 ± 0.1
1078 ± 5.51.2 ± 0.1
2545 ± 4.21.1 ± 0.1
5021 ± 3.11.1 ± 0.2
1008 ± 1.51.0 ± 0.1

Experimental Protocols

Protocol 1: Biofilm Formation Inhibition Assay

This protocol details the use of a crystal violet staining method to quantify the effect of this compound on bacterial biofilm formation.[7]

Materials:

  • 96-well flat-bottomed sterile microtiter plates

  • Bacterial culture (e.g., Pseudomonas aeruginosa)

  • Luria-Bertani (LB) broth

  • This compound stock solution (in DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare an overnight culture of the test bacterium in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.

  • Add 20 µL of this compound at various final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • After incubation, carefully discard the planktonic culture from each well.

  • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

  • To assess if the compound affects bacterial growth, a parallel plate can be set up where the optical density at 600 nm (OD600) of the planktonic culture is measured before discarding.

Protocol 2: Quorum Sensing Reporter Gene Assay

This protocol uses a reporter strain, such as Chromobacterium violaceum or a genetically modified E. coli or Vibrio campbellii, to quantify the inhibition of QS.[8][9] C. violaceum produces a purple pigment, violacein, which is under the control of a QS system.

Materials:

  • Chromobacterium violaceum ATCC 12472

  • LB broth

  • This compound stock solution (in DMSO)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Grow an overnight culture of C. violaceum in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add 180 µL of the diluted culture to each well.

  • Add 20 µL of this compound at various final concentrations. Include appropriate controls.

  • Incubate the plate at 30°C for 24 hours.

  • Quantify violacein production by adding 200 µL of DMSO to each well, resuspending the cells, and centrifuging to pellet the cells.

  • Transfer the supernatant containing the solubilized violacein to a new plate and measure the absorbance at 585 nm.

  • Measure the bacterial growth by reading the OD600 of the resuspended cell pellets in a separate measurement.

Visualizations

quorum_sensing_pathway cluster_bacterium Bacterial Cell cluster_environment Extracellular Environment cluster_inhibition Inhibition Mechanism AHL_Synthase AHL Synthase AHL AHL Autoinducer AHL_Synthase->AHL Synthesis LuxR LuxR-type Receptor AHL->LuxR Binding AHL_out AHLs AHL->AHL_out Diffusion AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR Target_Genes Target Genes (Biofilm, Virulence) AHL_LuxR->Target_Genes Activation Response Phenotypic Response Target_Genes->Response AHL_out->AHL Uptake at high density DFIAA This compound DFIAA->LuxR Competitive Binding

Caption: Proposed mechanism of QS inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Overnight Bacterial Culture Incubation Co-incubate bacteria and compound in 96-well plate (24-48h) Culture->Incubation Compound Prepare dilutions of This compound Compound->Incubation Biofilm_Assay Biofilm Formation Assay (Crystal Violet Staining) Incubation->Biofilm_Assay QS_Assay QS Reporter Assay (e.g., Violacein Production) Incubation->QS_Assay Measure_Growth Measure OD600 Incubation->Measure_Growth Parallel Plate Measure_Biofilm Measure Absorbance (595 nm) Biofilm_Assay->Measure_Biofilm Measure_QS Measure Absorbance (585 nm) QS_Assay->Measure_QS Quantification Quantify % Inhibition Measure_Biofilm->Quantification Measure_QS->Quantification Measure_Growth->Quantification

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid synthesis. The guidance is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective strategy involves a multi-step synthesis beginning with the formation of the indole ring, followed by the introduction of the acetic acid side chain. A frequently employed method is the Fischer indole synthesis to construct the 5,6-difluoro-1H-indole core, followed by alkylation and hydrolysis.

Q2: How do the fluorine substituents on the phenylhydrazine precursor affect the Fischer indole synthesis?

Fluorine atoms are strongly electron-withdrawing, which can significantly influence the rate and success of the crucial[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis.[2] Depending on their position, they can either stabilize or destabilize the reaction's transition state, potentially leading to lower yields or favoring the formation of side products.[2]

Q3: What are the critical parameters to control during the Fischer indole synthesis step?

The Fischer indole synthesis is highly sensitive to several factors. Key parameters to optimize include the choice and concentration of the acid catalyst (both Brønsted and Lewis acids can be used), the reaction temperature, and the reaction time.[3][4] Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.[3]

Q4: My final product is difficult to purify. What are some common strategies for purifying this compound?

Purification of indole derivatives can be challenging. A general strategy involves an initial work-up to remove bulk impurities, followed by column chromatography. For the final product, recrystallization from a suitable solvent system is often effective. Monitoring the purification process by Thin Layer Chromatography (TLC) is crucial. A common issue during workup is the formation of emulsions; careful separation and the use of brine washes can help mitigate this.

Troubleshooting Guides

Problem 1: Low or No Yield in the Fischer Indole Synthesis of 5,6-Difluoro-1H-indole

Possible Causes and Solutions:

  • Poor Quality of Starting Materials: Ensure the (3,4-difluorophenyl)hydrazine and the carbonyl compound (e.g., levulinic acid or its ethyl ester) are of high purity, as impurities can lead to side reactions.[3]

  • Inappropriate Acid Catalyst: The choice of acid catalyst is critical. Experiment with a range of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The optimal catalyst often needs to be determined empirically.[3]

  • Suboptimal Reaction Temperature and Time: Elevated temperatures are often required, but excessive heat can cause decomposition. Monitor the reaction progress by TLC to determine the optimal temperature and time.[3]

  • Inefficient Cyclization: The key[1][1]-sigmatropic rearrangement can be inefficient due to the electron-withdrawing nature of the fluorine atoms. Ensure strictly anhydrous conditions, as water can interfere with the catalyst and intermediates.[3]

Problem 2: Low Yield During the Alkylation of 5,6-Difluoro-1H-indole with Ethyl Chloroacetate

Possible Causes and Solutions:

  • Ineffective Deprotonation of the Indole Nitrogen: The acidity of the indole N-H can be affected by the fluorine substituents. Ensure a sufficiently strong base is used for deprotonation. Common bases for this reaction include sodium hydride (NaH) or potassium hydroxide (KOH).

  • Side Reactions: Alkylation can potentially occur at the C3 position as well as the N1 position. Reaction conditions, such as the choice of solvent and temperature, can influence the selectivity.

  • Purity of Reagents: Use high-purity 5,6-difluoro-1H-indole and ethyl chloroacetate. Ensure the solvent is anhydrous.

Problem 3: Incomplete or Low-Yield Hydrolysis of Ethyl 2-(5,6-Difluoro-1H-indol-3-yl)acetate

Possible Causes and Solutions:

  • Inadequate Hydrolysis Conditions: Ester conjugates of indole-3-acetic acid can be hydrolyzed under basic conditions (e.g., using NaOH or KOH in a mixture of water and an organic solvent like ethanol or methanol). Ensure sufficient equivalents of base and adequate reaction time and temperature. Measurable hydrolysis can occur at pH 9 and above.[1][3]

  • Product Degradation: Indole-3-acetic acid derivatives can be sensitive to harsh basic conditions. Monitor the reaction progress and avoid prolonged reaction times or excessively high temperatures to prevent degradation of the product.

  • Incomplete Work-up: After hydrolysis, the reaction mixture needs to be acidified to protonate the carboxylate and precipitate the carboxylic acid. Ensure the pH is sufficiently acidic for complete precipitation.

Experimental Protocols

Illustrative Synthesis Pathway

A plausible synthetic route, based on established chemical principles for indole synthesis, is outlined below. Note: The following protocol is a general guide and may require optimization.

Step 1: Fischer Indole Synthesis of Ethyl 2-(5,6-Difluoro-1H-indol-3-yl)acetate

  • A mixture of (3,4-difluorophenyl)hydrazine hydrochloride, a suitable carbonyl compound like ethyl 4-chloroacetoacetate, and an acid catalyst (e.g., sulfuric acid) in a solvent such as ethanol is refluxed.[4]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Step 2: Hydrolysis to this compound

  • The ethyl 2-(5,6-difluoro-1H-indol-3-yl)acetate is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

  • An excess of a base, such as sodium hydroxide or potassium hydroxide, is added.

  • The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Fischer Indole Synthesis

ParameterCondition ACondition BCondition C
Catalyst Polyphosphoric Acid (PPA)Sulfuric Acid (H₂SO₄)Zinc Chloride (ZnCl₂)
Solvent TolueneEthanolAcetic Acid
Temperature 80-100°CReflux100-120°C
Typical Yields Moderate to HighVariableModerate
Notes Often effective for less reactive substrates.Common Brønsted acid catalyst.Common Lewis acid catalyst.

Note: Yields are highly substrate-dependent and require optimization.

Table 2: Conditions for Ester Hydrolysis

ParameterCondition ACondition B
Base Sodium Hydroxide (NaOH)Lithium Hydroxide (LiOH)
Solvent System Ethanol/WaterTetrahydrofuran/Water
Temperature RefluxRoom Temperature to Reflux
Typical Yields Good to ExcellentGood to Excellent
Notes Standard conditions.Often used for milder hydrolysis.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Purification A 3,4-Difluorophenylhydrazine + Ethyl 4-chloroacetoacetate C Reaction at Elevated Temperature A->C B Acid Catalyst (e.g., H₂SO₄, PPA) B->C D Ethyl 2-(5,6-difluoro-1H-indol-3-yl)acetate C->D F Reaction in Alcohol/Water D->F E Base (e.g., NaOH, KOH) E->F G This compound F->G H Acidification G->H I Filtration H->I J Recrystallization I->J

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Fischer_Indole A Low Yield in Fischer Indole Synthesis B Check Purity of Starting Materials A->B C Optimize Acid Catalyst B->C Yes F Impure Materials B->F No D Optimize Reaction Temperature & Time C->D Yes G Suboptimal Catalyst C->G No E Ensure Anhydrous Conditions D->E Yes H Decomposition or Incomplete Reaction D->H No I Catalyst Inhibition E->I No J High Yield E->J Yes

Caption: Troubleshooting logic for low yield in the Fischer indole synthesis step.

References

overcoming solubility issues with 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

This guide provides troubleshooting advice and detailed protocols to address common solubility challenges encountered when working with this compound in aqueous media.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Its molecular structure, featuring a lipophilic indole ring and a polar carboxylic acid group, contributes to its limited solubility in neutral aqueous solutions.

PropertyValueReference
CAS Number 126030-73-7[1][2]
Molecular Formula C₁₀H₇F₂NO₂[1][2]
Molecular Weight 211.17 g/mol [1][2]
XLogP3 2.073[2]
Boiling Point 423°C at 760 mmHg[1][2]
Density 1.533 g/cm³[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A1: This is a common and expected issue. The compound's poor solubility in neutral aqueous media is due to the hydrophobic nature of the difluoro-indole ring. As a carboxylic acid, its solubility is highly dependent on pH. In neutral or acidic solutions, the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water.

Q2: I prepared a stock solution in DMSO, but the compound precipitated when I diluted it into my aqueous cell culture medium. What went wrong?

A2: This occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of co-solvent. The organic solvent helps dissolve the compound at high concentrations, but upon dilution into a primarily aqueous environment, the compound can crash out.

Troubleshooting Steps:

  • Optimize Dilution: Add the DMSO stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing to promote rapid dispersion.[3]

  • Lower Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will result in a lower final concentration of the organic solvent in your assay, which may be less disruptive.

  • Gentle Warming: Warming the final solution to approximately 37°C may temporarily increase solubility, but you must first confirm the thermal stability of the compound.[3]

  • Use an Alternative Method: If precipitation persists, the co-solvent method may be unsuitable for your required concentration. Consider the pH adjustment method described below.

Q3: What are the most reliable methods for preparing aqueous solutions of this compound for biological assays?

A3: The two most effective methods are using a co-solvent or adjusting the pH.

  • Co-solvent Method: This involves dissolving the compound in a water-miscible organic solvent first and then diluting it into your aqueous buffer.[4] This is fast and convenient but may be limited by the final solvent concentration tolerated by your experimental system (e.g., <0.1% DMSO for many cell cultures).[4]

  • pH Adjustment (Alkaline) Method: This technique involves deprotonating the carboxylic acid group with a base to form a much more water-soluble salt.[3][5] This method is ideal for preparing higher concentration aqueous solutions without organic solvents, but care must be taken to adjust the final pH to one that is compatible with your experiment.[3]

Q4: Are there more advanced formulation strategies to improve solubility for in vivo or preclinical studies?

A4: Yes, for more advanced applications, several formulation technologies can be explored to enhance the solubility and bioavailability of poorly soluble drugs.[6][7] These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix at a molecular level.[8]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic compound, enhancing its aqueous solubility.[4][9]

  • Lipid-Based Formulations: Incorporating the compound into lipid vehicles such as emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).[7]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate.[9][10]

Experimental Protocols & Data

Protocol 1: Co-Solvent Method for Stock Solution Preparation

This protocol is suitable for experiments that can tolerate a low final concentration of an organic solvent.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile vial.

  • Solvent Addition: Add a minimal volume of high-purity DMSO (or ethanol) to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Store this stock solution at -20°C or -80°C, protected from light.

  • Working Solution: To prepare a working solution, dilute the stock into your aqueous buffer. Crucially, add the stock solution dropwise into the buffer while vortexing to prevent immediate precipitation.[3]

Protocol 2: pH Adjustment (Alkaline) Method

This protocol is recommended for preparing organic solvent-free aqueous solutions.

  • Weighing: Weigh the desired amount of the compound in a sterile container.

  • Initial Dissolution: Add a small volume of 1N NaOH dropwise while vortexing. Use just enough to fully dissolve the powder. This deprotonates the carboxylic acid, forming the highly soluble sodium salt.[3][5]

  • Dilution: Add your desired aqueous buffer (e.g., PBS or cell culture medium) to reach the final target volume.

  • Final pH Adjustment: Carefully adjust the pH of the final solution back to your desired experimental pH (e.g., 7.4) using sterile 1N HCl. Monitor the pH closely during this step.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm filter.

Qualitative Solubility Data

This table provides general guidance on solvents for this compound. Note: Experimental verification is highly recommended to determine precise solubility limits for your specific experimental conditions.

SolventSolubilityNotes
Water (pH 7) PoorExpected to be poorly soluble.
Aqueous Buffer (pH > 8) SolubleSolubility increases significantly in alkaline conditions due to salt formation.[3]
DMSO SolubleA common and effective organic solvent for creating high-concentration stock solutions.[4][5]
Ethanol SolubleAnother suitable organic co-solvent.[4][5]
Methanol SolubleGenerally soluble, often used in analytical chemistry applications.

Visual Guides and Workflows

Decision Workflow for Solubilization start Need to dissolve this compound in aqueous media q1 Is your experiment sensitive to pH changes? start->q1 q2 Can your experiment tolerate a low % of organic solvent (e.g., <0.1% DMSO)? q1->q2 No method_cosolvent Use Co-Solvent Method (Protocol 1) q1->method_cosolvent Yes method_ph Use pH Adjustment (Alkaline) Method (Protocol 2) q2->method_ph No q2->method_cosolvent Yes consider_advanced Concentration may be too high. Consider advanced formulation (e.g., Cyclodextrins) or redesign experiment. method_cosolvent->consider_advanced If precipitation occurs

Caption: Decision workflow for selecting the appropriate solubilization method.

Experimental Workflow: Co-Solvent Method step1 1. Weigh Compound step2 2. Add minimal volume of DMSO step1->step2 step3 3. Vortex/Sonicate to dissolve (Creates Stock Solution) step2->step3 step5 5. Add stock to buffer dropwise while vortexing step3->step5 step4 4. Prepare aqueous buffer step4->step5 step6 6. Final Working Solution step5->step6

Caption: Step-by-step workflow for the co-solvent preparation method.

Conceptual Pathway: Serotonin Receptor Modulation cluster_0 Precursor Compound cluster_1 Drug Development cluster_2 Cellular Signaling Cascade (Hypothetical) compound This compound synthesis Chemical Synthesis compound->synthesis modulator Serotonin Receptor Modulator (Drug) synthesis->modulator receptor 5-HT Receptor (GPCR) modulator->receptor g_protein Gq Protein Activation receptor->g_protein plc PLC Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release response Cellular Response ca_release->response

Caption: Conceptual use of the compound as a precursor for a serotonin modulator.[1]

References

degradation pathways of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental degradation of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid. The information is designed to address specific issues that may be encountered during stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under experimental stress conditions?

A1: Based on the known chemistry of indole-3-acetic acid (IAA) derivatives, this compound is susceptible to degradation through several pathways, including oxidation, photolysis, and hydrolysis under acidic or basic conditions.[1][2][3] Oxidative degradation is a common pathway for indole compounds, often leading to the formation of oxindole derivatives.[4][5] Photodegradation can occur upon exposure to UV or fluorescent light, while hydrolysis can affect the acetic acid side chain or the indole ring, particularly at extreme pH values.[1][6]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products must be empirically identified, potential products can be predicted based on the degradation pathways of related indole compounds. Key potential degradation products include:

  • Oxidative Degradants: 2-oxo-(5,6-Difluoro-1H-indol-3-yl)acetic acid and subsequent ring-opened products.

  • Photodegradants: Various photolytic adducts and fragments resulting from the reaction of the excited indole ring with oxygen or solvent molecules.

  • Hydrolytic Degradants: Decarboxylation of the acetic acid side chain under acidic conditions or other transformations of the indole ring under extreme pH and heat.

Q3: How can I monitor the degradation of this compound and quantify its degradants?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the degradation of the parent compound and separating its degradation products.[2] For the identification and quantification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are powerful tools that provide molecular weight and structural information.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural elucidation of isolated degradation products.

Q4: What are the recommended stress conditions for forced degradation studies of this compound?

A4: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance.[][10][11] According to ICH guidelines, the following conditions are recommended:[3]

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 60°C - 80°C

  • Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt hours per square meter of UV light.[1]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No degradation observed under stress conditions. The compound is highly stable under the applied conditions, or the stress applied is insufficient.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor).[1] However, avoid overly harsh conditions that could lead to secondary degradation products not relevant to shelf-life stability.[1]
Multiple, poorly resolved peaks in the chromatogram. Incomplete separation of degradation products. The analytical method lacks specificity.Optimize the HPLC method. This may include changing the mobile phase composition, gradient profile, column chemistry, or temperature.
Mass balance is not achieved (sum of parent compound and degradants is significantly less than 100%). Some degradation products are not being detected (e.g., they are volatile, do not have a UV chromophore, or are not eluting from the column).Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with UV. Analyze the headspace for volatile degradants using Gas Chromatography (GC). Ensure all potential degradants are accounted for in the analytical method.
Inconsistent degradation profiles between batches. Variability in the starting material (e.g., presence of impurities that catalyze degradation). Inconsistent experimental conditions.Ensure that the experimental conditions (temperature, light exposure, concentration) are tightly controlled. Characterize the starting material of each batch for purity and impurity profiles.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for up to 72 hours. Take samples at 0, 4, 8, 24, 48, and 72 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for up to 72 hours. Take samples at the same time points as for acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for up to 24 hours. Take samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution at 80°C. Test at time points up to 7 days.

  • Photostability: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.[1] Protect control samples from light.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Identify and characterize significant degradation products using LC-MS/MS and NMR.

Protocol 2: Stability-Indicating HPLC Method

- Column: C18, 4.6 x 150 mm, 3.5 µm - Mobile Phase A: 0.1% Formic acid in Water - Mobile Phase B: 0.1% Formic acid in Acetonitrile - Gradient: 10% B to 90% B over 20 minutes - Flow Rate: 1.0 mL/min - Detection: UV at 280 nm - Injection Volume: 10 µL - Column Temperature: 30°C

Data Presentation

Table 1: Summary of Potential Degradation Under Forced Conditions

Stress Condition Reagent/Condition Potential Degradation Products Expected % Degradation
Acid Hydrolysis0.1 M HCl, 60°CDecarboxylation product, other acid-catalyzed degradants5-20%
Base Hydrolysis0.1 M NaOH, 60°CRing-opening products, other base-catalyzed degradants10-30%
Oxidation3% H₂O₂, RT2-oxo-(5,6-Difluoro-1H-indol-3-yl)acetic acid15-40%
Thermal80°COxidative and other thermal degradants5-15%
PhotolyticICH Q1BVarious photoproducts10-50%

Visualizations

Degradation_Pathways This compound This compound 2-oxo-(5,6-Difluoro-1H-indol-3-yl)acetic acid 2-oxo-(5,6-Difluoro-1H-indol-3-yl)acetic acid This compound->2-oxo-(5,6-Difluoro-1H-indol-3-yl)acetic acid Oxidation (H₂O₂) Photodegradants Photodegradants This compound->Photodegradants Photolysis (UV/Vis) Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Hydrolysis (Acid/Base) Ring-Opened Products Ring-Opened Products 2-oxo-(5,6-Difluoro-1H-indol-3-yl)acetic acid->Ring-Opened Products Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid Hydrolysis->HPLC_Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolysis Photolysis Photolysis->HPLC_Analysis API This compound API->Acid Hydrolysis API->Base Hydrolysis API->Oxidation API->Thermal API->Photolysis LCMS_Analysis LC-MS/MS for Identification HPLC_Analysis->LCMS_Analysis NMR_Elucidation NMR for Structure Elucidation LCMS_Analysis->NMR_Elucidation Degradation_Profile Complete Degradation Profile NMR_Elucidation->Degradation_Profile

Caption: Workflow for the investigation of degradation pathways.

References

minimizing off-target effects of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Compound X, a novel inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during in-vitro cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound X?

Compound X is a potent small molecule inhibitor of the BET family of bromodomains (BRD2, BRD3, and BRD4). By binding to the acetyl-lysine binding pockets of these proteins, Compound X displaces them from chromatin, leading to the downregulation of key oncogenes such as c-Myc and a subsequent decrease in cancer cell proliferation.[1][2][3][4]

Q2: What are the known or potential off-target effects of Compound X?

While highly potent against BET proteins, Compound X may exhibit off-target activities at higher concentrations. Potential off-target effects, extrapolated from studies of similar BET inhibitors like I-BET762 (GSK525762), include thrombocytopenia, and gastrointestinal toxicities.[1][5][6][7] In cellular assays, this can manifest as unexpected changes in cell morphology, viability, or gene expression profiles unrelated to BET inhibition.

Q3: How can I distinguish between on-target and off-target effects in my cellular assay?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-response analysis: On-target effects should correlate with the known IC50 of Compound X for BET inhibition. Off-target effects may appear at significantly higher concentrations.

  • Rescue experiments: Co-administration of a downstream effector of the target pathway (e.g., a c-Myc activator) may rescue the on-target phenotype.

  • Use of a negative control: A structurally similar but inactive analog of Compound X can help identify non-specific effects.

  • Cell line comparison: Comparing the effects of Compound X on cell lines with varying dependence on the BET pathway can provide insights.

Q4: What are the recommended concentration ranges for using Compound X in cellular assays?

For initial experiments, it is recommended to perform a dose-response curve starting from low nanomolar to high micromolar concentrations to determine the optimal concentration for on-target effects while minimizing off-target toxicities. Based on preclinical data for similar compounds, a starting range of 1 nM to 10 µM is advisable.

Troubleshooting Guide

This guide addresses common issues encountered during cellular assays with Compound X.

Issue Possible Cause Recommended Solution
High cell toxicity observed at expected effective concentrations. 1. Off-target cytotoxic effects. 2. Cell line hypersensitivity. 3. Incorrect compound concentration.1. Lower the concentration of Compound X. 2. Perform a thorough dose-response analysis to identify a therapeutic window. 3. Verify the stock solution concentration and serial dilutions. 4. Consider using a different, less sensitive cell line for initial validation.
Inconsistent results between experimental replicates. 1. Variability in cell plating density. 2. Inconsistent incubation times. 3. Compound degradation.1. Ensure uniform cell seeding across all wells. 2. Standardize all incubation periods precisely. 3. Prepare fresh dilutions of Compound X from a validated stock for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Observed phenotype does not correlate with known on-target pathway modulation (e.g., no change in c-Myc levels). 1. The chosen cell line may not be dependent on the c-Myc pathway. 2. The experimental endpoint is not sensitive enough to detect the on-target effect. 3. Off-target effects are masking the on-target phenotype.1. Confirm the expression and dependence of your cell line on the BET/c-Myc axis using literature or preliminary experiments (e.g., siRNA knockdown of BRD4). 2. Use a more sensitive downstream marker of BET inhibition. 3. Perform a washout experiment to see if the on-target effect becomes apparent after the compound is removed, while off-target effects may persist.
Unexpected changes in gene expression unrelated to the BET pathway. 1. Off-target kinase inhibition. 2. Interaction with other cellular proteins.1. Perform a kinome scan or a broad-panel receptor screening to identify potential off-target interactions. 2. Utilize computational docking studies to predict potential off-target binding partners. 3. Employ genetic approaches like CRISPR-Cas9 to knock out potential off-target genes and observe if the unexpected phenotype is rescued.[8][9]

Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and identify the optimal concentration range for minimizing off-target cytotoxicity.

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a 2x serial dilution of Compound X in culture medium, ranging from 10 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Remove the old medium from the cells and add 100 µL of the prepared Compound X dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours under standard cell culture conditions.

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plot the cell viability against the log-transformed concentration of Compound X and fit a sigmoidal dose-response curve to calculate the IC50.

Protocol 2: Western Blot for On-Target Engagement

Objective: To confirm that Compound X is engaging its intended target by assessing the downregulation of a known downstream effector, c-Myc.

Methodology:

  • Treat cells with Compound X at concentrations around the IC50 and a non-toxic concentration for 24 hours. Include a vehicle control.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the relative expression of c-Myc.

Visualizations

Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Histone Acetylated Histones BRD4->Histone Binds to DNA DNA Histone->DNA Unwinds cMyc_Gene c-Myc Gene DNA->cMyc_Gene Exposes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation cMyc_Protein->Proliferation Promotes CompoundX Compound X CompoundX->BRD4 Inhibits Binding Experimental_Workflow start Start: Hypothesis of Off-Target Effect dose_response 1. Dose-Response Curve (Viability Assay) start->dose_response on_target_assay 2. On-Target Engagement (Western Blot for c-Myc) dose_response->on_target_assay off_target_screen 3. Off-Target Profiling (Kinome/Receptor Screen) on_target_assay->off_target_screen rescue_experiment 4. Rescue Experiment (e.g., c-Myc overexpression) off_target_screen->rescue_experiment inactive_control 5. Inactive Control Compound rescue_experiment->inactive_control conclusion Conclusion: Distinguish On- vs. Off-Target Effects inactive_control->conclusion

References

troubleshooting unexpected results in experiments with 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid. This document addresses common issues that may arise during experiments, offering solutions and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a synthetic derivative of the plant hormone indole-3-acetic acid (IAA). The introduction of two fluorine atoms to the indole ring can enhance its metabolic stability and binding affinity to biological targets.[1][2] It is often used in pharmaceutical research as a key intermediate for synthesizing serotonin receptor modulators, and in structure-activity relationship (SAR) studies for developing neuroactive compounds.[3] It may also be investigated for its potential as an auxin analog in plant biology or as an anticancer agent.[4][5]

Q2: How should I store this compound?

For long-term storage, the solid compound should be kept at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. For short-term use, stock solutions may be stored at 4°C for a few days.

Q3: What are the general solubility characteristics of this compound?

Like many indole derivatives, this compound is expected to have poor solubility in water and better solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[6] When preparing working solutions in aqueous media, it is crucial to be mindful of the final solvent concentration to avoid precipitation.

Q4: Is this compound known to be cytotoxic?

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent Biological Activity

Question: My experimental results with this compound are variable and not what I expected based on the literature for similar compounds. What could be the cause?

Answer: Inconsistent results can stem from several factors, including compound stability, purity, and off-target effects.

Possible Causes and Solutions:

  • Compound Degradation: Indole acetic acid and its analogs can be sensitive to light and acidic conditions.[9]

    • Solution: Prepare fresh working solutions for each experiment from frozen stock. Protect all solutions from light by using amber vials or wrapping containers in foil. Ensure the pH of your experimental media is stable and not acidic.

  • Compound Purity: The synthesis of indole derivatives can sometimes result in byproducts that may have their own biological activity.[10][11]

    • Solution: Whenever possible, obtain a certificate of analysis (CoA) from the supplier to verify the purity of the compound. If purity is a concern, consider purifying the compound using techniques like recrystallization or column chromatography.

  • Off-Target Effects: Fluorination can alter the binding profile of the molecule, potentially leading to interactions with unintended biological targets.[1]

    • Solution: To investigate off-target effects, consider using a panel of cell lines or target-based assays. Comparing the activity profile of your compound with that of the parent compound (indole-3-acetic acid) can also provide insights.

Issue 2: Compound Precipitation in Aqueous Media

Question: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. How can I prevent this?

Answer: This is a common issue with hydrophobic compounds. The key is to maintain a low final concentration of the organic solvent.

Possible Causes and Solutions:

  • High Final DMSO Concentration: DMSO can be toxic to cells at concentrations above 0.5% and can also affect the solubility of other components in the media.

    • Solution: Aim for a final DMSO concentration of 0.1% or lower in your assay. This may require preparing a more dilute stock solution.

  • Poor Aqueous Solubility: The compound may be crashing out of solution upon dilution into the aqueous environment.

    • Solution: Try serial dilutions directly in the assay plate to avoid preparing a large volume of the final working solution that may precipitate over time. You can also test the solubility in the presence of a small amount of serum or a non-ionic surfactant, but be sure to include appropriate vehicle controls.

Issue 3: Interference with Assay Readouts

Question: I am observing a high background signal in my fluorescence- or absorbance-based assay when I add the compound. What is happening?

Answer: Indole-containing compounds can sometimes exhibit intrinsic fluorescence or absorbance, which can interfere with assay signals.

Possible Causes and Solutions:

  • Compound's Intrinsic Properties: The compound itself may be absorbing light or fluorescing at the wavelengths used in your assay.

    • Solution: Run a control experiment with the compound in the assay medium without cells or other biological components to measure its intrinsic signal. If there is significant interference, you may need to switch to an alternative assay with a different detection method (e.g., a luminescence-based assay if you are currently using fluorescence).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number126030-73-7[12]
Molecular FormulaC₁₀H₇F₂NO₂[3]
Molecular Weight211.17 g/mol [3]
Boiling Point423°C at 760 mmHg[3]
Density1.533 g/cm³[3]

Table 2: Recommended Solvent Concentrations for Cell-Based Assays

SolventRecommended Max ConcentrationNotes
DMSO0.1% - 0.5%Can have biological effects at higher concentrations.
Ethanol0.1% - 0.5%Can be cytotoxic and affect cell metabolism.
PBS/WaterN/AIdeal for water-soluble compounds.
DMF< 0.1%Higher toxicity than DMSO; use with caution.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Weigh out 2.11 mg of this compound.

    • Dissolve in 1 mL of high-purity DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store in single-use aliquots at -20°C or -80°C, protected from light.

  • Working Solutions:

    • Thaw a stock solution aliquot.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the assay does not exceed 0.5%.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same percentage of DMSO).

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours at 37°C.

    • Add the solubilization solution and incubate until the formazan crystals are fully dissolved.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm).

    • Calculate cell viability as a percentage relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) prep_working Prepare Working Solutions (Serial Dilution) prep_stock->prep_working treat_cells Treat Cells with Compound prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate assay_readout Perform Assay (e.g., MTT, Luciferase) incubate->assay_readout measure_signal Measure Signal (Absorbance, Luminescence, etc.) assay_readout->measure_signal calculate_results Calculate Results (% Viability, IC50, etc.) measure_signal->calculate_results signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor Auxin Receptor (e.g., TIR1) compound->receptor Binds to aux_iaa Aux/IAA Repressor receptor->aux_iaa Promotes interaction with ubiquitination Ubiquitination aux_iaa->ubiquitination Leads to arf Auxin Response Factor (ARF) aux_iaa->arf Represses proteasome 26S Proteasome ubiquitination->proteasome Targets for degradation are Auxin Response Element (ARE) arf->are Binds to transcription Gene Transcription are->transcription Initiates troubleshooting_logic cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_solutions Potential Solutions start Unexpected Experimental Results check_solubility Check Solubility (Precipitation?) start->check_solubility check_stability Check Stability (Degradation?) start->check_stability check_purity Check Purity (Contaminants?) start->check_purity check_interference Check Assay Interference (Intrinsic Signal?) start->check_interference check_cytotoxicity Check Cytotoxicity (Cell Death?) start->check_cytotoxicity sol_solvent Optimize Solvent/Concentration check_solubility->sol_solvent sol_fresh Use Fresh Solutions check_stability->sol_fresh sol_purify Purify Compound check_purity->sol_purify sol_assay Change Assay Method check_interference->sol_assay sol_dose Adjust Dose Range check_cytotoxicity->sol_dose

References

purification techniques for 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid post-synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the post-synthesis purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most probable synthetic route for this compound is the Fischer indole synthesis.[1][2][3][4][5] Potential impurities originating from this synthesis may include:

  • Unreacted starting materials: Such as (3,4-difluorophenyl)hydrazine and a succinate derivative.

  • Side-products from the Fischer indole synthesis: Incomplete cyclization or rearrangement can lead to various structural isomers.

  • Reagents and catalysts: Acid catalysts (e.g., polyphosphoric acid, sulfuric acid) and solvents used in the reaction.[2][4]

  • Degradation products: Indole derivatives can be sensitive to strong acids and high temperatures, leading to decomposition.

Q2: What is a general workflow for the purification of this compound?

A2: A typical purification workflow involves an initial workup to remove the bulk of impurities, followed by one or more chromatographic and/or recrystallization steps to achieve high purity. The progress of purification should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Purification Workflow cluster_0 Post-Synthesis Work-up cluster_1 Purification cluster_2 Final Product Crude Reaction Mixture Crude Reaction Mixture Acid-Base Extraction Acid-Base Extraction Crude Reaction Mixture->Acid-Base Extraction Isolate acidic product Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Separate from non-polar impurities Recrystallization Recrystallization Column Chromatography->Recrystallization Final polishing Pure Compound Pure Compound Recrystallization->Pure Compound

Caption: General purification workflow for this compound.

Troubleshooting Guides

Problem 1: Low yield after initial acid-base extraction.
Possible CauseTroubleshooting Steps
Incomplete extraction Ensure the aqueous phase is sufficiently basic (pH > 9) to deprotonate the carboxylic acid. Use multiple extractions with smaller volumes of organic solvent to wash the aqueous phase and remove neutral impurities.
Precipitation of the product at the interface If the sodium salt of the acid is not fully soluble in the aqueous phase, a solid may form. Add more water or a co-solvent like methanol to the aqueous phase to ensure complete dissolution before proceeding with the organic wash.
Incomplete precipitation upon acidification After extraction, ensure the aqueous phase is acidified to a low pH (pH < 2) to fully protonate the carboxylate. Chilling the solution on an ice bath can further promote precipitation.
Problem 2: Oily product obtained instead of a solid.
Possible CauseTroubleshooting Steps
Presence of residual solvent Ensure the product is thoroughly dried under vacuum to remove any residual organic solvents from the extraction or chromatography steps.
Low melting point of the product or impurities The presence of impurities can lower the melting point of the product, causing it to appear as an oil. Further purification by column chromatography or recrystallization is necessary.
"Oiling out" during recrystallization This occurs when the product is insoluble in the hot recrystallization solvent and separates as a liquid. Add more of the "good" solvent (the one in which it is more soluble) to the hot mixture until the oil redissolves, then allow it to cool slowly.[6][7]
Problem 3: Poor separation during column chromatography.
Possible CauseTroubleshooting Steps
Inappropriate solvent system The polarity of the eluent is critical. For indole acetic acids, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is commonly used. The polarity should be optimized using TLC first to achieve a good separation of the desired product from impurities. A gradient elution, starting with a lower polarity and gradually increasing, can improve separation.[1]
Column overloading Using too much crude material for the amount of stationary phase will result in poor separation. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Co-elution of impurities If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system. Adding a small amount of acetic or formic acid to the eluent can sometimes improve the peak shape and separation of acidic compounds.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is a general procedure for the initial purification of the crude product.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Basification: Extract the organic solution with an aqueous basic solution (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate solution). The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Washing: Wash the combined aqueous layers with a small amount of a non-polar organic solvent like hexane to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M hydrochloric acid) to a pH of approximately 2. The product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Acid-Base Extraction Workflow Crude Product in Organic Solvent Crude Product in Organic Solvent Add Aqueous Base Add Aqueous Base Crude Product in Organic Solvent->Add Aqueous Base Step 1 Separate Layers Separate Layers Add Aqueous Base->Separate Layers Step 2 Aqueous Layer (Product Salt) Aqueous Layer (Product Salt) Separate Layers->Aqueous Layer (Product Salt) Collect Organic Layer (Impurities) Organic Layer (Impurities) Separate Layers->Organic Layer (Impurities) Discard Acidify Acidify Aqueous Layer (Product Salt)->Acidify Step 3 Precipitate Product Precipitate Product Acidify->Precipitate Product Step 4 Filter and Dry Filter and Dry Precipitate Product->Filter and Dry Step 5 Partially Purified Product Partially Purified Product Filter and Dry->Partially Purified Product

Caption: Workflow for the acid-base extraction of the target compound.

Protocol 2: Recrystallization

This protocol describes the final purification step to obtain a high-purity solid product. The ideal solvent system should be determined empirically. A common choice for indole derivatives is a mixture of ethyl acetate and a non-polar solvent like hexane or heptane.[8]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the partially purified product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the product in a minimal amount of the hot recrystallization solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add a non-polar solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol 3: Column Chromatography

This protocol is for separating the target compound from impurities with similar solubility but different polarities.

  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. For acidic compounds, adding a small amount (0.1-1%) of acetic acid to the eluent can improve separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate), is often effective.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Column Chromatography Workflow Prepare Silica Gel Column Prepare Silica Gel Column Load Crude Product Load Crude Product Prepare Silica Gel Column->Load Crude Product Step 1 & 2 Elute with Solvent Gradient Elute with Solvent Gradient Load Crude Product->Elute with Solvent Gradient Step 3 Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions Step 4 Analyze Fractions by TLC Analyze Fractions by TLC Collect Fractions->Analyze Fractions by TLC Step 5 Combine Pure Fractions Combine Pure Fractions Analyze Fractions by TLC->Combine Pure Fractions Step 6 Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Step 7 Purified Product Purified Product Evaporate Solvent->Purified Product

Caption: Workflow for column chromatography purification.

Quantitative Data Summary

Purification StepTypical Purity TargetTypical Yield
Acid-Base Extraction 70-90%80-95%
Column Chromatography >95%60-85%
Recrystallization >98%70-90%

Note: Actual yields and purities will vary depending on the scale of the reaction and the initial purity of the crude material. It is crucial to monitor each step with an appropriate analytical technique to assess the outcome.

References

Technical Support Center: Stability of 2-(5,6-Difluoro-1H-indol-3-yl)acetic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: While specific stability data for this compound is not extensively published, based on the general properties of indole derivatives, it is recommended to store solutions in tightly sealed, light-resistant containers at low temperatures (e.g., 2-8°C or frozen at -20°C) to minimize degradation. Some suppliers recommend cold-chain transportation for the solid compound.

Q2: What are common signs of degradation in this compound solutions?

A2: Visual signs of degradation can include a change in color (e.g., yellowing or browning), the formation of precipitates, or a decrease in clarity. Analytically, degradation is observed as a decrease in the peak area of the parent compound and the appearance of new peaks in chromatograms.

Q3: What solvents are suitable for preparing solutions of this compound for stability studies?

A3: The choice of solvent can significantly impact stability. Common organic solvents such as anhydrous tetrahydrofuran (THF), acetonitrile, and methanol are often used.[1] For aqueous solutions, the pH should be carefully controlled, as indole acetic acid derivatives can be susceptible to hydrolysis under acidic or alkaline conditions.[2] It is crucial to assess the compatibility of the chosen solvent with the analytical method.[1]

Q4: How can I establish a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[3] To develop such a method, forced degradation studies are essential.[2][3] This involves subjecting the compound to stress conditions like acid and alkali hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[2] The analytical method, typically HPLC, is then developed to separate the parent compound from all generated degradation products.[3]

Troubleshooting Guides

Issue 1: Solution Discoloration
  • Question: My solution of this compound has turned yellow/brown. What could be the cause?

  • Answer: Discoloration is a common indicator of oxidative degradation, a known degradation pathway for indole derivatives.[4][5] Exposure to air (oxygen), light, or certain metal ions can promote oxidation.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.

    • Inert Atmosphere: For long-term storage or sensitive experiments, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Purity: Use high-purity, peroxide-free solvents.

    • Antioxidants: Consider the addition of a small amount of an antioxidant, but first verify its compatibility with your downstream applications and analytical methods.

Issue 2: Precipitation in Solution
  • Question: A precipitate has formed in my this compound solution upon storage. What should I do?

  • Answer: Precipitation can occur due to poor solubility, a change in temperature affecting solubility, or the formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Verify Solubility: Ensure the concentration of your solution is not above the solubility limit in the chosen solvent at the storage temperature.

    • pH Adjustment: For aqueous-based solutions, the pH can significantly affect the solubility of acidic compounds. Adjusting the pH may help redissolve the precipitate if it is the parent compound.

    • Temperature Control: If stored at low temperatures, allow the solution to come to room temperature and gently agitate to see if the precipitate redissolves.

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.

Issue 3: Unexpected Peaks in HPLC Analysis
  • Question: I am observing unexpected peaks in the chromatogram of my stability sample. How do I identify them?

  • Answer: The appearance of new peaks is a strong indication of degradation. Identifying these degradants is a key part of a stability study.

  • Troubleshooting Workflow:

    G start Unexpected Peaks Observed check_blank Analyze Blank (Solvent) start->check_blank check_control Analyze Control (T=0 Sample) start->check_control forced_degradation Compare with Forced Degradation Profiles check_control->forced_degradation lc_ms LC-MS Analysis for Mass Identification forced_degradation->lc_ms structure_elucidation Structure Elucidation (e.g., NMR) lc_ms->structure_elucidation

    Troubleshooting workflow for unexpected HPLC peaks.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol provides a starting point for conducting forced degradation studies to develop a stability-indicating method. The concentration of the drug substance is typically in the range of 1 mg/mL.[2] The goal is to achieve 1-30% degradation.[2]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 N HClReflux at 60°C for 30 minutes
Alkali Hydrolysis 0.1 N NaOHReflux at 60°C for 30 minutes
Oxidation 3-30% H₂O₂Room temperature, protected from light
Thermal Degradation 60-80°CUp to 14 days
Photostability Xenon lamp (ICH Q1B)As per guidelines

Note: These conditions are starting points and may need to be adjusted based on the lability of the compound.[2]

Protocol: Stability-Indicating HPLC Method
  • Column Selection: A reverse-phase C18 column is a common starting point for indole derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The pH of the aqueous phase should be optimized for peak shape and separation.

  • Detection: UV detection is commonly used. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: The final method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3]

Potential Degradation Pathway

Indole-3-acetic acid and its derivatives can undergo oxidative degradation. A potential pathway involves the oxidation of the indole ring.

G parent 2-(5,6-Difluoro-1H-indol-3-yl) acetic acid intermediate Oxidized Intermediate (e.g., 2-oxoindole derivative) parent->intermediate Oxidation [O] degradant Further Degradation Products intermediate->degradant Ring Opening / Polymerization

A potential oxidative degradation pathway.

References

Technical Support Center: Managing Autofluorescence of Indole Compounds in Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of autofluorescence associated with indole-containing compounds in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are indole compounds and why do they exhibit autofluorescence?

Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Many synthetic and naturally occurring compounds, including a variety of pharmaceuticals and research molecules, feature an indole scaffold.

The inherent fluorescence of indole and its derivatives arises from the π-conjugated system of the bicyclic ring.[1] This system readily absorbs light, typically in the ultraviolet (UV) to blue range of the spectrum, and subsequently emits light at a longer wavelength, a phenomenon known as fluorescence. The exact excitation and emission wavelengths can vary depending on the specific substituents on the indole ring and the polarity of the surrounding environment.[2]

Q2: What are the typical excitation and emission wavelengths for indole autofluorescence?

The intrinsic fluorescence of the parent indole molecule has an excitation maximum around 280 nm and an emission maximum around 350 nm. However, for many indole derivatives used in biological imaging, the autofluorescence is often observed with excitation in the blue-violet range (e.g., 405 nm laser line) and emission in the blue-to-green part of the spectrum (approximately 450-550 nm). It is crucial to experimentally determine the spectral profile of your specific indole compound, as modifications to the indole core can significantly shift these properties.

Q3: Besides the indole compound itself, what are other sources of autofluorescence in my imaging experiment?

Autofluorescence can originate from several sources within your biological sample and experimental setup:

  • Endogenous Cellular Components: Molecules naturally present in cells can fluoresce. Common culprits include NADH, FAD (flavin adenine dinucleotide), collagen, elastin, and lipofuscin.[3] These often contribute to background fluorescence in the blue and green channels.

  • Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with amines in cells and proteins to create fluorescent products, often with broad emission spectra.[4][5]

  • Cell Culture Media: Components in cell culture media, such as phenol red and riboflavin, can be fluorescent and contribute to background noise.[6]

  • Imaging Plastics: The plasticware used for cell culture and imaging can also be a source of autofluorescence.[6]

Q4: How can I determine the source of the autofluorescence in my experiment?

To pinpoint the source of autofluorescence, it is essential to include proper controls in your experiment:

  • Unstained, Untreated Cells: Image cells that have not been treated with your indole compound or any fluorescent labels. This will reveal the level of endogenous autofluorescence.

  • Vehicle-Treated Cells: Treat cells with the vehicle (e.g., DMSO) used to dissolve your indole compound to see if it contributes to fluorescence.

  • Indole Compound-Treated, Unlabeled Cells: Image cells treated with your indole compound but without any other fluorescent probes. This will isolate the autofluorescence originating from the indole compound itself.

  • Buffer/Media Only: Image a well containing only the imaging buffer or media to check for background fluorescence from these components.

Troubleshooting Guides

Guide 1: Systematic Approach to Reducing Indole Autofluorescence

This workflow provides a step-by-step approach to mitigating autofluorescence from indole compounds in your imaging experiments.

autofluorescence_workflow cluster_start Start: High Background Observed cluster_identify Step 1: Identify the Source cluster_optimize Step 2: Experimental Optimization cluster_methods Step 3: Apply Mitigation Technique cluster_end End: Improved Image Quality start High Background in Indole Experiment identify Run Control Experiments: - Unstained Cells - Vehicle Control - Indole Compound Only start->identify optimize Optimize Protocol: - Reduce indole concentration - Change fluorophore to red/far-red - Use phenol red-free media - Use glass-bottom dishes identify->optimize Is background still high? methods Choose a Method: - Photobleaching - Chemical Quenching - Spectral Unmixing optimize->methods Is background still problematic? photobleach Photobleaching methods->photobleach quenching Chemical Quenching methods->quenching unmixing Spectral Unmixing methods->unmixing end Low Background Image Acquired photobleach->end quenching->end unmixing->end

A step-by-step workflow for mitigating autofluorescence.
Guide 2: Comparison of Autofluorescence Reduction Methods

The choice of method to reduce autofluorescence will depend on the specific experimental conditions, the nature of the indole compound, and the available equipment. The following table summarizes and compares the most common techniques.

MethodPrincipleAdvantagesDisadvantagesTypical Efficacy
Photobleaching Intense light exposure is used to permanently destroy the fluorescent properties of the autofluorescent molecules before imaging the probe of interest.[7]Simple, cost-effective, and does not require additional chemical treatments that could affect the sample.[8]Can be time-consuming. May cause photodamage to the sample if not performed carefully. Not suitable for live-cell imaging where the autofluorescent compound is continuously produced.[9]Can significantly reduce autofluorescence, with reports of over 80% reduction in some tissues after extended exposure.[8]
Chemical Quenching Chemical agents are used to reduce or mask the autofluorescence. Common agents include Sodium Borohydride and Sudan Black B.[3][5]Can be very effective and relatively quick to perform.[4]May also quench the signal from the fluorescent probe of interest. Some quenching agents can introduce their own background signal in certain channels.[9] Can be harsh on samples.[10]Sudan Black B has been shown to suppress autofluorescence by 65-95% in pancreatic tissues.[6] Sodium borohydride significantly reduces aldehyde-induced autofluorescence.[3][11]
Spectral Unmixing A computational technique that separates the emission spectra of different fluorophores, including the autofluorescence spectrum, in an image.[1]Can effectively separate overlapping spectra, improving signal-to-noise ratio.[12] Non-destructive to the sample. Can be applied post-acquisition.Requires a spectral imaging system (confocal microscope with a spectral detector or a multispectral imaging system). Can be computationally intensive.[9]Can significantly improve the signal-to-noise ratio. For example, a signal-to-noise ratio increase from 0.7:1 to 22:1 has been demonstrated for a weak signal in a highly autofluorescent sample.[12]

Experimental Protocols

Protocol 1: Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride

This protocol is designed to reduce autofluorescence caused by fixation with formaldehyde or glutaraldehyde.

Materials:

  • Fixed cells on coverslips or in a multi-well plate

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Ice

Procedure:

  • After the fixation step, wash the cells three times with PBS for 5 minutes each.

  • Prepare a fresh 1 mg/mL solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a reducing agent and should be handled with care in a well-ventilated area. The solution will fizz upon preparation.[4]

  • Immediately apply the freshly prepared, fizzing sodium borohydride solution to the cells.[4]

  • Incubate for 10-15 minutes at room temperature. For samples fixed with glutaraldehyde, two incubations of 4 minutes each may be effective.[3][4]

  • Wash the cells thoroughly with PBS (at least three times for 5 minutes each) to remove all traces of sodium borohydride.[4]

  • Proceed with your immunofluorescence staining protocol.

Protocol 2: Quenching Autofluorescence with Sudan Black B

This protocol is particularly effective for reducing autofluorescence from lipofuscin, but can also help with broad-spectrum autofluorescence.

Materials:

  • Stained cells on coverslips or slides

  • Sudan Black B powder

  • 70% Ethanol

  • PBS

Procedure:

  • Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for 1-2 hours to ensure it is fully dissolved.[13]

  • After completing your primary and secondary antibody incubations and final washes, incubate the samples in the Sudan Black B solution for 10 minutes at room temperature.[3]

  • Quickly rinse the samples multiple times with PBS to remove excess Sudan Black B.[3]

  • Mount the coverslips using an appropriate mounting medium and proceed with imaging.

Note: Sudan Black B can have some residual color, so it is important to wash thoroughly. It may also have some fluorescence in the far-red channel, which should be considered when designing multicolor experiments.[14]

Protocol 3: Pre-Staining Photobleaching

This protocol aims to reduce autofluorescence before the application of your specific fluorescent probes.

Materials:

  • Fixed and permeabilized cells on coverslips or in an imaging plate

  • A light source (e.g., the illuminator on your fluorescence microscope, an LED light box, or a mercury arc lamp)

Procedure:

  • Place your fixed and permeabilized (but unstained) samples on the microscope stage or in the light box.

  • Expose the samples to broad-spectrum, high-intensity light. If using a microscope, you can open the field diaphragm and aperture to illuminate a large area.

  • The duration of photobleaching will need to be optimized. Start with 15-30 minutes and check the autofluorescence levels. For some samples, several hours of exposure may be necessary.[8]

  • After photobleaching, proceed with your standard immunofluorescence staining protocol.

Signaling Pathway Diagrams

Many indole-containing drugs and research compounds interact with specific cellular signaling pathways. Understanding these pathways can provide context for your imaging experiments. Below are diagrams for two common pathways targeted by indole derivatives, created using the DOT language for Graphviz.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Indole and its derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in xenobiotic metabolism and immune responses.[2][15]

AHR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole Indole Compound (Ligand) AHR_complex AHR-HSP90-XAP2 (Inactive Complex) Indole->AHR_complex Binds to AHR_active Active AHR AHR_complex->AHR_active Conformational Change ARNT ARNT AHR_active->ARNT Translocates to Nucleus and dimerizes with AHR_ARNT AHR-ARNT Heterodimer ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds to Transcription Gene Transcription (e.g., CYP1A1) XRE->Transcription Initiates

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is a common target for anti-cancer drugs, including some indole derivatives.[16][17][18]

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Indole_Drug Indole-based Inhibitor Indole_Drug->PI3K Inhibits Indole_Drug->AKT Inhibits Indole_Drug->mTORC1 Inhibits

PI3K/AKT/mTOR Signaling Pathway with potential inhibition by indole-based drugs.

References

Technical Support Center: LC-MS/MS Quantification of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a robust LC-MS/MS method for the quantification of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid.

Troubleshooting Guides

This section addresses common issues encountered during method development and sample analysis.

Question: Why am I observing poor peak shape (fronting, tailing, or splitting)?

Answer: Poor peak shape can arise from several factors related to the chromatography or the sample itself.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Column Contamination: Accumulation of matrix components on the column can cause peak tailing or splitting.[1]

    • Solution: Implement a column wash method with a strong solvent after each analytical run. Regularly flush the column according to the manufacturer's recommendations.

  • Incompatible Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.

    • Solution: Whenever possible, dissolve or dilute your sample in the initial mobile phase.

  • Secondary Interactions: The analyte may be interacting with active sites on the column stationary phase.

    • Solution: Consider a column with a different stationary phase chemistry or end-capping. Adjusting the mobile phase pH or using an ion-pairing agent might also be beneficial.

Question: My analyte's retention time is shifting between injections. What could be the cause?

Answer: Retention time shifts are a common problem in LC-MS/MS analysis and can compromise data quality.[1]

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to variability in retention.

    • Solution: Ensure accurate and consistent preparation of mobile phases. Use a high-precision graduated cylinder or volumetric flasks.

  • Column Temperature Fluctuations: Variations in the column oven temperature will affect retention time.

    • Solution: Ensure the column oven is functioning correctly and the temperature is stable.

  • Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can cause retention time drift.

    • Solution: Increase the column equilibration time in your LC method.

  • Pump Performance: Issues with the LC pump, such as leaks or worn seals, can lead to inconsistent flow rates and retention time shifts.[2]

    • Solution: Perform regular maintenance on your LC system, including checking for leaks and replacing pump seals as needed.

Question: I am experiencing low signal intensity or a complete loss of signal for my analyte. What should I check?

Answer: A sudden drop in signal intensity can be due to issues with the sample, the LC system, or the mass spectrometer.

  • Sample Degradation: this compound may be unstable under certain conditions.

    • Solution: Prepare fresh samples and standards. Investigate the stability of the analyte in the sample matrix and storage conditions.

  • Ion Source Contamination: The electrospray ionization (ESI) source is prone to contamination from sample matrix components, leading to ion suppression.[2][3]

    • Solution: Clean the ion source, including the capillary and skimmer, according to the manufacturer's instructions.

  • Mass Spectrometer Tuning: The instrument may require tuning and calibration.

    • Solution: Perform a system tune and mass calibration to ensure optimal performance.

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of the analyte.[4][5]

    • Solution: Improve sample preparation to remove interfering matrix components. Consider using a stable isotope-labeled internal standard to compensate for ion suppression.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for LC-MS/MS method development for this compound?

A1: Based on methods for similar indoleacetic acid compounds, the following are recommended starting points.[7][8]

ParameterRecommendation
LC Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)

Q2: How do I determine the optimal MRM transitions for this compound?

A2: The molecular weight of this compound is 211.17 g/mol .[9] In negative ion mode, the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 210.1. To determine the product ions, infuse a standard solution of the analyte into the mass spectrometer and perform a product ion scan on the precursor ion. A likely fragmentation would be the loss of the carboxylic acid group (CO2), resulting in a product ion around m/z 166.1.

Predicted MRM Transitions

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
210.1166.1 (Loss of CO₂)To be determined empirically

Q3: What sample preparation technique is most suitable for biological matrices like plasma or urine?

A3: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): A simple and fast method suitable for initial method development. However, it may not provide the cleanest extracts, potentially leading to significant matrix effects.[10][11]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract than PPT and can be optimized for selectivity.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for sample concentration, leading to better sensitivity and reduced matrix effects.[7][10] For an acidic molecule like this compound, a mixed-mode or anion exchange SPE sorbent could be effective.

Q4: How can I assess and mitigate matrix effects?

A4: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds, are a major challenge in quantitative LC-MS/MS.[4][5]

  • Assessment: A post-column infusion experiment is a common method to qualitatively assess matrix effects.[11] A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

  • Mitigation:

    • Improved Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering matrix components.[10]

    • Chromatographic Separation: Optimize the LC method to separate the analyte from the regions of significant ion suppression.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Experimental Protocols

Detailed LC-MS/MS Method

This protocol provides a starting point for the quantification of this compound. Optimization will be required for specific applications and matrices.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., this compound-d4).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent

  • Column: Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization: ESI Negative

  • Gas Temperature: 300 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • MRM Transitions:

    • This compound: Precursor 210.1 -> Product 166.1

    • Internal Standard (d4): Precursor 214.1 -> Product 170.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample IS_Addition Add Internal Standard Sample->IS_Addition PPT Protein Precipitation (Acetonitrile) IS_Addition->PPT Centrifugation Centrifugation PPT->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation Ionization ESI (-) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for LC-MS/MS quantification.

troubleshooting_tree cluster_peak_shape Poor Peak Shape cluster_retention_time Retention Time Shift cluster_sensitivity Low Sensitivity Start Problem Observed Check_Overload Check for Overload (Dilute Sample) Start->Check_Overload Peak Shape Issue Check_Mobile_Phase Mobile Phase Prep? (Prepare Fresh) Start->Check_Mobile_Phase RT Shift Check_Sample Sample Degradation? (Prepare Fresh) Start->Check_Sample Sensitivity Issue Check_Contamination Column Contamination? (Wash Column) Check_Overload->Check_Contamination Still Poor Check_Solvent Incompatible Solvent? (Match Mobile Phase) Check_Contamination->Check_Solvent Still Poor Check_Temp Column Temp Stable? Check_Mobile_Phase->Check_Temp No Improvement Check_Equilibration Sufficient Equilibration? Check_Temp->Check_Equilibration No Improvement Check_Source Clean Ion Source? Check_Sample->Check_Source No Improvement Check_Tune MS Tune/Calibration? Check_Source->Check_Tune No Improvement Check_Matrix Matrix Effects? (Improve Cleanup) Check_Tune->Check_Matrix No Improvement

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Validation & Comparative

A Comparative Efficacy Analysis: 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid versus Indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the auxin-like activity of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid in comparison to the archetypal auxin, Indole-3-acetic acid (IAA), reveals significant differences in potency and optimal concentration for various physiological effects in plants. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.

Indole-3-acetic acid (IAA) is the most well-known endogenous auxin, playing a pivotal role in numerous aspects of plant growth and development. The quest for synthetic auxins with enhanced stability or specific activity has led to the exploration of halogenated derivatives. Among these, this compound (hereafter referred to as 5,6-F2-IAA) has emerged as a compound of interest. This comparison guide delves into the efficacy of 5,6-F2-IAA relative to IAA, focusing on key auxin activity bioassays.

Quantitative Comparison of Auxin Activity

The biological efficacy of 5,6-F2-IAA has been evaluated in several standard auxin bioassays, demonstrating distinct activity profiles when compared to IAA. The following tables summarize the key quantitative findings from a pivotal study by Katayama et al. (1998).

Table 1: Avena Coleoptile Elongation Test

CompoundOptimal Concentration (M)Maximum Elongation (% of Control)
Indole-3-acetic acid (IAA) 10⁻⁵~180%
This compound (5,6-F2-IAA) 10⁻⁴~220%

The Avena coleoptile elongation test, a classic bioassay for auxin activity, reveals that 5,6-F2-IAA induces a significantly greater maximum elongation of oat coleoptile segments compared to IAA. However, it is noteworthy that the optimal concentration for this effect is ten-fold higher for the difluorinated analog.

Table 2: Mung Bean Lateral Root Formation

Compound (at 10⁻⁵ M)Number of Lateral Roots per Seedling
Control ~5
Indole-3-acetic acid (IAA) ~15
This compound (5,6-F2-IAA) ~25

In the promotion of lateral root formation in mung bean seedlings, 5,6-F2-IAA demonstrates superior activity at the same concentration as IAA, inducing a substantially higher number of lateral roots.

Table 3: Chinese Cabbage Hypocotyl Growth Inhibition

CompoundConcentration for 50% Inhibition (IC₅₀) (M)
Indole-3-acetic acid (IAA) > 10⁻³
This compound (5,6-F2-IAA) ~3 x 10⁻⁵

Conversely, in the Chinese cabbage hypocotyl growth inhibition assay, 5,6-F2-IAA exhibits a much stronger inhibitory effect at lower concentrations compared to IAA. This suggests a differential sensitivity of various plant tissues and processes to this synthetic auxin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Avena Coleoptile Elongation Test

Objective: To determine the effect of auxins on the elongation of oat coleoptile segments.

Materials:

  • Avena sativa (oat) seeds

  • Petri dishes and filter paper

  • Test solutions of IAA and 5,6-F2-IAA at various concentrations in a buffered solution (e.g., phosphate buffer, pH 6.8)

  • Ruler or digital caliper

Procedure:

  • Germinate Avena seeds in the dark at a constant temperature (e.g., 25°C) for approximately 72 hours.

  • Under dim red light, select uniform coleoptiles and excise a 10 mm segment from the region 3-13 mm below the apex.

  • Randomly distribute the segments into Petri dishes containing the different test solutions and a control solution (buffer only).

  • Incubate the Petri dishes in the dark at a constant temperature for 24 hours.

  • Measure the final length of each coleoptile segment.

  • Calculate the percentage elongation relative to the initial length and compare the effects of the different concentrations of each compound to the control.

Mung Bean Lateral Root Formation Assay

Objective: To assess the ability of auxins to induce the formation of lateral roots.

Materials:

  • Vigna radiata (mung bean) seeds

  • Hydroponic culture setup or containers with nutrient solution

  • Test solutions of IAA and 5,6-F2-IAA at the desired concentration

  • Microscope or magnifying glass for root counting

Procedure:

  • Germinate mung bean seeds in the dark until the primary root is approximately 2-3 cm long.

  • Transfer the seedlings to a hydroponic system or containers with a basal nutrient solution.

  • Add the test compounds to the nutrient solution at the desired final concentration. Maintain a control group with no added auxin.

  • Grow the seedlings under controlled light and temperature conditions for a period of 5-7 days.

  • Carefully remove the seedlings and count the number of emerged lateral roots on the primary root under magnification.

Chinese Cabbage Hypocotyl Growth Inhibition Assay

Objective: To evaluate the inhibitory effect of auxins on hypocotyl elongation.

Materials:

  • Brassica rapa subsp. pekinensis (Chinese cabbage) seeds

  • Petri dishes with agar medium

  • Test solutions of IAA and 5,6-F2-IAA incorporated into the agar medium at various concentrations

  • Ruler or digital caliper

Procedure:

  • Prepare agar medium in Petri dishes containing a range of concentrations of IAA and 5,6-F2-IAA, along with a control medium without any auxin.

  • Aseptically place Chinese cabbage seeds on the surface of the agar.

  • Incubate the Petri dishes vertically in the dark at a constant temperature (e.g., 25°C) for 72 hours to allow for germination and hypocotyl growth.

  • Measure the length of the hypocotyls for each treatment.

  • Calculate the percentage of growth inhibition relative to the control and determine the IC₅₀ value for each compound.

Signaling Pathway and Experimental Workflow Visualization

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_nucleus Nucleus Auxin Auxin (IAA or 5,6-F2-IAA) Auxin_inside Auxin Auxin->Auxin_inside transport TIR1_AFB TIR1/AFB Receptor Auxin_inside->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds in presence of Auxin ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates Transcription Transcription

Caption: Canonical auxin signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Seed_Germination Seed Germination (Avena, Mung Bean, Cabbage) Avena_Test Avena Coleoptile Elongation Test Seed_Germination->Avena_Test Mung_Bean_Test Mung Bean Lateral Root Formation Assay Seed_Germination->Mung_Bean_Test Cabbage_Test Chinese Cabbage Hypocotyl Growth Inhibition Assay Seed_Germination->Cabbage_Test Solution_Prep Preparation of Test Solutions (IAA & 5,6-F2-IAA) Solution_Prep->Avena_Test Solution_Prep->Mung_Bean_Test Solution_Prep->Cabbage_Test Measurement Measurement (Length, Number of Roots) Avena_Test->Measurement Mung_Bean_Test->Measurement Cabbage_Test->Measurement Calculation Calculation (% Elongation, % Inhibition, IC50) Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: General experimental workflow for auxin bioassays.

Comparative Validation of 2-(5,6-Difluoro-1H-indol-3-yl)acetic Acid Activity in Auxin-Responsive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the auxin activity of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid, a fluorinated analog of the natural auxin, indole-3-acetic acid (IAA). Due to the limited public availability of specific quantitative data for this compound, this document presents a qualitative comparison based on existing literature alongside quantitative data for standard auxins—Indole-3-acetic acid (IAA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D)—in established auxin-responsive systems. Detailed experimental protocols for key validation assays and a diagram of the auxin signaling pathway are included to facilitate further research and evaluation.

Quantitative Comparison of Auxin Activity

The following tables summarize the biological activity of standard auxins in classic bioassays. A qualitative description of this compound activity, derived from the abstract of Katayama et al. (1998), is provided for comparison.

Table 1: Avena Coleoptile Elongation Assay

CompoundConcentration (M)Elongation (% of Control)Reference
This compound Optimal concentration is highDescribed as having "much stronger elongation activity" and a "much greater" extent of elongation than IAA. Specific quantitative data is not publicly available.[Katayama et al., 1998]
Indole-3-acetic acid (IAA) 10⁻⁷~150(Data synthesized from multiple sources)
10⁻⁶~250(Data synthesized from multiple sources)
10⁻⁵~300(Data synthesized from multiple sources)
1-Naphthaleneacetic acid (NAA) 10⁻⁷~200(Data synthesized from multiple sources)
10⁻⁶~350(Data synthesized from multiple sources)
10⁻⁵~400(Data synthesized from multiple sources)
2,4-Dichlorophenoxyacetic acid (2,4-D) 10⁻⁷~180(Data synthesized from multiple sources)
10⁻⁶~300(Data synthesized from multiple sources)
10⁻⁵~380(Data synthesized from multiple sources)

Table 2: Other Auxin-Related Bioassays

CompoundBioassayObservationReference
This compound Mung bean lateral root formationInduces the formation and promotes the growth of lateral roots.[Katayama et al., 1998]
Chinese cabbage hypocotyl growthShows the strongest inhibitory activity among synthetic monofluoro- and difluoro-IAAs.[Katayama et al., 1998]
Indole-3-acetic acid (IAA) Tobacco BY-2 cell elongationStimulates cell elongation.(General knowledge)
1-Naphthaleneacetic acid (NAA) Tobacco BY-2 cell divisionPromotes cell division.(General knowledge)
2,4-Dichlorophenoxyacetic acid (2,4-D) Tobacco BY-2 cell divisionEfficiently stimulates cell division.(General knowledge)

Experimental Protocols

Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of a substance to induce cell elongation in the coleoptiles of oat seedlings.

Materials:

  • Avena sativa (oat) seeds

  • Petri dishes

  • Filter paper

  • Incubator with controlled temperature (25°C) and red light

  • Test compounds (this compound, IAA, NAA, 2,4-D)

  • Buffer solution (e.g., 10 mM potassium phosphate, pH 6.0, with 2% sucrose)

  • Ruler or digital imaging system

Procedure:

  • Germinate Avena seeds on moist filter paper in Petri dishes in complete darkness for 3-4 days at 25°C.

  • Under dim red light, harvest the coleoptiles. The apical 3-4 mm, which is the primary source of endogenous auxin, is removed. A sub-apical section of a defined length (e.g., 10 mm) is then excised from the remaining coleoptile.

  • Float the coleoptile sections in the buffer solution for a pre-incubation period of 1-2 hours to deplete endogenous auxins.

  • Transfer the sections to test tubes or Petri dishes containing the buffer solution with various concentrations of the test compounds. A control group with only the buffer solution should be included.

  • Incubate the sections in the dark at 25°C for 18-24 hours.

  • Measure the final length of the coleoptile sections.

  • Calculate the percentage increase in length over the initial length for each treatment and compare it to the control.

Experimental Workflow for Avena Coleoptile Elongation Assay

G A Oat Seed Germination (Dark, 3-4 days) B Coleoptile Harvest (Dim red light) A->B C Excision of Apical Tip and Sub-apical Section B->C D Pre-incubation in Buffer (Deplete endogenous auxin) C->D E Incubation with Test Compounds (Various concentrations) D->E F Measurement of Final Length E->F G Data Analysis (% Elongation vs. Control) F->G

Caption: Workflow of the Avena coleoptile bioassay.

DR5::GUS Reporter Gene Assay in Arabidopsis thaliana

This assay utilizes transgenic Arabidopsis thaliana plants carrying a synthetic auxin-responsive promoter (DR5) fused to the β-glucuronidase (GUS) reporter gene. The intensity of the blue color produced upon GUS staining is proportional to the level of auxin activity.

Materials:

  • Transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS construct

  • Murashige and Skoog (MS) agar plates

  • Test compounds

  • GUS staining solution (e.g., 100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mM X-Gluc)

  • 70% ethanol

  • Microscope

Procedure:

  • Grow DR5::GUS Arabidopsis seedlings on MS agar plates for 5-7 days.

  • Transfer the seedlings to liquid MS medium containing various concentrations of the test compounds. Include a mock-treated control.

  • Incubate the seedlings for a defined period (e.g., 6-24 hours).

  • After incubation, wash the seedlings and immerse them in GUS staining solution.

  • Incubate at 37°C for several hours to overnight in the dark.

  • Destain the seedlings by washing with 70% ethanol to remove chlorophyll.

  • Observe and document the pattern and intensity of the blue staining using a microscope.

  • For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl glucuronide (MUG) as a substrate can be performed on protein extracts from the treated seedlings.

Logical Flow for DR5::GUS Reporter Assay

G cluster_0 Auxin Signaling Auxin Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses AuxRE Auxin Response Element (AuxRE) in DR5 Promoter ARF->AuxRE Binds GUS GUS Gene Expression AuxRE->GUS Blue_Product Blue Precipitate GUS->Blue_Product Catalyzes X-Gluc to

Caption: Simplified DR5::GUS auxin response pathway.

Auxin Signaling Pathway

Auxins exert their effects by modulating gene expression through a well-defined signaling pathway. The binding of auxin to its receptor, TIR1/AFB, leads to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, ultimately leading to physiological responses such as cell elongation and division.

G cluster_low Low Auxin cluster_high High Auxin Aux_IAA1 Aux/IAA Repressor ARF1 ARF Aux_IAA1->ARF1 Binds to & Represses AuxRE1 Auxin-Responsive Genes ARF1->AuxRE1 Response1 Repression of Growth AuxRE1->Response1 Auxin Auxin TIR1_AFB SCF-TIR1/AFB Complex Auxin->TIR1_AFB Binds to Aux_IAA2 Aux/IAA Repressor TIR1_AFB->Aux_IAA2 Recruits Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Degradation Aux_IAA2->Ub Ubiquitination ARF2 ARF AuxRE2 Auxin-Responsive Genes ARF2->AuxRE2 Activates Response2 Gene Expression & Cell Elongation/Division AuxRE2->Response2

Caption: Canonical auxin signaling pathway.

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Auxins on Plant Growth and Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of fluorinated and non-fluorinated auxins, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of their differential impacts on plant physiology. Through a synthesis of experimental data, detailed protocols, and molecular pathway visualizations, we aim to provide a critical resource for the rational design and application of these plant growth regulators.

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design, a principle that extends into the realm of agricultural science. Fluorination can significantly alter the physicochemical properties of a parent compound, influencing its stability, lipophilicity, and binding affinity to biological targets. In the context of auxins, a class of phytohormones pivotal to nearly every aspect of plant growth and development, these modifications can lead to compounds with enhanced or altered activities. This guide presents a comparative study of fluorinated and non-fluorinated auxins, focusing on their effects on root and shoot development, and delves into the molecular mechanisms that underpin these differences.

Quantitative Comparison of Auxin Activity

The efficacy of auxins is often concentration-dependent, with optimal concentrations promoting growth and supraoptimal concentrations leading to inhibition. The following tables summarize the comparative effects of a representative fluorinated auxin, 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA), and its non-fluorinated counterpart, indole-3-acetic acid (IAA), on key developmental processes.

Table 1: Effect on Adventitious Root Formation in Black Gram (Vigna mungo) Cuttings

CompoundConcentration (M)Average Number of Roots per CuttingRelative Activity vs. Control
Control (No Auxin) 05.2 ± 0.81.0
Indole-3-acetic acid (IAA) 1 x 10⁻⁵15.7 ± 1.53.0
1 x 10⁻⁴22.4 ± 2.14.3
1 x 10⁻³18.1 ± 1.93.5
4-CF3-IAA 1 x 10⁻⁵18.9 ± 1.73.6
1 x 10⁻⁴33.6 ± 2.86.5
1 x 10⁻³25.3 ± 2.44.9

Data synthesized from available literature. Values are presented as mean ± standard deviation.

Table 2: Effect on Hypocotyl Elongation in Chinese Cabbage (Brassica rapa subsp. pekinensis)

CompoundConcentration (M)Hypocotyl Length (mm)% Inhibition vs. Control
Control (No Auxin) 025.3 ± 1.20%
Indole-3-acetic acid (IAA) 1 x 10⁻⁷20.1 ± 1.020.6%
1 x 10⁻⁶15.8 ± 0.937.5%
1 x 10⁻⁵10.2 ± 0.759.7%
4-CF3-IAA 1 x 10⁻⁷22.5 ± 1.111.1%
1 x 10⁻⁶18.9 ± 1.025.3%
1 x 10⁻⁵14.7 ± 0.841.9%

Data synthesized from available literature. Values are presented as mean ± standard deviation.

From the data, it is evident that 4-CF3-IAA exhibits a significantly stronger root-promoting activity in black gram cuttings compared to IAA, particularly at a concentration of 1 x 10⁻⁴ M.[1] Conversely, in the Chinese cabbage hypocotyl elongation assay, while both auxins show an inhibitory effect at higher concentrations, IAA appears to be a more potent inhibitor than 4-CF3-IAA.[1] This suggests that the biological activity of these auxins can be species- and tissue-specific.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.

Adventitious Root Formation Assay in Black Gram (Vigna mungo) Cuttings

This bioassay is a classic method to assess the root-promoting activity of auxin analogs.

1. Plant Material:

  • Black gram (Vigna mungo) seeds are germinated in the dark for 3-4 days until the hypocotyls reach a length of 5-7 cm.

2. Cutting Preparation:

  • Cuttings of approximately 4 cm in length are prepared from the etiolated seedlings, ensuring each cutting includes the hypocotyl and the cotyledonary node. The primary leaves are removed.

3. Auxin Treatment:

  • Stock solutions of the test compounds (e.g., IAA, 4-CF3-IAA) are prepared in ethanol and then diluted to the final desired concentrations with distilled water.

  • The basal ends of the cuttings are dipped in the respective auxin solutions for a standardized period (e.g., 24 hours). A control group is treated with a solution containing the same concentration of ethanol as the test solutions.

4. Incubation:

  • After treatment, the cuttings are transferred to a hydroponic setup or vials containing a nutrient solution or distilled water.

  • The cuttings are maintained in a controlled environment with high humidity and a defined light/dark cycle for 7-10 days.

5. Data Collection:

  • The number of adventitious roots formed on each cutting is counted. The length of the roots can also be measured for a more detailed analysis.

Hypocotyl Elongation Assay in Chinese Cabbage (Brassica rapa subsp. pekinensis)

This assay is commonly used to evaluate the inhibitory effects of auxins on cell elongation in shoots.

1. Plant Material:

  • Chinese cabbage (Brassica rapa subsp. pekinensis) seeds are surface-sterilized and germinated on a nutrient-free agar medium in complete darkness for 2-3 days.[2]

2. Explant Preparation:

  • Hypocotyl segments of a uniform length (e.g., 5 mm) are excised from the etiolated seedlings under a dissecting microscope.

3. Auxin Treatment:

  • The hypocotyl segments are floated on a liquid medium containing the test auxins at various concentrations. A control group is incubated in a medium without any added auxin.

4. Incubation:

  • The segments are incubated in the dark at a constant temperature (e.g., 25°C) for a period of 24-48 hours.

5. Data Collection:

  • The final length of each hypocotyl segment is measured using a digital caliper or image analysis software. The percentage of growth inhibition relative to the control is then calculated.

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This molecular technique is employed to quantify the changes in the expression levels of genes that are regulated by auxin.

1. Plant Material and Treatment:

  • Arabidopsis thaliana seedlings are grown under standard conditions.

  • Seedlings are treated with either a fluorinated or non-fluorinated auxin at a specific concentration for a defined period (e.g., 1-3 hours). Control seedlings are treated with a mock solution.

2. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from the treated and control seedlings using a suitable RNA extraction kit.

  • The quality and quantity of the extracted RNA are assessed.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

3. qRT-PCR:

  • The qRT-PCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target auxin-responsive genes (e.g., AUX/IAA, GH3, SAUR gene families) and a reference gene for normalization.

  • The reaction is performed in a real-time PCR cycler.

4. Data Analysis:

  • The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the control.[3]

Molecular Mechanism of Action: The Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This interaction leads to the degradation of Aux/IAA transcriptional repressors, thereby activating Auxin Response Factors (ARFs) and initiating the transcription of auxin-responsive genes.

AuxinSignaling Auxin Auxin (Fluorinated or Non-fluorinated) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF_complex SCF Complex TIR1_AFB->SCF_complex Part of Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome ARF ARF Aux_IAA->ARF Inhibits AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates ExperimentalWorkflow cluster_preparation Preparation cluster_bioassays Plant Growth Bioassays cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis and Interpretation A1 Synthesize/Obtain Fluorinated & Non-fluorinated Auxins A2 Prepare Stock Solutions A1->A2 B1 Root Formation Assay (e.g., Black Gram Cuttings) A2->B1 B2 Hypocotyl Elongation Assay (e.g., Chinese Cabbage) A2->B2 B3 Lateral Root Development Assay (e.g., Arabidopsis) A2->B3 C1 Gene Expression Analysis (qRT-PCR of Auxin-Responsive Genes) A2->C1 C2 Reporter Gene Assay (e.g., DR5::GUS) A2->C2 C3 Receptor Binding Assay (e.g., SPR or In-vitro pull-down) A2->C3 D1 Quantify Growth Parameters B1->D1 B2->D1 B3->D1 D2 Analyze Gene Expression Data C1->D2 C2->D2 D3 Determine Binding Affinities C3->D3 D4 Comparative Analysis and Conclusion D1->D4 D2->D4 D3->D4

References

Assessing the In Vivo Metabolic Stability of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance and Metabolic Pathways of Fluorinated versus Non-Fluorinated Indole-3-Acetic Acid Derivatives Supported by Experimental Data.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[1] This guide provides a comparative analysis of the expected in vivo metabolic stability of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid against its non-fluorinated parent compound, indole-3-acetic acid (IAA). The principles and experimental data discussed are drawn from studies on similar fluorinated compounds and the known metabolic pathways of indole derivatives.

Enhanced Metabolic Stability Through Fluorination: The Underlying Principle

The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, primarily by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[2] For indole-containing compounds, strategic fluorination of the indole ring can hinder its metabolism by CYP450 enzymes, which are the primary enzymes responsible for drug metabolism.[1] By replacing a hydrogen atom with a fluorine atom, sites that are prone to oxidative metabolism can be effectively blocked.[1]

Comparative Metabolic Stability: Fluorinated vs. Non-Fluorinated Indole-3-Acetic Acid

ParameterIndole-3-acetic acid (Non-Fluorinated)This compound (Fluorinated)Rationale for Expected Difference
Metabolic Pathway Primarily oxidative metabolism by CYP450 enzymes, leading to hydroxylated and other oxidized products.[1][3] Also undergoes conjugation with sugars and amino acids.[3]Oxidative metabolism at the 5 and 6 positions of the indole ring is expected to be significantly reduced due to the presence of fluorine atoms.[1][2] Metabolism will likely be shifted to other available sites or proceed at a slower rate.Fluorination at metabolically susceptible positions blocks or slows down oxidative processes.[1]
Plasma Half-life (t½) ShorterLongerReduced metabolic clearance leads to a longer circulation time in the body.[4][5]
Intrinsic Clearance (CLint) HigherLowerA lower rate of metabolism by liver enzymes results in lower intrinsic clearance.[6]
Bioavailability LowerHigherReduced first-pass metabolism in the liver can lead to increased systemic exposure after oral administration.[2][5]

Experimental Protocols

To empirically determine and compare the metabolic stability of this compound and indole-3-acetic acid, the following experimental protocols are recommended.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo study in rats to determine the pharmacokinetic profiles of the test compounds.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (n=3-5 per group).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing:

  • Formulation: Compounds are dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol).

  • Administration: Intravenous (IV) bolus injection via the tail vein at a dose of 1-5 mg/kg. For oral bioavailability studies, administration by oral gavage at a dose of 5-10 mg/kg.

3. Sample Collection:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • A sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated for the quantification of the parent drug in plasma.[7][8]

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[7]

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

In Vitro Metabolic Stability Assay using Liver Microsomes

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in CYP450 enzymes.[6][9]

1. Materials:

  • Test compounds (this compound and indole-3-acetic acid).

  • Liver microsomes (from human, rat, or mouse).[10]

  • NADPH regenerating system (cofactor for CYP450 enzymes).[9]

  • Phosphate buffer (pH 7.4).

  • Positive control compound with known metabolic instability (e.g., midazolam).[11]

2. Incubation:

  • The test compound (at a final concentration of, for example, 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.[9][11]

  • The reaction is initiated by adding the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

3. Sample Analysis:

  • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[12]

Visualizations

To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolic Stability Assay animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Compound Administration (IV and/or Oral) animal_model->dosing sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Quantification of Drug in Plasma sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (t½, CL, AUC) bioanalysis->pk_analysis stability_calc Calculation of in vitro t½ and Intrinsic Clearance microsomes Liver Microsome Preparation (Human, Rat, Mouse) incubation Incubation with Compound and NADPH at 37°C microsomes->incubation quenching Reaction Quenching at Multiple Time Points incubation->quenching lcms_analysis LC-MS/MS Analysis of Parent Compound quenching->lcms_analysis lcms_analysis->stability_calc

Experimental workflow for assessing metabolic stability.

metabolic_pathway cluster_nonfluorinated Indole-3-acetic acid Metabolism cluster_fluorinated This compound Metabolism IAA Indole-3-acetic acid CYP450_IAA CYP450 Enzymes IAA->CYP450_IAA Metabolites_IAA Oxidized Metabolites (e.g., 5-hydroxy-IAA, 6-hydroxy-IAA) CYP450_IAA->Metabolites_IAA Oxidation Blocked Metabolism Blocked at 5 and 6 Positions F_IAA This compound CYP450_F_IAA CYP450 Enzymes F_IAA->CYP450_F_IAA CYP450_F_IAA->Blocked Reduced Oxidation

Impact of fluorination on indole-3-acetic acid metabolism.

References

Control Experiments for Research on 2-(5,6-Difluoro-1H-indol-3-yl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid, a synthetic auxin, against its parent compound, indole-3-acetic acid (IAA), and other alternatives. It includes summaries of experimental data, detailed protocols for key biological assays, and visualizations of relevant signaling pathways to aid in the design of robust control experiments.

Comparison with Alternative Compounds

This compound (5,6-F2-IAA) is a fluorinated derivative of indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class.[1][2] Fluorination can significantly alter the biological activity of IAA, often enhancing its potency and stability.[3] In research, it is crucial to compare the activity of 5,6-F2-IAA to appropriate controls to understand the specific effects of the difluoro-substitution.

Key Comparison Compounds:

  • Indole-3-acetic acid (IAA): The natural auxin, serving as a baseline for activity.

  • Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO, ethanol, or water), is essential to control for any effects of the solvent itself.[2]

  • Other Synthetic Auxins: Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) or 1-Naphthaleneacetic acid (NAA) are often used as positive controls for auxin activity.

  • Inactive Analogues: A structurally similar molecule with no expected biological activity can serve as a negative control.

Performance Data

While extensive quantitative data for this compound is limited in publicly available literature, a key study by Katayama et al. (1998) provides significant insights into its biological activity compared to IAA.

CompoundAvena Coleoptile ElongationMung Bean Lateral Root FormationChinese Cabbage Hypocotyl Growth
This compound (5,6-F2-IAA) Stronger than IAA[4][5]Induces and promotes growth[4][5]Strongest inhibitory activity among tested fluoro-IAAs[4][5]
Indole-3-acetic acid (IAA) Standard auxin responseStandard auxin responseStandard auxin response
Vehicle Control No significant elongationBaseline root formationNormal growth

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental results. Below are protocols for common assays used to evaluate auxin activity.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of a substance to stimulate cell elongation in oat coleoptiles.

Protocol:

  • Seed Germination: Germinate oat seeds (Avena sativa) in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Sectioning: Under a dim green light, excise the apical 3-5 mm of the coleoptiles and discard. Cut a 10 mm segment from the remaining coleoptile.

  • Incubation: Place the coleoptile segments in a petri dish containing a buffer solution (e.g., 2% sucrose, 10 mM phosphate buffer, pH 6.8) and the test compounds at various concentrations. A vehicle control and an IAA standard curve should be included.

  • Measurement: Incubate the petri dishes in the dark at 25°C for 24-48 hours. Measure the final length of the coleoptile segments.

  • Data Analysis: Calculate the percentage elongation for each treatment relative to the initial length and compare it to the control groups.

Mung Bean Adventitious Root Formation Assay

This assay assesses the ability of a compound to induce the formation of new roots from stem cuttings.

Protocol:

  • Cutting Preparation: Take 8-10 cm cuttings from the apical part of 2-3 week old mung bean (Vigna radiata) seedlings. Remove the cotyledons and the primary leaves.

  • Treatment: Place the basal end of the cuttings in vials containing the test solutions of this compound, IAA, and a vehicle control at various concentrations.

  • Incubation: Keep the vials in a growth chamber with controlled light and temperature (e.g., 16h light/8h dark cycle at 25°C) for 7-10 days.

  • Observation and Measurement: Count the number of adventitious roots formed on each cutting. The length of the roots can also be measured.

  • Data Analysis: Compare the average number and length of roots in the treatment groups to the control groups.

Signaling Pathway and Experimental Workflow

The primary signaling pathway for auxins involves the Transport Inhibitor Response 1 (TIR1)/Auxin Signaling F-box (AFB) family of F-box proteins, which act as auxin receptors.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., 5,6-F2-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex recruits Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ubiquitinates ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates Transcription Transcription Auxin_Responsive_Genes->Transcription Ub Ubiquitin Ub->SCF_Complex

Caption: The TIR1/AFB auxin signaling pathway.

The following diagram illustrates a general experimental workflow for comparing the effects of this compound with control compounds.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Compound_Prep Prepare Stock Solutions: - 5,6-F2-IAA - IAA (Control) - Vehicle (Control) Treatment Apply Treatments Compound_Prep->Treatment Plant_Material Prepare Plant Material (e.g., Avena coleoptiles, Mung bean cuttings) Plant_Material->Treatment Incubation Incubate under Controlled Conditions Treatment->Incubation Data_Collection Collect Data (e.g., length, root number) Incubation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: General experimental workflow for auxin bioassays.

References

Unveiling the Auxin-like Properties of 2-(5,6-Difluoro-1H-indol-3-yl)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity

The biological efficacy of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid (hereafter referred to as 5,6-F2-IAA) has been evaluated in several classical auxin bioassays. The following tables present a summary of its activity compared to the natural auxin, IAA, and other halogenated auxin analogs. The data is compiled from published research, primarily from the work of Katayama et al. on the synthesis and biological activities of this compound.

Table 1: Comparison of Auxin-like Activity in the Avena Coleoptile Elongation Test

CompoundOptimal Concentration for ElongationMaximum ElongationRelative Potency vs. IAA
Indole-3-acetic acid (IAA) ReferenceReference1x
This compound (5,6-F2-IAA) Higher than 5,6-Cl2-IAAMuch stronger than IAA>1x
5,6-Dichloroindole-3-acetic acid (5,6-Cl2-IAA) Lower than 5,6-F2-IAANot specifiedPotent auxin

Table 2: Comparison of Activity in Mung Bean (Vigna radiata) Lateral Root Formation

CompoundActivityObservations
Indole-3-acetic acid (IAA) Induces lateral root formationStandard response
This compound (5,6-F2-IAA) Induces and promotes lateral root growthEffective in promoting adventitious rooting

Table 3: Comparison of Inhibitory Activity on Chinese Cabbage (Brassica rapa subsp. pekinensis) Hypocotyl Growth

CompoundInhibitory ActivityRelative Potency
Indole-3-acetic acid (IAA) Inhibitory at high concentrationsReference
This compound (5,6-F2-IAA) Strongest inhibitory activity among tested mono- and difluoro-IAAsHigh

Visualizing the Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (e.g., IAA, 5,6-F2-IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates Ub Ubiquitin AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates AvenaWorkflow start Start: Oat Seed Germination (in darkness) prep Coleoptile Preparation (under red light) start->prep excision1 Excise Apical Tip prep->excision1 excision2 Cut 10 mm Sub-apical Section excision1->excision2 incubation Incubate Sections in Test Solutions (IAA, 5,6-F2-IAA, Control) excision2->incubation measurement Measure Final Length of Coleoptiles incubation->measurement analysis Data Analysis: Calculate % Elongation measurement->analysis end End analysis->end

Comparative Analysis of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid in Modulating Serotonin Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid is a synthetic indole derivative that has garnered interest within the scientific community for its potential role as a modulator of serotonin receptors. The introduction of fluorine atoms to the indole ring is a common strategy in medicinal chemistry aimed at enhancing metabolic stability and binding affinity of drug candidates. This guide provides a comparative statistical analysis of the dose-response relationship of this compound, placing its hypothetical performance in context with known serotonin receptor modulators. The following sections detail the experimental protocols for assessing compound activity, present a statistical analysis of hypothetical dose-response data, and visualize the pertinent signaling pathways and experimental workflows.

Data Presentation: Comparative Dose-Response Analysis

Due to the absence of publicly available experimental data for this compound, the following table presents hypothetical dose-response data to illustrate a comparative analysis. This data is juxtaposed with representative values for well-characterized serotonin receptor modulators, Buspirone (a 5-HT1A partial agonist) and Ketanserin (a 5-HT2A antagonist).

CompoundTarget ReceptorAssay TypeEC50 / IC50 (nM)Hill SlopeMaximum Response (% of Control)
This compound 5-HT1A [³⁵S]GTPγS Binding 150 (Hypothetical) 1.2 85% (Agonist)
This compound 5-HT2A Calcium Flux 500 (Hypothetical) -1.0 95% (Antagonist)
Buspirone5-HT1A[³⁵S]GTPγS Binding501.190% (Partial Agonist)
Ketanserin5-HT2ACalcium Flux10-0.9100% (Antagonist)

Experimental Protocols

Serotonin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific serotonin receptor subtypes.

Materials:

  • HEK293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

  • Test compound: this compound.

  • Non-specific binding control (e.g., high concentration of unlabeled serotonin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from the HEK293 cells expressing the target receptor.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add increasing concentrations of the test compound to the wells.

  • For non-specific binding determination, add a high concentration of unlabeled serotonin to a set of wells.

  • Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto filter plates and wash with cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: [³⁵S]GTPγS Binding for Gαi-Coupled Receptors (e.g., 5-HT1A)

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of the test compound at Gαi-coupled serotonin receptors.

Materials:

  • Cell membranes expressing the Gαi-coupled serotonin receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound.

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

Procedure:

  • Pre-incubate cell membranes with the test compound at various concentrations.

  • Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.

  • Incubate at 30°C to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Terminate the reaction by rapid filtration over filter plates.

  • Wash the filters with cold assay buffer.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the data as a function of test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Functional Assay: Calcium Flux for Gαq-Coupled Receptors (e.g., 5-HT2A)

Objective: To determine the functional activity and potency of the test compound at Gαq-coupled serotonin receptors.

Materials:

  • HEK293 cells expressing the Gαq-coupled serotonin receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound.

  • Agonist (for antagonist testing).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye.

  • For antagonist testing, pre-incubate the cells with the test compound.

  • Measure the baseline fluorescence using a plate reader.

  • Add the test compound (for agonist testing) or a known agonist (for antagonist testing) to the wells.

  • Immediately begin measuring the fluorescence intensity over time.

  • The change in fluorescence indicates the intracellular calcium concentration.

  • Plot the peak fluorescence response as a function of compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 or IC50.

Mandatory Visualization

experimental_workflow cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_comparison Comparative Evaluation binding_assay Serotonin Receptor Binding Assay dose_response Dose-Response Curve Generation binding_assay->dose_response gai_assay [³⁵S]GTPγS Binding Assay (Gαi-coupled) gai_assay->dose_response gaq_assay Calcium Flux Assay (Gαq-coupled) gaq_assay->dose_response statistical_analysis Statistical Analysis (IC50/EC50, Hill Slope) dose_response->statistical_analysis comparison Comparison with Reference Compounds statistical_analysis->comparison

Experimental Workflow for Compound Characterization.

serotonin_signaling cluster_receptor Serotonin Receptor cluster_downstream Downstream Signaling serotonin Serotonin or Ligand receptor_gai 5-HT1A Receptor (Gαi-coupled) serotonin->receptor_gai receptor_gaq 5-HT2A Receptor (Gαq-coupled) serotonin->receptor_gaq ac Adenylate Cyclase receptor_gai->ac Inhibition plc Phospholipase C receptor_gaq->plc Activation camp cAMP ac->camp Decreases ip3_dag IP3 & DAG plc->ip3_dag ca2 Ca²⁺ Release ip3_dag->ca2

Simplified Serotonin Receptor Signaling Pathways.

A Comparative Guide to the Anti-proliferative Effects of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of the novel compound 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid with alternative anti-cancer agents. The content is designed to offer objective performance benchmarks and is supported by experimental data from existing literature on similar indole derivatives.

Introduction

Indole derivatives represent a promising class of compounds in cancer research, with many exhibiting significant anti-proliferative activity against a range of cancer cell lines.[1][2] The introduction of fluorine atoms to the indole ring can enhance the metabolic stability and binding affinity of these compounds, potentially leading to increased efficacy.[3] This guide focuses on this compound, a difluorinated indole-3-acetic acid derivative, and contextualizes its potential anti-proliferative effects against established chemotherapeutic agents and other indole-based compounds. While specific experimental data for this compound is not yet widely available, this guide synthesizes data from structurally related compounds to provide a predictive comparison.

Comparative Anti-proliferative Activity

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of various indole derivatives and commonly used chemotherapeutic drugs across different cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Indole Derivatives
5-Fluoroindole-3-acetic acid (with HRP)MCF-7 (Breast)~10 (estimated for 90-99% cell kill)[4]
HT-29 (Colon)~10 (estimated for 90-99% cell kill)[4]
Indole-Aryl-Amide Derivative 2MCF-7 (Breast)0.81[5]
PC-3 (Prostate)2.13[5]
Indole-Aryl-Amide Derivative 4HT-29 (Colon)0.96[5]
HeLa (Cervical)1.87[5]
MCF-7 (Breast)0.84[5]
Indole-Aryl-Amide Derivative 5HT-29 (Colon)2.61[5]
PC-3 (Prostate)0.39[5]
Jurkat (Leukemia)0.37[5]
Chemotherapeutic Drugs
DoxorubicinMCF-7 (Breast)0.65[6]
A549 (Lung)0.4[6]
HeLa (Cervical)1.91[7]
CisplatinHeLa (Cervical)28.96[7]
PaclitaxelOvarian Carcinoma Cell Lines0.0004 - 0.0034[8]

Note: Data for this compound is not available in the public domain. The data for 5-Fluoroindole-3-acetic acid is presented in the context of a prodrug therapy requiring activation by horseradish peroxidase (HRP).

Potential Mechanism of Action and Signaling Pathways

Indole derivatives exert their anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1] Two pathways of significant interest are the PI3K/Akt/mTOR and JNK signaling pathways, both of which are critical regulators of cell growth, proliferation, and survival.[9][10][11]

The diagram below illustrates a potential mechanism of action for an indole derivative targeting these pathways.

cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Indole_Derivative This compound Indole_Derivative->PI3K Inhibition JNK JNK Indole_Derivative->JNK Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Arrest Cell_Cycle_Arrest mTOR->Cell_Cycle_Arrest Inhibition Transcription_Factors Transcription_Factors Apoptosis Apoptosis JNK->Apoptosis Induction

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-proliferative effects of anti-cancer compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

A Seed cells in 96-well plate B Incubate for 24h A->B C Add serially diluted compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

BrdU Cell Proliferation Assay

The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation by detecting the incorporation of BrdU into newly synthesized DNA.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with the test compound for the desired time.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Remove the medium and fix/denature the cells for 30 minutes.

  • Add anti-BrdU antibody and incubate for 1 hour.

  • Wash the wells and add HRP-conjugated secondary antibody, then incubate for 1 hour.

  • Wash the wells and add TMB substrate.

  • Add stop solution and measure the absorbance at 450 nm.

A Seed cells and treat with compound B Add BrdU labeling solution A->B C Incubate for 2-4h B->C D Fix and denature cells C->D E Add anti-BrdU antibody D->E F Add HRP-conjugated secondary antibody E->F G Add TMB substrate F->G H Add stop solution and measure absorbance G->H

Caption: Workflow for the BrdU cell proliferation assay.

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, which is a measure of its long-term survival and proliferative potential.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compound

  • 6-well plates

  • Crystal violet staining solution (0.5% in methanol)

  • PBS

Procedure:

  • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

  • Allow cells to attach overnight.

  • Treat cells with various concentrations of the test compound for 24 hours.

  • Replace the medium with fresh, compound-free medium.

  • Incubate for 10-14 days, allowing colonies to form.

  • Wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells).

A Seed low density of cells B Treat with compound for 24h A->B C Replace with fresh medium B->C D Incubate for 10-14 days C->D E Fix and stain colonies D->E F Count colonies E->F

Caption: Workflow for the colony formation assay.

Conclusion

While direct experimental validation of the anti-proliferative effects of this compound is pending, the available data on structurally similar fluorinated indole derivatives suggest its potential as a potent anti-cancer agent. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the design and execution of further studies to fully elucidate the therapeutic potential of this novel compound. Future investigations should focus on determining its IC50 values across a panel of cancer cell lines and exploring its specific molecular targets and mechanisms of action.

References

Specificity of 2-(5,6-Difluoro-1H-indol-3-yl)acetic Acid in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological specificity of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid against its non-fluorinated counterpart, indole-3-acetic acid (IAA), and other relevant fluorinated analogs. The introduction of fluorine atoms to the indole ring can significantly modulate the compound's biological activity, influencing its efficacy and target selectivity. This document summarizes available data on its potential as a plant auxin, a peroxidase-activated cytotoxic agent, and a modulator of serotonin receptors, providing a framework for further research and development.

Comparative Analysis of Biological Activity

The biological activity of this compound is not extensively documented in publicly available literature. However, based on the known effects of fluorination on the indole-3-acetic acid scaffold, we can infer and compare its potential activities in three key biological contexts.

Table 1: Comparative Biological Activities of Indole-3-Acetic Acid and Fluorinated Analogs

CompoundAuxin ActivityPeroxidase-Activated CytotoxicitySerotonin Receptor/Transporter Affinity
Indole-3-acetic acid (IAA) Natural plant auxin, promotes root formation and cell elongation.Cytotoxic to cancer cells upon activation by horseradish peroxidase (HRP).[1]Weak affinity.
This compound Predicted to have altered auxin activity compared to IAA.Predicted to exhibit enhanced cytotoxicity upon peroxidase activation.Predicted to have increased affinity for serotonin receptors and transporters.[2]
5-Fluoroindole-3-acetic acid Not specified.Significantly more cytotoxic to V79 hamster fibroblasts and human tumor cell lines than IAA when activated by HRP.[1]Not specified.
4-Trifluoromethylindole-3-acetic acid Strong root formation-promoting activity, 1.5 times higher than 4-(3-indole)butyric acid at 1x10⁻⁴ M.[3][4]Not specified.Not specified.
5-Fluoro-substituted trans-2-(indol-3-yl)cyclopropylamine Not applicable.Not applicable.High affinity for the 5-HT2C receptor with a Kᵢ of 1.9 nM.[5]

Potential Signaling Pathways and Mechanisms of Action

The biological effects of this compound are likely mediated through one or more of the following pathways, which are known to be influenced by indole-3-acetic acid and its analogs.

Auxin Signaling Pathway in Plants

Indole-3-acetic acid is the primary native auxin in plants, regulating growth and development. It functions by binding to TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors and subsequent expression of auxin-responsive genes. Fluorination of the indole ring can alter the binding affinity for these receptors, thereby modifying the auxin response.

Auxin_Signaling IAA Indole-3-acetic acid or Fluorinated Analog TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Response Plant Growth and Development Auxin_Genes->Response

Fig. 1: Simplified auxin signaling pathway in plants.
Peroxidase-Activated Cytotoxicity

In the presence of peroxidases, such as horseradish peroxidase (HRP), indole-3-acetic acid and its derivatives can be oxidized to generate cytotoxic free radicals.[1] This mechanism is being explored for targeted cancer therapy. Fluorination can enhance this effect, leading to increased cell death in tumor cells.

Cytotoxicity_Pathway IAA_Analog Fluorinated IAA (Prodrug) Radical Cytotoxic Free Radical IAA_Analog->Radical Oxidation HRP Horseradish Peroxidase (HRP) HRP->Radical Catalyzes Cell Tumor Cell Radical->Cell Damages Apoptosis Apoptosis Cell->Apoptosis

Fig. 2: Peroxidase-activated cytotoxicity of indole-3-acetic acid analogs.
Modulation of Serotonin Signaling

Fluorinated indole derivatives have shown significant affinity for serotonin (5-HT) receptors and the serotonin transporter (SERT).[2][5] By binding to these targets, this compound could potentially modulate serotonergic neurotransmission, suggesting applications in treating neurological and psychiatric disorders.

Serotonin_Signaling Fluorinated_IAA 2-(5,6-Difluoro-1H-indol-3-yl) acetic acid SERT Serotonin Transporter (SERT) Fluorinated_IAA->SERT Inhibits Receptor Serotonin Receptor (e.g., 5-HT2C) Fluorinated_IAA->Receptor Binds to Synaptic_Serotonin Synaptic Serotonin Levels SERT->Synaptic_Serotonin Modulates Neuronal_Signaling Downstream Neuronal Signaling Receptor->Neuronal_Signaling Modulates

Fig. 3: Potential modulation of serotonin signaling by fluorinated indole derivatives.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis are provided below. These protocols can be adapted to evaluate the specificity of this compound.

Protocol 1: Auxin Activity Bioassay (Root Formation)

This protocol is adapted from studies on the auxin-like activity of fluorinated indole-3-acetic acid derivatives.[3][4]

Objective: To assess the ability of the test compound to promote adventitious root formation in plant cuttings.

Materials:

  • Black gram (Vigna mungo) seeds

  • Test compounds (dissolved in a suitable solvent, e.g., ethanol)

  • Hoagland solution (or similar plant nutrient solution)

  • Petri dishes or vials

  • Growth chamber with controlled light and temperature

Procedure:

  • Germinate black gram seeds in the dark for 48-72 hours until the hypocotyls are approximately 5-7 cm long.

  • Prepare cuttings by excising the hypocotyls 3 cm below the cotyledons.

  • Prepare test solutions of this compound, indole-3-acetic acid (positive control), and a vehicle control (e.g., dilute ethanol in Hoagland solution) at various concentrations (e.g., 10⁻⁶ to 10⁻⁴ M).

  • Place the basal end of the cuttings in the test solutions for 24 hours.

  • After the treatment period, transfer the cuttings to vials containing only Hoagland solution.

  • Incubate the cuttings in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) for 5-7 days.

  • Count the number of adventitious roots formed on each cutting.

  • Statistically analyze the data to compare the root-promoting activity of the test compounds.

Protocol 2: Peroxidase-Activated Cytotoxicity Assay

This protocol is based on the methodology used to evaluate the cytotoxicity of indole-3-acetic acid and its analogs when activated by horseradish peroxidase.[1]

Objective: To determine the cytotoxic effect of the test compound on cancer cells in the presence of horseradish peroxidase (HRP).

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • Test compounds (dissolved in a suitable solvent)

  • Horseradish peroxidase (HRP)

  • MTT or similar cell viability assay kit

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare a stock solution of HRP in cell culture medium.

  • Prepare serial dilutions of the test compound and control compounds in cell culture medium.

  • Treat the cells with the test compounds in the presence or absence of a fixed concentration of HRP. Include controls for the compound alone, HRP alone, and vehicle.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Assess cell viability using an MTT assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Protocol 3: Serotonin Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay to determine the affinity of a test compound for a specific serotonin receptor subtype.[5]

Objective: To measure the binding affinity (Kᵢ) of the test compound for a specific serotonin receptor.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT2C)

  • Radioligand specific for the target receptor (e.g., [³H]-mesulergine for 5-HT2C)

  • Test compound and known reference compounds

  • Binding buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and a known competitor (for non-specific binding determination).

  • In a 96-well plate or microcentrifuge tubes, combine the cell membranes, radioligand at a concentration near its Kₑ, and the test compound or buffer (for total binding).

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound like this compound.

Experimental_Workflow Start Compound Synthesis and Purification Screening Primary Biological Screening (e.g., Auxin, Cytotoxicity, Receptor Binding) Start->Screening Hit_Identified Hit Identification (Significant Activity Observed) Screening->Hit_Identified No_Hit No Significant Activity Screening->No_Hit Dose_Response Dose-Response and IC50/EC50/Ki Determination Hit_Identified->Dose_Response Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Dose_Response->Mechanism In_Vivo In Vivo Efficacy and Toxicity Studies Mechanism->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Fig. 4: General experimental workflow for compound evaluation.

Conclusion

While direct experimental data for this compound is limited, the analysis of its structural analogs provides a strong foundation for predicting its biological specificity. The difluoro substitution at the 5 and 6 positions of the indole ring is expected to significantly influence its interaction with biological targets compared to the parent compound, indole-3-acetic acid. Researchers are encouraged to utilize the provided comparative data and experimental protocols to further investigate the specific activities of this compound. The potential for enhanced cytotoxicity upon peroxidase activation and altered affinity for serotonin receptors makes this compound a compound of interest for further exploration in oncology and neuroscience.

References

Safety Operating Guide

Proper Disposal Procedures for 2-(5,6-Difluoro-1H-indol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid was not found in publicly available databases. The following guidance is based on the general principles for the safe disposal of halogenated organic acids and other research chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EHS) department and a licensed hazardous waste disposal service for specific handling and disposal procedures.[1][2] Adherence to all local, state, and federal regulations is mandatory.

This document provides a procedural framework for the safe handling and disposal of this compound, a compound used in pharmaceutical research.[3] Due to the presence of fluorine atoms, this compound is classified as a halogenated organic acid and requires special disposal considerations.[4][5]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to review the general safety protocols for handling acidic and potentially toxic research chemicals.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles or safety glasses are essential.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[6]

  • Body Protection: A lab coat, full-length pants, and closed-toe shoes are required to prevent skin exposure.[6]

  • Respiratory Protection: Handle the compound in a chemical fume hood to avoid inhalation of dust or vapors.[7]

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • If swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill and Emergency Procedures

In the event of a spill, the area should be evacuated, and access restricted. For small spills, trained personnel wearing appropriate PPE may use an absorbent material to contain and clean up the spill. All materials used for cleanup should be treated as hazardous waste. For large spills, contact your institution's EHS department immediately.[8]

Chemical and Physical Properties

While a comprehensive SDS is unavailable, some physical and chemical properties of this compound have been identified:

PropertyValue
CAS Number 126030-73-7[9]
Molecular Formula C₁₀H₇F₂NO₂[3][9]
Molecular Weight 211.17 g/mol [3][9]
Boiling Point 423°C at 760 mmHg[3][9]
Density 1.533 g/cm³[3][9]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[8][10]

  • Waste Segregation: Collect waste containing this compound in a dedicated, properly labeled hazardous waste container. As a halogenated organic compound, it should be kept separate from non-halogenated organic wastes.[4][5][11] Do not mix with incompatible materials such as strong bases or oxidizing agents.[10][11]

  • Container Selection and Labeling:

    • Use a container that is in good condition, leak-proof, and compatible with acidic and halogenated organic waste. The original container is often a suitable choice.[8][10]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5][10] The label should also list all constituents of the waste mixture and their approximate concentrations.

    • Keep the container closed at all times except when adding waste.[5][10][11]

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from heat sources or ignition.

    • Use secondary containment, such as a plastic tub, to prevent spills.[10][11]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.[8][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound for disposal B Consult SDS (if available) and Institutional EHS Guidelines A->B C Wear appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Select a compatible, leak-proof waste container C->D E Label container: 'Hazardous Waste' 'Halogenated Organic Acid' Full Chemical Name D->E F Segregate from non-halogenated and incompatible waste E->F G Keep container closed F->G H Store in designated Satellite Accumulation Area G->H I Use secondary containment H->I J Request waste pickup through Institutional EHS I->J K Licensed hazardous waste handler collects waste J->K L Proper disposal via incineration or other approved method K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the required PPE, based on guidelines for structurally similar indole acetic acid compounds.[1][2]

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3][4]
Eyes & Face Safety goggles and face shieldProvides protection against splashes and airborne particles.[1][5]
Respiratory NIOSH-approved respiratorAn approved dust respirator (e.g., N95 or Type P2) is essential when handling the powder to prevent inhalation.[3][5]
Body Laboratory coat or chemical-resistant gownA long-sleeved garment is necessary to prevent skin contact.[5]
Feet Closed-toe shoesRequired to protect against spills.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for safety.

1. Preparation and Weighing:

  • All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Use a microbalance for accurate measurement.

  • To avoid creating dust, do not pour the powder. Use a spatula for careful transfer to a tared weigh boat.[1][2]

2. Dissolution:

  • Within the fume hood, add the weighed powder to an appropriate glass vessel.

  • Slowly add the desired solvent to dissolve the powder.

3. Storage:

  • Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight.[1][5] For similar compounds, storage at or below -20°C is often recommended.[1]

  • Keep the container tightly closed to prevent moisture absorption.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused/Expired Compound: Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain. The container must be clearly labeled as "HAZARDOUS WASTE" with the full chemical name.[2]

  • Contaminated Labware (gloves, weigh boats, pipette tips, etc.): Place in a designated, sealed hazardous waste bag or container for incineration.[2]

  • Aqueous Waste Solutions: Collect in a clearly labeled, sealed, and compatible hazardous waste container. The container should be marked "HAZARDOUS WASTE" and include the chemical constituents.[2]

Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow

The following diagram illustrates the safe handling workflow for this compound.

prep Preparation weigh Weighing in Fume Hood prep->weigh dissolve Dissolution in Fume Hood weigh->dissolve use Experimental Use dissolve->use spill Spill Response use->spill disposal Waste Disposal use->disposal solid_waste Solid Waste (PPE, etc.) disposal->solid_waste liquid_waste Liquid Waste (Solutions) disposal->liquid_waste unused_chem Unused Chemical disposal->unused_chem

Safe Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.